Product packaging for Chlorantraniliprole(Cat. No.:CAS No. 500008-45-7)

Chlorantraniliprole

Número de catálogo: B1668704
Número CAS: 500008-45-7
Peso molecular: 483.1 g/mol
Clave InChI: PSOVNZZNOMJUBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chlorantraniliprole is a carboxamide resulting from the formal condensation of the carboxylic acid group of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with the primary amino group of 2-amino-5-chloro-N,3-dimethylbenzamide. The first of the anthranilic diamide insecticides, it is a ryanodine receptor activator and is used to protect a wide variety of crops, including corn, cotton, grapes, rice and potatoes. It has a role as a ryanodine receptor agonist. It is an organobromine compound, a member of pyridines, a member of pyrazoles, a pyrazole insecticide, a member of monochlorobenzenes and a secondary carboxamide.
anthranilic diamide insecticide.that disrupts mating in codling moth (Lepidoptera: Tortricidae)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14BrCl2N5O2 B1668704 Chlorantraniliprole CAS No. 500008-45-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
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InChI

InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOVNZZNOMJUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrCl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2044345
Record name Chlorantraniliprole
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Molecular Weight

483.1 g/mol
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Solubility

Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L), In water, 0.9-1.0 mg/L at 20 °C, pH 7
Record name Chlorantraniliprole
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Density

1.1589 (95.9%); 1.507 (99.2%) at 20 °C
Record name Chlorantraniliprole
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Color/Form

Fine, crystalline, off-white powder

CAS No.

500008-45-7
Record name Chlorantraniliprole
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Record name Chlorantraniliprole [ISO]
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Record name Chlorantraniliprole
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Record name CHLORANTRANILIPROLE
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Melting Point

208-210 °C
Record name Chlorantraniliprole
Source Hazardous Substances Data Bank (HSDB)
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Chlorantraniliprole on Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanism of chlorantraniliprole, a potent anthranilic diamide insecticide. It details its interaction with insect ryanodine receptors (RyRs), summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Ryanodine Receptor Activation

The primary molecular target of this compound is the ryanodine receptor (RyR), a large, homo-tetrameric ion channel that governs the release of calcium (Ca²⁺) from intracellular stores within the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] This Ca²⁺ release is a critical process in excitation-contraction coupling in muscle cells and neuronal signaling.[2][3]

This compound functions as a potent and selective activator of insect RyRs.[1] Upon binding, it allosterically modulates the receptor, locking the channel in a persistently open or sub-conductance state. This stabilization of the open conformation leads to an uncontrolled and sustained efflux of Ca²⁺ from the SR/ER into the cytoplasm. The resulting depletion of intracellular Ca²⁺ stores and the sustained high levels of cytoplasmic Ca²⁺ disrupt normal cellular function, leading to the key symptoms of diamide poisoning in insects: immediate cessation of feeding, continuous muscle contraction, paralysis, and ultimately, death.

Binding Site and High Selectivity

This compound's efficacy and safety profile are rooted in its remarkable selectivity for insect RyRs over their mammalian counterparts. This selectivity is attributed to structural differences in the binding site between insect and mammalian RyR isoforms.

Allosteric Binding Site: Radioligand binding studies have demonstrated that this compound binds to a site on the RyR that is distinct from the binding site of the eponymous plant alkaloid, ryanodine. It is also distinct from the binding site of another class of diamide insecticides, the phthalic diamides like flubendiamide, although these sites are allosterically coupled. Cryo-electron microscopy (cryo-EM) has been instrumental in identifying the precise binding location. These studies show that this compound binds within the transmembrane domain of the RyR, inducing a conformational change in the S4-S5 linker, which in turn triggers the opening of the channel pore.

Basis for Selectivity: Insects typically express a single RyR isoform, whereas mammals possess three (RyR1, RyR2, and RyR3). There is only about 45% amino acid similarity between insect and mammalian RyRs, and this sequence divergence is the foundation for the selective toxicity of this compound. Specific amino acid residues within the binding pocket are critical for high-affinity binding. Chimeric receptor studies and cryo-EM structures have revealed that resistance mutations in insects often occur at this binding site, either causing steric hindrance or loss of contact points for the insecticide molecule. In contrast, this compound is only a weak activator of mammalian RyR1, with a much lower binding affinity, estimated to be about 100-fold less than for insect RyRs.

Quantitative Data

The interaction of this compound with RyRs has been quantified through various biochemical and electrophysiological assays. The following tables summarize key data on its binding affinity and effects on channel function.

Table 1: Binding Affinity of this compound to Ryanodine Receptors

CompoundReceptor TypeAssay TypeMeasured Value (Kd)Reference
This compoundMammalian RyR1 (Rabbit)FRET-based saturation binding~100-fold larger than for insect RyR
This compoundInsect RyR (Various)Radioligand BindingHigh Affinity (nM range typical)

Table 2: Effects of this compound on Mammalian RyR1 Channel Gating

ParameterEffectDescriptionReference
Open Probability (Po)IncreasedThis compound activates the RyR1 channel, making it more likely to be open.
Mean Open Time (To)No ChangeThe duration of individual channel opening events is not altered.
Mean Close Time (Tc)ReducedThe time the channel spends in the closed state is decreased, suggesting destabilization of the closed state.

Signaling Pathway and Logical Relationships

The binding of this compound to the insect RyR initiates a direct signaling cascade centered on the disruption of intracellular calcium homeostasis.

A This compound B Allosteric Binding Site on Insect Ryanodine Receptor A->B Binds C Conformational Change (Stabilization of Open State) B->C Induces D Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum C->D Leads to E Depletion of Ca²⁺ Stores & Sustained High Cytosolic Ca²⁺ D->E F Continuous Muscle Contraction and Paralysis E->F G Insect Death F->G

Signaling pathway of this compound action.

This compound acts as an allosteric modulator, meaning its binding to one site influences the conformation and function of other parts of the receptor, including the channel gate and other ligand binding sites.

cluster_0 RyR Ryanodine Receptor Channel Gate (Closed) This compound Site Ryanodine Site RyR:chloro->RyR:gate RyR:chloro->RyR:rya ligand This compound Binding ligand->RyR:chloro Binds

Allosteric modulation of the RyR by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand (e.g., [³H]this compound or [³H]ryanodine) to the RyR in membrane preparations to determine binding affinity (Kd) and receptor density (Bmax).

Methodology:

  • Membrane Preparation: Isolate SR/ER membranes (microsomes) from a tissue source (e.g., insect or mammalian muscle) via differential centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound (the competitor).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by filtering the mixture through glass fiber filters. The filters trap the membranes while unbound ligand passes through.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor. This generates a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The inhibition constant (Ki), representing the affinity of this compound for the receptor, can be derived from the IC₅₀ value.

A Prepare SR/ER Membrane Vesicles B Incubate Membranes with Radioligand ([³H]L) and varying [this compound] A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity on Filter (Scintillation Counting) C->D E Generate Competition Curve (Bound [³H]L vs. [Competitor]) D->E F Calculate IC₅₀ and Kᵢ E->F

Workflow for a competitive radioligand binding assay.
Calcium Release Assay

This functional assay measures the ability of this compound to induce Ca²⁺ release from isolated SR vesicles.

Methodology:

  • Vesicle Preparation: Prepare SR/ER vesicles from muscle tissue as described above.

  • Calcium Loading: Actively load the vesicles with Ca²⁺ using the SERCA pump in the presence of ATP.

  • Fluorescence Measurement: Suspend the Ca²⁺-loaded vesicles in a buffer containing a fluorescent Ca²⁺ indicator (e.g., Fura-2, Indo-1).

  • Initiate Release: Add this compound to the suspension.

  • Data Analysis: Monitor the change in fluorescence over time, which corresponds to the increase in extra-vesicular Ca²⁺ concentration as it is released from the vesicles through the activated RyR channels. This data can be used to generate dose-response curves to determine the EC₅₀ (the concentration that elicits a half-maximal response).

A Isolate SR/ER Vesicles B Load Vesicles with Ca²⁺ (using ATP and SERCA pump) A->B C Suspend Vesicles in Buffer with Ca²⁺-sensitive Fluorescent Dye B->C D Add this compound to Initiate Ca²⁺ Release C->D E Monitor Fluorescence Change Over Time D->E F Generate Dose-Response Curve and Calculate EC₅₀ E->F

Workflow for a fluorescence-based calcium release assay.
Single-Channel Electrophysiology

This powerful technique allows for the direct observation of the gating behavior of a single RyR channel reconstituted into a planar lipid bilayer. It provides detailed information on open probability (Pₒ), mean open time (Tₒ), and mean close time (T꜀).

Methodology:

  • Purification and Reconstitution: Purify the RyR protein complex and incorporate it into an artificial planar lipid bilayer that separates two chambers (cis and trans).

  • Recording: Apply a voltage across the bilayer and record the ionic current flowing through the single RyR channel using sensitive amplifiers. The cis chamber represents the cytoplasm, and the trans chamber represents the SR/ER lumen.

  • Modulator Application: Add this compound to the cis chamber to observe its effect on channel activity.

  • Data Analysis: Analyze the current recordings to determine changes in the channel's gating kinetics (Pₒ, Tₒ, T꜀) in the presence of the compound.

Conclusion

This compound's mechanism of action is a prime example of targeted molecular disruption. By allosterically binding to and activating insect ryanodine receptors, it triggers a catastrophic release of intracellular calcium, leading to paralysis and death. Its high selectivity for insect RyRs, conferred by evolutionary divergence in the receptor's structure, makes it a valuable and relatively safe tool in integrated pest management. A thorough understanding of its binding site, the allosteric modulation of the receptor, and the molecular basis of resistance is crucial for the development of next-generation insecticides that can overcome resistance and maintain high efficacy and safety standards.

References

The Synthetic Pathway of Chlorantraniliprole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chlorantraniliprole is a widely used insecticide belonging to the anthranilic diamide class. Its synthesis is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product. This technical guide provides a detailed overview of the core synthesis pathways, including experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Strategy

The industrial synthesis of this compound predominantly involves the amide coupling of two primary intermediates:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

The final step is an amidation reaction between these two molecules.[1][2] There are two main approaches for this final coupling: a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[3][4][5]

Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common and industrially viable route for the synthesis of this pyrazole carboxylic acid derivative starts from 2,3-dichloropyridine. The pathway involves several key transformations: hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.

Experimental Protocol:
  • Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate, often in a solvent like ethanol, under reflux conditions to yield (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization with Diethyl Maleate: The resulting hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base such as sodium ethoxide. This step forms the pyrazolidinone ring.

  • Bromination: The pyrazolidinone intermediate is then treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.

  • Oxidation: The subsequent pyrazoline is oxidized to the corresponding pyrazole. A common oxidizing agent for this step is potassium persulfate.

  • Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ethyl ester with a base like sodium hydroxide in aqueous methanol, followed by acidification with an acid such as hydrochloric acid to a pH of 2 to precipitate the product. The crude product can be purified by recrystallization from a solvent like isopropanol.

An alternative method for the synthesis of the pyrazole ring involves starting from 3-aminocrotononitrile, which undergoes cyclization with hydrazine hydrate, followed by bromination, oxidation, and condensation with 2,3-dichloropyridine.

Quantitative Data for Intermediate 1 Synthesis:
StepStarting MaterialReagentsSolventTemperatureTimeYieldPurityReference
HydrolysisEthyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylateaq. Methanol, NaOH, HClMethanol/WaterNot Specified~1 hr>47% (overall)>99.5%

Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide intermediate is crucial and several routes have been developed. A prevalent method starts from 2-nitro-3-methylbenzoic acid. This pathway involves reduction of the nitro group, chlorination of the aromatic ring, and formation of the N-methylamide.

Experimental Protocol:
  • Reduction: The starting material, 2-nitro-3-methylbenzoic acid, is reduced to 2-amino-3-methylbenzoic acid. A common method is catalytic hydrogenation using a catalyst like Raney nickel in a solvent such as ethanol under a hydrogen atmosphere (e.g., 0.2 MPa) at an elevated temperature (e.g., 50°C) for several hours.

  • Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated. This can be achieved by reacting it with a chlorinating agent like sulfuryl chloride in an inert organic solvent, or by bubbling chlorine gas through a solution of the starting material in a solvent like dichloroethane at an elevated temperature (e.g., 50°C).

  • Amide Formation: The 2-amino-5-chloro-3-methylbenzoic acid is then converted to the corresponding N-methylamide. This can be done through a multi-step process involving esterification followed by ammonolysis with methylamine. Alternatively, a one-pot process can be employed where the carboxylic acid is first activated and then reacted with methylamine.

An alternative approach involves the reaction of 3-methyl-2-nitrobenzoyl methylamine with methylamine, followed by reduction of the nitro group with iron powder and an acid, and subsequent chlorination with sulfuryl chloride.

Quantitative Data for Intermediate 2 Synthesis:
StepStarting MaterialReagentsSolventTemperatureTimeYieldPurityReference
Reduction2-nitro-3-methylbenzoic acidRaney nickel, H₂Ethanol50°C4h98.3%Not Specified
Chlorination2-amino-3-methylbenzoic acidCl₂ gasDichloroethane50°C3h98.1%Not Specified
Overall Route2-nitro-3-methyl benzoic acidVariousVariousVariousVarious>80%Not Specified

Final Synthesis of this compound

The final step in the synthesis is the coupling of the two key intermediates.

Route 1: Direct Amidation

In this route, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is activated and then reacted directly with 2-amino-5-chloro-N,3-dimethylbenzamide.

A common method for activating the carboxylic acid is to convert it to an acid chloride or a mixed anhydride. For instance, the carboxylic acid can be reacted with methanesulfonyl chloride in the presence of a base like 3-methylpyridine in a solvent such as acetonitrile. The reaction mixture is typically cooled initially (e.g., -5 to 0°C) during the addition of methanesulfonyl chloride and then warmed to complete the reaction (e.g., 50°C). An alternative activating agent is N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt).

Starting MaterialsCoupling AgentsSolventTemperatureTimeYieldPurityReference
Intermediate 1 & 2EDCI, HOBtDichloromethaneIce bath to RTOvernight91.5%Not Specified
Intermediate 1 & 2Methanesulfonyl chloride, 3-methylpyridineAcetonitrile-5°C to 50°C4hNot SpecifiedNot Specified
Intermediate 1 & 2DCC, N-hydroxysuccinimideTHF, Chloroform20-50°C2-48h72%97%
Route 2: Through Benzoxazinone Intermediate

This route involves a two-step process where the two intermediates first react to form a cyclized benzoxazinone intermediate. This intermediate is then ring-opened with methylamine to yield this compound.

  • Formation of Benzoxazinone: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating agent or an activating agent like methanesulfonyl chloride. The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base.

  • Ring-opening with Methylamine: The isolated or in-situ generated benzoxazinone intermediate is then reacted with a methylamine solution to open the ring and form the final this compound product.

Synthesis Pathway Diagrams

Chlorantraniliprole_Synthesis cluster_intermediate1 Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid cluster_intermediate2 Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide cluster_final_product Final Synthesis of this compound 2,3-Dichloropyridine 2,3-Dichloropyridine Hydrazine Derivative Hydrazine Derivative 2,3-Dichloropyridine->Hydrazine Derivative Hydrazine Hydrate Pyrazolidinone Pyrazolidinone Hydrazine Derivative->Pyrazolidinone Diethyl Maleate Pyrazoline Pyrazoline Pyrazolidinone->Pyrazoline POBr3 Pyrazole Ester Pyrazole Ester Pyrazoline->Pyrazole Ester Oxidation Intermediate 1 Intermediate 1 Pyrazole Ester->Intermediate 1 Hydrolysis This compound This compound Intermediate 1->this compound Coupling 2-Nitro-3-methylbenzoic Acid 2-Nitro-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid 2-Nitro-3-methylbenzoic Acid->2-Amino-3-methylbenzoic Acid Reduction 2-Amino-5-chloro-3-methylbenzoic Acid 2-Amino-5-chloro-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid->2-Amino-5-chloro-3-methylbenzoic Acid Chlorination Intermediate 2 Intermediate 2 2-Amino-5-chloro-3-methylbenzoic Acid->Intermediate 2 Amidation Intermediate 2->this compound

Caption: Overview of the main synthetic routes to this compound.

Final_Coupling_Routes cluster_direct Direct Amidation cluster_benzoxazinone Benzoxazinone Route Intermediate 1 Intermediate 1 This compound This compound Intermediate 1->this compound Coupling Agent Benzoxazinone Intermediate Benzoxazinone Intermediate Intermediate 1->Benzoxazinone Intermediate Cyclization Intermediate 2 Intermediate 2 Intermediate 2->this compound Intermediate 2->Benzoxazinone Intermediate Benzoxazinone Intermediate->this compound

Caption: Two primary routes for the final coupling step in this compound synthesis.

References

discovery and development of chlorantraniliprole insecticide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of Chlorantraniliprole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 500008-45-7) is a broad-spectrum insecticide belonging to the anthranilic diamide class, first developed by DuPont.[1][2] It exhibits a novel mode of action by targeting insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death of the target pest.[3][4][5] Its high efficacy against a range of lepidopteran and other pests, coupled with a favorable toxicological profile for non-target organisms, has established it as a critical tool in integrated pest management (IPM) programs worldwide. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, toxicological data, and key experimental protocols associated with the development of this compound.

Discovery and Rationale

The development of this compound, with the test code DPX-E2Y45, emerged from a focused effort by DuPont to discover new insecticidal chemotypes with novel modes of action to combat growing insecticide resistance. The research was based on the extract of Ryania speciosa, a plant known for its insecticidal properties since the 1940s. The primary goal was to leverage the insect ryanodine receptor, a known insecticidal target, to create a molecule with high potency, selectivity, and a favorable safety profile. This led to the discovery of the anthranilic diamide class, with this compound being a benchmark compound first registered for use in 2008.

Chemical Synthesis

The commercial production of this compound involves a multi-step organic synthesis process centered on constructing the core anthranilic diamide structure. While various routes have been patented, a common approach involves the synthesis of two key intermediates followed by a final amide coupling reaction.

The key intermediates are:

  • 1-(3-chloro-2-pyridyl)-3-bromo-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

These intermediates are then coupled, often using a reagent like methanesulfonyl chloride, to form the final this compound molecule. Optimization of the synthesis has focused on improving yields, reducing the number of steps, and ensuring suitability for large-scale manufacturing.

G A 2,3-Dichloropyridine + Hydrazine Hydrate B 3-Chloro-2-hydrazinopyridine A->B Hydrazine Substitution C Cyclization with Diethyl Maleate B->C D Pyrazole Carboxylic Acid Intermediate C->D Forms Pyrazole Ring G Amide Coupling Reaction (e.g., with Methanesulfonyl Chloride) D->G E 2-Amino-3-methyl-5-chlorobenzoic Acid Derivative F Substituted Benzamide Intermediate E->F Amidation F->G H This compound G->H Final Product

Caption: Optimized synthesis workflow for this compound.

Mechanism of Action

This compound's insecticidal activity stems from its highly specific and potent modulation of insect ryanodine receptors (RyRs). These receptors are large ion channels located on the sarcoplasmic reticulum that control the release of intracellular calcium (Ca²⁺), a critical step in muscle contraction.

The key events are:

  • Binding: this compound is ingested by the insect and binds to a specific, allosteric site on the RyR.

  • Activation: This binding locks the RyR channel in a persistently open state.

  • Uncontrolled Ca²⁺ Release: The stabilized open channel leads to a massive and uncontrolled efflux of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.

  • Paralysis: The depletion of intracellular Ca²⁺ stores and sustained high cytosolic Ca²⁺ levels disrupt normal muscle function, causing rapid feeding cessation, muscle paralysis, and ultimately, insect death.

This mechanism is highly selective for insect RyRs; the binding affinity for mammalian RyRs is significantly lower (dissociation constant Kd values are approximately 100-fold larger), which is the basis for its low mammalian toxicity.

G cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cyto Cytoplasm RyR Ryanodine Receptor (RyR) (Closed State) RyR_Open RyR Locked in Open State RyR->RyR_Open Activation Ca_Store High [Ca²⁺] Store Ca_Cyto Low [Ca²⁺] Ca_High Sustained High [Ca²⁺] Muscle Muscle Fiber Paralysis Paralysis & Death Muscle->Paralysis Chlor This compound (Ingested) Chlor->RyR Binds to Receptor RyR_Open->Ca_High Uncontrolled Ca²⁺ Efflux Ca_High->Muscle Disrupts Contraction

Caption: Signaling pathway of this compound's mode of action.

Toxicological Profile

This compound exhibits very low acute and chronic toxicity to mammals. It is not a skin or eye irritant and is not a skin sensitizer. Furthermore, extensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity, or immunotoxicity.

Table 1: Mammalian Toxicity Data
Study TypeSpeciesResultReference
Acute Oral LD₅₀Rat> 5000 mg/kg bw
Acute Dermal LD₅₀Rat> 5000 mg/kg bw
Acute Inhalation LC₅₀Rat> 5.1 mg/L
90-Day Neurotoxicity NOAELRat1313 mg/kg bw/day (highest dose tested)
2-Generation Reproduction NOAELRat1199 mg/kg bw/day (highest dose tested)
Developmental Toxicity NOAELRat, Rabbit1000 mg/kg bw/day (highest dose tested)
Table 2: Ecotoxicological Data
Organism GroupToxicity LevelDetailsReference
BirdsModerately Toxic / Low ToxicityNOEC reported as 120 ppm (Bobwhite quail) and 250 ppm (Mallard).
FishLow ToxicityLethality occurs at levels above water solubility.
Aquatic InvertebratesHighly ToxicHigh acute and chronic toxicity to Daphnia.
BeesLow ToxicityLow toxicity to bees.
EarthwormsLow ToxicityNot very toxic to most soil invertebrates.

Environmental Fate

This compound is characterized as persistent and potentially mobile in both soil and aquatic environments. Its low vapor pressure indicates that volatilization is not a significant dissipation pathway.

Table 3: Environmental Fate Characteristics
ParameterValueConditions / NotesReference
Solubility
Water1.023 mg/L@ 20-25°C
Half-Life (t½)
Aerobic Soil Metabolism228 - 924 daysLaboratory studies at 25°C.
Bare Ground Dissipation52 - 1130 daysField studies, varies by location/soil.
Aqueous Photolysis9.9 - 32.8 daysVaries with sediment type.
HydrolysisStable at pH 5 & 7; < 10 days at pH 9Alkaline-catalyzed hydrolysis is a major dissipation route.
Mobility
Soil Organic Carbon Partition Coefficient (Koc)153 - 526 L/kgIndicates potential mobility.

Resistance Mechanisms

As with any widely used insecticide, resistance to this compound has been observed in several key pest populations, such as the diamondback moth (Plutella xylostella) and the striped stem borer (Chilo suppressalis). The primary mechanisms of resistance identified are:

  • Target-Site Mutations: Alterations in the ryanodine receptor gene, such as point mutations (e.g., G4946E, I4790M) or deletions, can reduce the binding affinity of this compound to its target.

  • Metabolic Detoxification: Enhanced activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and esterases, can lead to faster metabolism and clearance of the insecticide from the insect's body.

  • Decreased Target Expression: Reduced mRNA expression of the RyR gene has also been associated with resistance, effectively lowering the number of available targets for the insecticide.

Appendix: Key Experimental Protocols

Protocol: Leaf-Dip Bioassay for Insecticidal Efficacy

This protocol is used to determine the lethal concentration (LC) of this compound against lepidopteran larvae.

G A 1. Prepare Stock Solution (this compound in solvent) B 2. Create Serial Dilutions (5-7 concentrations + control) A->B C 3. Excise Leaf Discs (from host plant, e.g., cabbage) B->C D 4. Dip & Air Dry Discs (Dip in dilutions for ~10s) C->D E 5. Place Discs in Petri Dishes (with moist filter paper) D->E F 6. Introduce Larvae (e.g., 10-20 third-instar larvae) E->F G 7. Incubate (25°C, >60% RH, 16:8 L:D) F->G H 8. Assess Mortality (at 24, 48, 72 hours) G->H I 9. Data Analysis (Correct with Abbott's formula, Probit analysis for LC₅₀) H->I

Caption: Experimental workflow for a leaf-dip bioassay.

Methodology:

  • Stock Solution: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone) with a surfactant (e.g., Triton X-100) to ensure even distribution.

  • Serial Dilutions: Create a series of at least five to seven test concentrations by diluting the stock solution with distilled water. A control group containing only water, solvent, and surfactant is essential.

  • Treatment: Excise leaf discs from a suitable host plant. Dip each disc into a test solution or the control solution for approximately 10-15 seconds and allow them to air dry completely.

  • Exposure: Place one treated leaf disc into a petri dish or container lined with moist filter paper. Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each container. Each concentration should have 3-5 replications.

  • Incubation: Maintain the containers in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 light:dark photoperiod).

  • Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded.

  • Data Analysis: Correct the observed mortality for any deaths in the control group using Abbott's formula. Use probit analysis to calculate the LC₅₀ and LC₉₀ values.

Protocol: Radioligand Binding Assay for Receptor Interaction

This assay directly measures the binding affinity of this compound to its ryanodine receptor target.

Methodology:

  • Tissue Preparation: Prepare microsomes rich in sarcoplasmic reticulum from insect muscle tissue (e.g., from thoracic muscle of lepidopteran species) through differential centrifugation.

  • Incubation: Incubate the microsomal preparations with a radiolabeled ligand, such as [³H]this compound, in a suitable buffer.

  • Competition Assay: To determine the binding affinity (Ki) of unlabeled this compound, perform competition experiments where the microsomal preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the unlabeled competitor, which reflects its binding affinity for the receptor.

References

An In-depth Technical Guide to Chlorantraniliprole: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of chlorantraniliprole. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

This compound is an insecticide belonging to the anthranilic diamide class.[1][2][3] Its systematic IUPAC name is 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide.[4][5]

IdentifierValue
IUPAC Name 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
CAS Number 500008-45-7
Molecular Formula C₁₈H₁₄BrCl₂N₅O₂
Molecular Weight 483.15 g/mol
SMILES CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl
InChIKey PSOVNZZNOMJUBI-UHFFFAOYSA-N

The structure of this compound is characterized by a pyrazole-5-carboxamide core, substituted with a bromophenyl group and a chloropyridinyl group. This specific arrangement is crucial for its selective activity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its environmental fate, bioavailability, and formulation development.

PropertyValueReference
Appearance Fine, crystalline, off-white powder
Melting Point 208-210 °C
Boiling Point 526.6 °C (estimated)
Density 1.507 g/cm³ at 20 °C
Vapor Pressure 6.3 x 10⁻¹² Pa at 20-25 °C
Water Solubility (20 °C) 1.023 mg/L (unbuffered) 0.972 mg/L (pH 4) 0.880 mg/L (pH 7) 0.971 mg/L (pH 9)
Octanol-Water Partition Coefficient (Log Kow) 2.76
Dissociation Constant (pKa) 10.88
Henry's Law Constant 3.1 x 10⁻¹⁵ atm·m³/mol

Solubility in Organic Solvents at 20 °C:

SolventSolubility (g/L)Reference
Acetone3.446
Acetonitrile0.711
Dichloromethane2.476
Dimethylformamide124
Ethyl Acetate1.144
Methanol1.714
n-Hexane<0.0001
o-Xylene0.162

Mechanism of Action

This compound functions as a potent and selective activator of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction. The activation of these receptors leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This sustained calcium depletion results in impaired muscle regulation, leading to feeding cessation, paralysis, and ultimately, the death of the insect. A key feature of this compound is its high selectivity for insect RyRs over their mammalian counterparts, which accounts for its low mammalian toxicity.

Chlorantraniliprole_MoA cluster_insect Insect Muscle Cell CAP This compound RyR Ryanodine Receptor (RyR) CAP->RyR Binds and Activates SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) Ca_Release Uncontrolled Ca²⁺ Release SR->Ca_Release Depletes Ca²⁺ Paralysis Muscle Paralysis & Death Ca_Release->Paralysis Leads to

Caption: Mechanism of action of this compound in insect muscle cells.

Experimental Protocols

General Synthesis Pathway

The synthesis of this compound involves a multi-step process. A common route involves the reaction of two key intermediates: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. The general workflow is outlined below.

Chlorantraniliprole_Synthesis A Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide C Coupling Reaction A->C B Intermediate B: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid B->C D This compound C->D

Caption: Simplified synthesis pathway for this compound.

Methodology Overview: The synthesis generally proceeds by preparing the two key intermediates separately and then coupling them. For instance, one patented method involves suspending 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in a solvent, followed by the addition of 2-amino-5-chloro-N,3-dimethylbenzamide and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an ice bath. The reaction mixture is stirred and allowed to proceed to completion. The final product, this compound, is then isolated and purified, often through washing and recrystallization, with yields reported to be high. Purity is typically confirmed using techniques such as HPLC and NMR.

Analytical Method for Residue Determination

A common and sensitive method for the determination of this compound residues in agricultural products involves Solid Phase Extraction (SPE) followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol for Fruits and Vegetables:

  • Sample Preparation: A homogenized sample (e.g., 20.0 g) is weighed.

  • Extraction: The sample is extracted with acetonitrile, often after an initial soak in water. The mixture is homogenized and filtered. This process may be repeated to ensure complete extraction.

  • Clean-up: The extract is passed through a Solid Phase Extraction (SPE) cartridge (e.g., octadecylsilanized silica gel) to remove interfering matrix components.

  • Concentration: The eluate from the SPE cartridge is concentrated, often under reduced pressure at a temperature below 40°C.

  • Reconstitution: The residue is redissolved in a suitable solvent mixture (e.g., methanol or acetonitrile/toluene).

  • Analysis: The final solution is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Analytical_Workflow start Sample Homogenization extraction Acetonitrile Extraction start->extraction cleanup Solid Phase Extraction (SPE) Clean-up extraction->cleanup concentration Solvent Evaporation cleanup->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound residue analysis.

Metabolism

The metabolism of this compound has been studied in various organisms. In livestock, metabolism is extensive. The major metabolic pathways include:

  • Hydroxylation of the N-methyl group.

  • Hydroxylation of the tolyl methyl group.

  • Cyclization with the loss of water to form a quinazolinone derivative.

  • N-demethylation.

In insects, metabolic resistance can develop through the upregulation of detoxification genes, such as those encoding cytochrome P450s and glutathione S-transferases. Chronic sublethal exposure in insects has been shown to disrupt sugar and fatty acid metabolism.

Toxicological Profile

This compound exhibits very low acute toxicity to mammals. The acute oral LD50 in rats is greater than 5000 mg/kg. Studies have shown it is not carcinogenic, genotoxic, neurotoxic, or a developmental toxicant in mammals. Its high degree of selectivity for insect ryanodine receptors is a primary reason for its favorable safety profile in non-target species.

This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, it is recommended to consult detailed, peer-reviewed publications and validated analytical methods.

References

Toxicological Profile of Chlorantraniliprole in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mammalian toxicological profile of chlorantraniliprole, an anthranilic diamide insecticide. The information is compiled from regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Executive Summary

This compound exhibits a very low level of toxicity to mammals.[1][2] Its insecticidal efficacy stems from a highly selective mode of action, targeting insect ryanodine receptors (RyRs) with significantly greater potency than their mammalian counterparts.[3][4] In mammals, this compound is characterized by very low acute oral, dermal, and inhalation toxicity.[1] Repeated-dose studies in various species have identified the liver and adrenal glands as potential target organs at high dose levels, though without severe adverse effects. Comprehensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity, or adverse effects on reproduction and development at doses relevant to human exposure.

Mechanism of Action

This compound's primary mode of action is the activation of ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction. In insects, the binding of this compound to RyRs causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis and death.

The low toxicity of this compound in mammals is attributed to its differential selectivity for insect RyRs, which is reported to be over 350-fold higher than for mammalian RyRs. While it can act as a weak activator of the mammalian skeletal muscle ryanodine receptor (RyR1) at high concentrations, its affinity is much lower, providing a wide margin of safety. There are three RyR isoforms in mammals: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues). This compound's low affinity for these isoforms underpins its favorable safety profile in mammalian species.

cluster_insect Insect Muscle Cell cluster_mammal Mammalian Muscle Cell Insect_RyR Insect Ryanodine Receptor (RyR) Insect_SR Sarcoplasmic Reticulum (SR) (High Ca2+) Insect_RyR->Insect_SR Insect_Ca_Release Uncontrolled Ca2+ Release Insect_SR->Insect_Ca_Release Opens Channel Insect_Paralysis Muscle Paralysis & Death Insect_Ca_Release->Insect_Paralysis Mammal_RyR Mammalian Ryanodine Receptor (RyR1) Mammal_SR Sarcoplasmic Reticulum (SR) (High Ca2+) Mammal_RyR->Mammal_SR Mammal_Ca_Release Minimal to No Ca2+ Release Mammal_SR->Mammal_Ca_Release Channel Remains Largely Closed Mammal_Homeostasis Normal Muscle Function Mammal_Ca_Release->Mammal_Homeostasis This compound This compound This compound->Insect_RyR High Affinity Binding & Activation This compound->Mammal_RyR Very Low Affinity (Weak Activation)

Caption: Differential Mechanism of Action of this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring between 5 and 12 hours. The absorption rate is dose-dependent, decreasing at higher doses. The plasma elimination half-life ranges from 38 to 82 hours. The absorbed dose is distributed to tissues but shows a low potential for accumulation. Elimination occurs primarily through the feces, with a smaller portion excreted in the urine. Metabolism is extensive, with major pathways including hydroxylation.

Toxicological Endpoints

The toxicological profile of this compound has been established through a comprehensive set of studies conducted in various mammalian species, generally following OECD guidelines.

Acute Toxicity

This compound exhibits very low acute toxicity across oral, dermal, and inhalation routes of exposure. In rats, the LD50 values are consistently above the limit doses, placing it in the lowest toxicity categories.

Table 1: Acute Toxicity of this compound in Rats

Study Type Species Endpoint Value Reference
Oral Rat LD50 >5,000 mg/kg bw
Dermal Rat LD50 >5,000 mg/kg bw
Inhalation Rat LC50 (4-hr) >5.1 mg/L
Skin Irritation Rabbit - Non-irritating
Eye Irritation Rabbit - Non-irritating / Slightly irritating

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | |

Repeated-Dose Toxicity (Subchronic and Chronic)

Repeated-dose studies have been conducted in mice, rats, and dogs. The primary non-adverse effects observed at higher doses include the induction of liver enzymes, leading to increased liver weight, and microvesiculation of the adrenal cortex in rats.

Table 2: Subchronic Toxicity of this compound

Study Duration / Species NOAEL (mg/kg/day) LOAEL (mg/kg/day) Key Findings at LOAEL/Higher Doses Reference
90-day Oral (Rat) 1188 (highest dose tested) Not Established Increased liver weight (non-adverse)
90-day Oral (Mouse) 1135 (males), 1539 (females) Not Established Increased liver weight (non-adverse)

| 90-day Oral (Dog) | 1164 (males), 1233 (females) | Not Established | Increased liver weight (non-adverse) | |

Table 3: Chronic Toxicity and Carcinogenicity of this compound

Study Duration / Species NOAEL (mg/kg/day) LOAEL (mg/kg/day) Key Findings at LOAEL/Higher Doses Reference
18-month Oral (Mouse) 158 (males), 1155 (females) 935 (males) Eosinophilic foci, hepatocellular hypertrophy, increased liver weight (males)
2-year Oral (Rat) 805 (males), 1076 (females) Not Established No adverse effects observed

| 1-year Oral (Dog) | 1164 (males), 1233 (females) | Not Established | No adverse effects observed | |

Genotoxicity

This compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating that the compound is unlikely to be genotoxic.

Table 4: Genotoxicity Profile of this compound

Assay Type Test System Result Reference
Bacterial Reverse Mutation (Ames) S. typhimurium, E. coli Negative
In Vitro Mammalian Cell Gene Mutation Chinese Hamster Ovary (CHO) cells Negative
In Vitro Chromosomal Aberration Human lymphocytes Negative

| In Vivo Mammalian Erythrocyte Micronucleus | Mouse bone marrow | Negative | |

Carcinogenicity

Long-term carcinogenicity studies in both mice and rats have shown no evidence of treatment-related tumor induction. Based on these findings, the U.S. EPA has classified this compound as "Not likely to be Carcinogenic to Humans."

Reproductive and Developmental Toxicity

This compound has been shown to have no adverse effects on reproductive function or fetal development in mammals, even at very high doses.

Table 5: Reproductive and Developmental Toxicity of this compound

Study Type / Species NOAEL (mg/kg/day) Key Findings Reference
Two-Generation Reproduction (Rat) Parental: 1199 (males), 1594 (females) Offspring: 1199 (males), 1594 (females) No adverse effects on fertility, reproduction, or offspring development at the highest dose tested.
Developmental (Rat) Maternal & Fetal: 1000 (highest dose tested) No evidence of maternal toxicity or teratogenicity.

| Developmental (Rabbit) | Maternal & Fetal: 1000 (highest dose tested) | No evidence of maternal toxicity or teratogenicity. | |

Neurotoxicity and Immunotoxicity

Specific neurotoxicity studies have not revealed any evidence of neurotoxic effects. An acute oral neurotoxicity study in rats established a NOAEL of 2,000 mg/kg/day, and a 90-day study established a NOAEL of 1,313 mg/kg/day, both being the highest doses tested. Similarly, studies have shown no evidence of immunotoxicity. While the established regulatory view is a lack of neurotoxicity, some recent academic studies have suggested that acute exposure in mice may induce anxiety-like behaviors.

Human Health Risk Assessment

Regulatory agencies have established health-based guidance values for this compound. The Acceptable Daily Intake (ADI) or chronic Reference Dose (cRfD) is typically derived from the most sensitive endpoint in chronic animal studies.

  • Acceptable Daily Intake (ADI) / Chronic Reference Dose (cRfD): 1.58 mg/kg/day

  • Basis: This value is derived from the NOAEL of 158 mg/kg/day from the 18-month mouse study, based on liver effects.

  • Uncertainty Factor: A 100-fold uncertainty factor was applied (10x for interspecies extrapolation and 10x for intraspecies variation).

  • Acute Reference Dose (ARfD): An ARfD has been deemed unnecessary by regulatory bodies due to the very low acute toxicity of the compound.

Experimental Protocols

The toxicological evaluation of this compound was conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Chronic Toxicity / Carcinogenicity Study (Based on OECD 452)

This study evaluates the effects of long-term, repeated exposure to a substance.

  • Test System: Typically conducted in rodents (e.g., rats, mice).

  • Group Size: At least 20 animals per sex per dose group.

  • Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest dose is selected to induce some evidence of toxicity but not significant mortality.

  • Administration: Daily administration (e.g., in the diet) for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).

  • Observations: Include daily clinical observations, weekly body weight and food consumption measurements, periodic hematology and clinical chemistry, and ophthalmoscopy.

  • Pathology: At termination, all animals undergo a full necropsy. A comprehensive histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions and target organs from all other groups.

start Animal Selection (e.g., Rats, 20/sex/group) acclimation Acclimation (min. 5 days) start->acclimation dosing Daily Dosing (e.g., 18-24 months) - Control Group - Low Dose - Mid Dose - High Dose acclimation->dosing monitoring In-Life Monitoring - Clinical Signs (Daily) - Body Weight (Weekly) - Food Consumption (Weekly) - Clinical Pathology (Periodic) dosing->monitoring Throughout Study termination Terminal Sacrifice monitoring->termination necropsy Gross Necropsy (All Animals) termination->necropsy histopathology Histopathology (Control, High Dose, & Target Organs) necropsy->histopathology analysis Data Analysis & Report Generation histopathology->analysis

Caption: General Workflow for a Chronic Toxicity/Carcinogenicity Study.
Two-Generation Reproductive Toxicity Study (Based on OECD 416)

This study is designed to assess effects on all phases of the reproductive cycle.

  • Test System: The rat is the preferred species.

  • Group Size: Sufficient animals to yield at least 20 pregnant females per group.

  • Dose Levels: At least three dose levels plus a concurrent control.

  • Administration: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing is continued for the first-generation (F1) offspring from weaning through their maturation, mating, and the weaning of the second-generation (F2) offspring.

  • Endpoints: Evaluation includes parental clinical signs, body weight, and food consumption. Reproductive endpoints include mating and fertility indices, gestation length, and parturition observations. Offspring are evaluated for viability, sex ratio, body weight gain, developmental landmarks, and any abnormalities. At termination, a full necropsy and histopathology of reproductive organs are performed.

In Vitro Bacterial Reverse Mutation (Ames) Test (Based on OECD 471)

This assay is a screen for the potential of a substance to cause gene mutations.

  • Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

  • Procedure: Bacteria are exposed to the test substance at several concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of "revertant" colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.

References

The Environmental Fate and Degradation of Chlorantraniliprole in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantraniliprole is a widely used insecticide from the anthranilic diamide class, valued for its efficacy against a range of lepidopteran pests. Understanding its behavior in the soil is crucial for assessing its environmental impact and ensuring its sustainable use. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound in soil. It covers the primary degradation pathways, including microbial metabolism, hydrolysis, and photolysis, and summarizes quantitative data on its persistence. Detailed experimental protocols for studying soil degradation are provided, along with visualizations of key processes and relationships to aid in comprehension.

Environmental Fate and Persistence

This compound exhibits moderate to high persistence in the soil environment. Its fate is governed by a combination of biotic and abiotic processes, which are heavily influenced by soil properties and environmental conditions.

  • Persistence: The half-life (DT50) of this compound in soil can vary significantly, ranging from several weeks to over a thousand days. This wide range is attributable to differences in soil type, organic matter content, pH, temperature, and microbial activity.[1][2] In aerobic soil conditions, half-lives are often reported to be in the range of 228 to 924 days.[3]

  • Mobility: this compound is considered to have the potential to be mobile in soil due to its low tendency to bind to soil particles (low Koc value).[3] This suggests a possibility of leaching into groundwater, although its actual mobility will depend on the specific soil characteristics and environmental factors.[3]

Degradation Pathways in Soil

The degradation of this compound in soil proceeds through three main pathways: microbial degradation, chemical hydrolysis, and photolysis on the soil surface.

  • Microbial Degradation: This is a primary route for the breakdown of this compound. Soil microorganisms, including bacteria and fungi, utilize the insecticide as a source of carbon and energy, breaking it down into simpler, less toxic compounds through enzymatic processes. Studies have identified various bacterial strains, such as those from the genera Bacillus and Pseudomonas, that are capable of degrading this compound. The rate and extent of microbial degradation are dependent on the composition and activity of the soil microbial community, as well as soil temperature, moisture, and organic matter content.

  • Chemical Hydrolysis: This abiotic process involves the cleavage of chemical bonds in the this compound molecule by reaction with water. Hydrolysis is significantly influenced by soil pH. The insecticide is relatively stable in acidic to neutral conditions (pH 4 and 7) but degrades more rapidly under alkaline conditions (pH 9).

  • Photolysis: On the soil surface, this compound can be degraded by sunlight (photodegradation). This process involves the absorption of UV radiation, which leads to the breaking of chemical bonds and the formation of various transformation products. The rate of photolysis is influenced by the intensity of sunlight and the properties of the soil surface.

Quantitative Degradation Data

The persistence of this compound is typically quantified by its dissipation half-life (DT50). The following tables summarize reported DT50 values from various laboratory and field studies.

Table 1: Laboratory Soil Degradation Half-Lives (DT50) of this compound

Soil ConditionTemperature (°C)DT50 (days)Reference(s)
Aerobic25233 - 886
Aerobic25228 - 924
AerobicNot Specified210
Anaerobic (Aquatic)Not Specified208

Table 2: Field Soil Dissipation Half-Lives (DT50) of this compound

Location/CropSoil TypeDT50 (days)Reference(s)
Bare Ground (California, USA)Not Specified52
Bare Ground (Georgia, USA)Not Specified1,130
Maize Field (China)Not Specified9.5 - 21.7
Tomato Field (India)Not Specified1.77
Greenhouse (Spain)Clay / Sandy Clay Loam86

Key Degradation Metabolites

Several degradation products (metabolites) of this compound have been identified in soil studies. The formation and subsequent decline of these metabolites are important aspects of its overall environmental fate. Some of the commonly reported metabolites include:

  • IN-EQW78: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • IN-LBA22

  • IN-LBA24

  • IN-LBA23

  • IN-ECD73

  • IN-F6L99

  • IN-GAZ70

The relative abundance and persistence of these metabolites vary depending on the degradation pathway and environmental conditions. For instance, IN-LBA24 has been reported as a major product in photolysis studies.

Experimental Protocols

Standardized methods are essential for accurately assessing the environmental fate of pesticides in soil. Below are detailed methodologies for key experiments.

Laboratory Soil Incubation Study (Aerobic Degradation)

This protocol is based on the principles outlined in the OECD Guideline 307 for testing the aerobic transformation of chemicals in soil.

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH to represent a range of agricultural conditions.

    • Air-dry the soils and sieve them through a 2 mm mesh to ensure homogeneity.

    • Characterize the physicochemical properties of each soil (e.g., texture, pH, organic carbon content, microbial biomass).

  • Test Substance Application:

    • Use radiolabeled (e.g., ¹⁴C) this compound to facilitate tracking and mass balance calculations.

    • Prepare a stock solution of the test substance.

    • Apply the this compound solution to the soil samples at a concentration relevant to its maximum recommended field application rate. Ensure even distribution.

  • Incubation:

    • Place the treated soil samples (typically 50-100 g) into incubation vessels (e.g., biometers).

    • Adjust the soil moisture content to 40-60% of its water-holding capacity.

    • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.

    • Maintain aerobic conditions by continuously supplying humidified air.

    • Include traps for collecting evolved ¹⁴CO₂ and other volatile organic compounds.

  • Sampling and Analysis:

    • Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its degradation products.

  • Data Analysis:

    • Calculate the dissipation kinetics of this compound using appropriate models (e.g., first-order kinetics).

    • Determine the DT50 and DT90 values.

    • Identify and quantify the major metabolites, and determine their rates of formation and decline.

    • Conduct a mass balance to account for the applied radioactivity.

Field Dissipation Study

This protocol outlines the general procedure for conducting a terrestrial field dissipation study.

  • Site Selection and Plot Design:

    • Choose a test site with soil and climatic conditions representative of the intended use area of this compound.

    • Establish replicate plots for treatment and control.

  • Application:

    • Apply this compound to the plots at the maximum recommended label rate using calibrated application equipment.

  • Soil Sampling:

    • Collect soil core samples from multiple locations within each plot at various time intervals after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days, and then periodically for up to a year or more).

    • Divide the soil cores into different depth segments (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to assess leaching potential.

  • Sample Handling and Storage:

    • Place samples in appropriate containers, label them, and transport them to the laboratory in a cooler.

    • Store the samples frozen until analysis to prevent further degradation.

  • Residue Analysis:

    • Process the soil samples (e.g., air-drying, sieving).

    • Extract this compound and its metabolites using a validated method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

    • Analyze the extracts using instrumental techniques like LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

This is a common and effective method for the analysis of pesticide residues in soil.

  • Extraction (QuEChERS):

    • Weigh a representative soil sample (e.g., 10-15 g) into a centrifuge tube.

    • Add a specific volume of water (if the soil is dry) and an extraction solvent, typically acetonitrile.

    • Add a pre-packaged mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction efficiency.

    • Shake the tube vigorously for a set period (e.g., 1 minute).

    • Centrifuge the tube to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile extract and transfer it to a smaller centrifuge tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) and magnesium sulfate to remove residual water.

    • Vortex and centrifuge the tube.

    • The resulting supernatant is the cleaned-up extract ready for analysis.

  • LC-MS/MS Analysis:

    • Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's degradation in soil.

Chlorantraniliprole_Degradation_Pathway cluster_pathways Degradation Pathways cluster_metabolites Major Metabolites This compound This compound Microbial Microbial Degradation This compound->Microbial Hydrolysis Hydrolysis (alkaline pH) This compound->Hydrolysis Photolysis Photolysis (soil surface) This compound->Photolysis M1 IN-EQW78 Microbial->M1 M3 IN-F6L99 Microbial->M3 Hydrolysis->M1 M2 IN-LBA24 Photolysis->M2 Mineralization CO2 + H2O + Bound Residues M1->Mineralization M4 Other Metabolites M2->M4 M3->Mineralization M4->Mineralization

Caption: Proposed degradation pathway of this compound in soil.

Experimental_Workflow cluster_sampling Field/Lab Sampling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Soil Sample Collection (Time-course) B Weighing & Homogenization A->B Transfer to Lab C QuEChERS Extraction (Acetonitrile + Salts) B->C D Centrifugation C->D Shake E d-SPE Cleanup (PSA, C18, MgSO4) D->E Collect Supernatant F Final Extract E->F Vortex & Centrifuge G LC-MS/MS Analysis F->G Injection H Quantification & Identification G->H I Kinetic Modeling (DT50) H->I

Caption: Workflow for this compound residue analysis in soil.

Logical_Relationships cluster_soil Soil Properties cluster_env Environmental Factors Degradation This compound Degradation Rate Microbes Microbial Activity Microbes->Degradation Increases OM Organic Matter OM->Degradation Influences Sorption & Microbial Activity pH Soil pH pH->Degradation Increases at Alkaline pH Texture Soil Texture Texture->Degradation Affects Sorption Temp Temperature Temp->Degradation Increases Moisture Moisture Moisture->Degradation Increases

Caption: Factors influencing this compound degradation in soil.

Conclusion

The environmental fate of this compound in soil is a complex process influenced by a multitude of factors. It is characterized by moderate to high persistence, with microbial degradation being a key pathway for its breakdown, supplemented by hydrolysis under alkaline conditions and photolysis at the soil surface. The wide range of reported half-lives underscores the importance of considering site-specific soil properties and environmental conditions when assessing its potential environmental risk. Standardized laboratory and field studies, coupled with robust analytical techniques like QuEChERS and LC-MS/MS, are essential for accurately characterizing its behavior and ensuring its responsible use in agriculture.

References

Chlorantraniliprole's Precise Assault on Insect Muscle: A Technical Guide to its Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Chlorantraniliprole, a member of the anthranilic diamide class of insecticides, has emerged as a highly effective and selective agent for insect pest management. Its potent activity stems from a precise molecular interaction with the insect ryanodine receptor (RyR), a critical ion channel in muscle cells. This technical guide provides an in-depth exploration of the mode of action of this compound at the cellular and molecular levels. We will dissect the signaling pathways involved, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to be a comprehensive resource for researchers and professionals engaged in insecticide development and the study of insect physiology.

Introduction

The relentless challenge of agricultural pests and vector-borne diseases necessitates the development of insecticides with high efficacy and target specificity. This compound represents a significant advancement in this field, offering potent control of a broad spectrum of chewing insect pests, primarily from the order Lepidoptera, while exhibiting low toxicity to mammals and other non-target organisms.[1][2] This remarkable selectivity is rooted in its unique mode of action, which centers on the disruption of calcium homeostasis in insect muscle cells.[3][4]

This guide will provide a granular examination of the molecular and physiological events that unfold following an insect's exposure to this compound, leading to paralysis and eventual death.

The Molecular Target: The Insect Ryanodine Receptor

The primary molecular target of this compound is the ryanodine receptor (RyR), a large, tetrameric ion channel located in the membrane of the sarcoplasmic reticulum (SR) in muscle cells.[5] The RyR plays a pivotal role in excitation-contraction coupling, the process by which a neuronal signal is translated into muscle contraction. In a resting state, the RyR is closed, maintaining a high concentration of calcium ions (Ca²⁺) within the SR. Upon receiving an action potential, the RyR opens, allowing a rapid and controlled release of Ca²⁺ into the cytoplasm, which in turn initiates the cascade of events leading to muscle fiber contraction.

Mechanism of Action: Uncontrolled Calcium Release

This compound acts as a potent activator of the insect RyR. Unlike the physiological activation which is transient and tightly regulated, this compound binds to a specific allosteric site on the insect RyR, locking it in an open or sub-conductance state. This leads to a sustained and uncontrolled leakage of Ca²⁺ from the SR into the cytoplasm.

The consequences of this unregulated Ca²⁺ release are catastrophic for the insect muscle cell:

  • Depletion of Intracellular Calcium Stores: The continuous leakage of Ca²⁺ depletes the SR of its calcium reserves.

  • Elevated Cytosolic Calcium: The sustained influx of Ca²⁺ into the cytoplasm leads to a prolonged state of muscle fiber contraction and spasms.

  • Paralysis and Cessation of Feeding: The uncontrolled muscle contractions result in paralysis, rendering the insect unable to move or feed.

  • Cellular Dysfunction and Death: The disruption of calcium homeostasis affects numerous cellular processes, ultimately leading to the death of the insect.

The high selectivity of this compound for insect RyRs over their mammalian counterparts is a key factor in its favorable safety profile. This selectivity is attributed to differences in the amino acid sequences of the binding sites between insect and mammalian RyRs.

Signaling Pathway

The signaling pathway initiated by this compound is a direct and potent disruption of intracellular calcium regulation.

Chlorantraniliprole_Pathway cluster_SR Sarcoplasmic Reticulum This compound This compound InsectRyR Insect Ryanodine Receptor (RyR) This compound->InsectRyR Binds to allosteric site SR Sarcoplasmic Reticulum (SR) InsectRyR->SR Locks RyR in open state Ca_Cytoplasm Elevated Cytosolic Ca²⁺ SR->Ca_Cytoplasm Uncontrolled Ca²⁺ Release Ca_SR Ca²⁺ MuscleContraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytoplasm->MuscleContraction Leads to

This compound's direct activation of the insect ryanodine receptor.

Quantitative Data

The potency and selectivity of this compound are evident in the quantitative data from various studies.

Table 1: Binding Affinity (Kd) and Potency (EC50/IC50) of this compound
Species/Cell LineReceptor/AssayValueReference
Musca domestica (house fly)[³H]this compound Binding (IC50)14 nM
Mammalian RyR1Dissociation Constant (Kd)Micromolar range (~100-fold higher than insect RyR)
Table 2: Lethal Concentration (LC50) of this compound for Various Insect Species
Insect SpeciesLife StageLC50 ValueExposure TimeReference
Spodoptera frugiperda3rd Instar Larvae2.781 mg/L48 hours
Spodoptera litura3rd Instar Larvae0.0055%72 hours
Loxostege sticticalis3rd Instar Larvae0.08183 µg/L72 hours
Aedes aegyptiLarvae0.569 mg/L-
Spodoptera littoralis2nd Instar Larvae0.23 mg/L96 hours

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Electrophysiological Recording of Insect Muscle Cells

Objective: To measure the effects of this compound on the electrical properties of insect muscle cells.

Methodology:

  • Preparation of Insect Muscle:

    • Dissect the desired muscle fibers from the insect under a stereomicroscope in a physiological saline solution.

    • Carefully remove any adhering fat body and connective tissue.

    • Pin the muscle preparation to the bottom of a recording chamber coated with a silicone elastomer.

  • Electrode Placement:

    • Pull sharp glass microelectrodes with a resistance of 10-20 MΩ when filled with 3 M KCl.

    • Using a micromanipulator, carefully impale a muscle fiber with the microelectrode to record the membrane potential.

  • Recording:

    • Record the resting membrane potential of the muscle fiber.

    • Apply a series of current pulses to elicit action potentials and record their amplitude and duration.

    • Perfuse the preparation with a saline solution containing a known concentration of this compound.

    • Continuously record the membrane potential and action potentials to observe any changes induced by the insecticide, such as depolarization, increased frequency of spontaneous contractions, or changes in action potential characteristics.

Electrophysiology_Workflow start Start dissect Dissect Insect Muscle Fibers start->dissect mount Mount Muscle in Recording Chamber dissect->mount impale Impale Muscle Fiber with Microelectrode mount->impale record_control Record Baseline Electrical Activity impale->record_control apply_chloro Apply this compound Solution record_control->apply_chloro record_treatment Record Electrical Activity Post-Treatment apply_chloro->record_treatment analyze Analyze Data (Membrane Potential, Action Potentials) record_treatment->analyze end End analyze->end

Workflow for electrophysiological recording of insect muscle cells.
Intracellular Calcium Imaging

Objective: To visualize and quantify the changes in intracellular calcium concentration in insect muscle cells upon exposure to this compound.

Methodology:

  • Cell Preparation and Dye Loading:

    • Isolate insect muscle cells or use a relevant insect cell line.

    • Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological saline solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells with fresh saline to remove excess dye.

  • Imaging:

    • Place the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Acquire a baseline fluorescence image before the application of this compound.

    • Perfuse the cells with a solution containing this compound.

    • Capture a time-lapse series of fluorescence images to monitor the changes in intracellular calcium levels. An increase in fluorescence intensity indicates a rise in cytosolic Ca²⁺.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the fluorescence intensity within each ROI over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation or emission wavelengths to determine the absolute calcium concentration.

Calcium_Imaging_Workflow start Start prepare_cells Prepare and Culture Insect Muscle Cells start->prepare_cells load_dye Load Cells with Calcium-Sensitive Dye prepare_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells baseline_image Acquire Baseline Fluorescence Image wash_cells->baseline_image apply_chloro Apply this compound baseline_image->apply_chloro timelapse_image Acquire Time-Lapse Fluorescence Images apply_chloro->timelapse_image analyze Analyze Fluorescence Intensity Changes timelapse_image->analyze end End analyze->end

Workflow for intracellular calcium imaging in insect muscle cells.
Muscle Contraction Assay

Objective: To measure the effect of this compound on the contractility of isolated insect muscle.

Methodology:

  • Muscle Preparation:

    • Dissect a suitable insect muscle, such as the dorsal longitudinal muscle of a fly or the retractor muscle of a larval lepidopteran.

    • Mount the muscle vertically in a temperature-controlled organ bath containing physiological saline.

    • Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.

  • Contraction Measurement:

    • Stimulate the muscle electrically with platinum electrodes to induce contractions.

    • Record the force of contraction using the force transducer and a data acquisition system.

    • Establish a baseline of contractile force.

    • Introduce this compound into the organ bath at a known concentration.

    • Continuously record the muscle contractions to observe any changes in force, frequency, or duration of contractions.

Muscle_Contraction_Workflow start Start dissect_muscle Dissect and Mount Insect Muscle start->dissect_muscle attach_transducer Attach Muscle to Force Transducer dissect_muscle->attach_transducer baseline_contraction Record Baseline Muscle Contractions attach_transducer->baseline_contraction apply_chloro Introduce this compound baseline_contraction->apply_chloro record_treatment Record Muscle Contractions Post-Treatment apply_chloro->record_treatment analyze Analyze Changes in Contraction Force and Frequency record_treatment->analyze end End analyze->end

Workflow for the insect muscle contraction assay.

Conclusion

This compound's mode of action is a compelling example of a highly targeted and effective insecticidal mechanism. By specifically activating insect ryanodine receptors and inducing a catastrophic release of intracellular calcium, it leads to rapid paralysis and death in susceptible insect species. Its high degree of selectivity for insect over mammalian RyRs underscores its value as a reduced-risk insecticide. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of its activity and to explore new avenues for the development of next-generation insecticides. A thorough understanding of the molecular interactions and physiological consequences of this compound's action is paramount for its responsible and sustainable use in integrated pest management programs.

References

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Chlorantraniliprole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole, a member of the anthranilic diamide class of insecticides, has emerged as a pivotal tool in modern pest management due to its potent and selective activity against a range of lepidopteran pests.[1][2] Its unique mode of action, targeting the insect ryanodine receptor (RyR), has spurred extensive research into the development of novel derivatives with enhanced efficacy, broader spectrums of activity, and improved toxicological profiles.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation insecticides. We will delve into the critical structural modifications that influence biological activity, present key quantitative data in a structured format, detail essential experimental protocols, and visualize the underlying signaling pathways and research workflows.

Core Structure and Mechanism of Action

This compound and its derivatives exert their insecticidal effect by acting as potent activators of insect RyRs, which are large intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum. The binding of these compounds to the RyR leads to an uncontrolled release of stored calcium ions into the cytoplasm. This disruption of calcium homeostasis results in muscle contraction, paralysis, feeding cessation, and ultimately, the death of the insect. The high selectivity of this compound for insect RyRs over their mammalian counterparts is a key factor in its favorable safety profile.

Structure-Activity Relationship (SAR) of this compound Derivatives

The core structure of this compound consists of three key moieties: a substituted pyrazole ring, an anthranilic acid amide, and a substituted pyridine ring. SAR studies have revealed that modifications to each of these regions can significantly impact the insecticidal activity of the resulting derivatives. The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in the development of new bioactive compounds.

Key Structural Modifications and Their Impact on Activity:
  • Pyrazole Ring: The substituents on the pyrazole ring are crucial for activity. The presence of a halogen atom, typically bromine, at the 3-position is often associated with high insecticidal potency.

  • Anthranilic Amide Linker: The amide linkage is a critical pharmacophore. Modifications to the N-alkyl substituent on the amide can influence both potency and spectrum of activity.

  • Pyridine Ring: The substitution pattern on the pyridine ring plays a significant role in defining the insecticidal profile. The 3-chloro-2-pyridyl group in this compound is a key feature for its high efficacy.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the insecticidal activity of various this compound derivatives against different pest species. The data is presented in terms of Lethal Concentration 50 (LC50), the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher insecticidal activity.

Table 1: Insecticidal Activity of this compound and its Derivatives against Various Insect Pests

CompoundTarget PestLC50 (mg/L)Reference
This compoundPlutella xylostella0.005 - 0.02Various
This compoundSpodoptera frugiperda0.01 - 0.05Various
This compoundHelicoverpa zea0.00294 - 0.00422
This compoundLabeo rohita (non-target)12.7
FlubendiamideHelicoverpa zea0.01645 - 0.03074

Table 2: Binding Affinity of Diamide Insecticides to Ryanodine Receptors

CompoundReceptor SourceBinding Constant (Kd)Reference
This compoundMammalian RyR1Micromolar range
This compoundInsect RyRApprox. 100-fold lower than mammalian

Experimental Protocols

The evaluation of this compound derivatives involves a series of standardized bioassays and analytical techniques. Below are detailed methodologies for key experiments.

Insecticidal Activity Bioassay (Leaf-Dip Method)

This method is commonly used to determine the efficacy of insecticides against leaf-feeding insects.

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone or DMSO). Serial dilutions are then made to obtain a range of test concentrations. A surfactant is often added to ensure uniform spreading on the leaf surface.

  • Leaf Treatment: Leaf discs of a suitable host plant (e.g., cabbage for Plutella xylostella) are dipped into the test solutions for a specified duration (e.g., 10-30 seconds). Control leaves are dipped in a solution containing only the solvent and surfactant.

  • Drying: The treated leaf discs are allowed to air dry completely.

  • Insect Infestation: A known number of larvae (e.g., 10-20 third-instar larvae) are placed on each treated leaf disc within a petri dish or similar container.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

Ryanodine Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the ryanodine receptor.

  • Membrane Preparation: Microsomal membrane fractions rich in ryanodine receptors are prepared from a suitable source, such as insect muscle tissue or cell lines expressing the receptor.

  • Radioligand: A radiolabeled ligand that specifically binds to the ryanodine receptor, such as [3H]ryanodine, is used.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a technique such as rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value.

Visualizations

Ryanodine Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound and its derivatives, leading to insect paralysis.

Ryanodine_Receptor_Signaling_Pathway Ryanodine Receptor Signaling Pathway This compound This compound Derivative RyR Insect Ryanodine Receptor (RyR) This compound->RyR Binds and Activates Ca_release Uncontrolled Ca2+ Release RyR->Ca_release Opens Channel SR Sarcoplasmic Reticulum (SR) Ca_store Ca2+ Store Cytoplasm Cytoplasm Ca_release->Cytoplasm Increases [Ca2+] Muscle_Contraction Continuous Muscle Contraction Cytoplasm->Muscle_Contraction Leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis Results in

Caption: Ryanodine Receptor Signaling Pathway.

General Workflow for SAR Studies of this compound Derivatives

The diagram below outlines the typical workflow for a structure-activity relationship study of this compound derivatives.

SAR_Workflow SAR Study Workflow Lead_Compound Lead Compound (e.g., this compound) Design Design of New Derivatives Lead_Compound->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassays Biological Evaluation (Insecticidal Activity) Purification->Bioassays SAR_Analysis Structure-Activity Relationship Analysis Bioassays->SAR_Analysis SAR_Analysis->Design Feedback Loop Optimization Lead Optimization SAR_Analysis->Optimization

Caption: General Workflow for SAR Studies.

Conclusion

The structure-activity relationship of this compound derivatives is a complex and dynamic field of research. A thorough understanding of how subtle structural modifications influence insecticidal activity is paramount for the rational design of new and improved insecticides. This guide has provided a comprehensive overview of the key SAR principles, quantitative data, experimental methodologies, and underlying biological pathways. By leveraging this knowledge, researchers and drug development professionals can accelerate the discovery of next-generation pest control agents that are not only highly effective but also possess favorable environmental and toxicological profiles, contributing to sustainable agriculture and public health.

References

An In-Depth Technical Guide on the Impact of Chlorantraniliprole on Insect Calcium Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorantraniliprole is a highly effective insecticide belonging to the anthranilic diamide class.[1] Its primary mode of action involves the targeted disruption of calcium homeostasis in insect muscle cells through the activation of ryanodine receptors (RyRs).[2][3] This activation leads to an uncontrolled release of calcium ions from intracellular stores, resulting in muscle paralysis, cessation of feeding, and eventual death of the insect pest.[4][5] A key attribute of this compound is its remarkable selectivity for insect RyRs over their mammalian counterparts, which confers a favorable safety profile for non-target organisms. This guide provides a comprehensive technical overview of the molecular interactions between this compound and insect calcium channels, details of experimental methodologies used for its characterization, and quantitative data on its binding and efficacy.

Mechanism of Action: Targeting the Ryanodine Receptor

The insect ryanodine receptor, a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons, is the primary target of this compound. In a normal physiological state, RyRs regulate the release of stored intracellular calcium (Ca2+), a critical step in excitation-contraction coupling in muscles.

This compound functions as a potent activator of insect RyRs. Upon ingestion or contact, the molecule binds to the receptor, locking it in an open conformation. This leads to a sustained and uncontrolled efflux of Ca2+ from the sarcoplasmic reticulum into the cytoplasm. The immediate consequences of this massive Ca2+ leak are:

  • Depletion of Intracellular Calcium Stores: The continuous release quickly depletes the sarcoplasmic reticulum of its calcium reserves.

  • Impaired Muscle Function: The elevated cytoplasmic Ca2+ concentration causes unregulated muscle contractions and tremors, ultimately leading to flaccid paralysis as the muscles can no longer contract properly.

  • Cessation of Feeding and Lethargy: Affected insects rapidly stop feeding and become lethargic before death.

This specific mode of action provides excellent control of a broad spectrum of chewing pests, particularly within the order Lepidoptera.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound binding to the insect ryanodine receptor.

G cluster_0 Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (High [Ca²⁺]) Cytoplasm Cytoplasm (Low [Ca²⁺]) Ca_Release Uncontrolled Ca²⁺ Release SR->Ca_Release Paralysis Muscle Paralysis & Death Cytoplasm->Paralysis Leads to RyR Ryanodine Receptor (RyR) (Closed State) RyR_Open RyR (Open State) RyR->RyR_Open Induces Conformational Change This compound This compound This compound->RyR Binds to Receptor RyR_Open->Ca_Release Opens Channel Ca_Release->Cytoplasm

Caption: this compound binds to and opens the RyR, causing uncontrolled Ca²⁺ release.

This compound Binding Site and Allosteric Interactions

Radioligand binding studies have been instrumental in elucidating the nature of the this compound binding site on insect RyRs. Research indicates that anthranilic diamides (like this compound), phthalic diamides (like flubendiamide), and ryanodine itself bind to three distinct, yet allosterically coupled, sites on the receptor.

  • Distinct Binding Sites: this compound and flubendiamide do not directly compete for the same binding location. This suggests that the binding pockets for these two classes of diamide insecticides are different.

  • Allosteric Modulation: The binding of one ligand can influence the binding of another. For instance, in some insect species, flubendiamide and ryanodine can stimulate the binding of radiolabeled this compound. This positive allosteric modulation implies that the binding of one compound induces a conformational change in the receptor that favors the binding of the other.

  • Species-Specific Differences: The nature of these allosteric interactions can vary between different insect species, which may contribute to the selective toxicity of the compound.

Cryo-electron microscopy and mutagenesis studies have begun to pinpoint the specific location of the diamide binding site within the transmembrane region of the RyR, identifying key amino acid residues that are critical for insecticide binding. Mutations in these residues, such as I4790M and G4946E, have been linked to insecticide resistance, as they can perturb the local structure and reduce the binding affinity of this compound.

Allosterically Coupled Binding Sites on the Ryanodine Receptor

This diagram illustrates the relationship between the distinct binding sites for different RyR activators.

G RyR Ryanodine Receptor Site A (Anthranilic Diamides) Site P (Phthalic Diamides) Site R (Ryanodine) RyR:s1->RyR:s2 Allosteric Coupling RyR:s2->RyR:s3 Allosteric Coupling RyR:s3->RyR:s1 Allosteric Coupling Chlo This compound Chlo->RyR:s1 Binds Flu Flubendiamide Flu->RyR:s2 Binds Ry Ryanodine Ry->RyR:s3 Binds

Caption: Distinct but allosterically coupled binding sites on the insect ryanodine receptor.

Quantitative Data Presentation

The affinity and potency of this compound are determined through various bioassays. The dissociation constant (Kd) reflects the binding affinity, while the half-maximal effective concentration (EC50) or lethal concentration (LC50) indicates the potency of the compound in functional or mortality assays, respectively.

CompoundReceptor/OrganismAssay TypeMeasured ValueReference
This compound Mammalian RyR1FRET-based saturation bindingKd: Micromolar level (~100-fold higher than insect RyR)
This compound Loxostege sticticalis (3rd-instar larvae)Insect-dip bioassay (72 h)LC50: 0.08183 µg L⁻¹
This compound Plutella xylostella (susceptible strain)Leaf-dip bioassay (48 h)LC50: 0.23 mg L⁻¹
This compound chiRyR (chimeric RyR)Time-lapse experimentsEC50: 1.6 nM
This compound chiRyR with I4657M/G4819E resistance mutationsTime-lapse experimentsEC50: 14.6 µM (>5000-fold increase)

Note: This table summarizes representative data. Values can vary significantly based on the specific insect species, developmental stage, and experimental conditions.

Experimental Protocols

The characterization of this compound's effects on insect calcium channels relies on a suite of specialized in vitro and in vivo techniques.

Radioligand Binding Assay

This assay is the gold standard for quantifying the binding affinity of a compound to its receptor. A competitive binding assay protocol is typically used.

Methodology:

  • Membrane Preparation: Isolate microsomal membranes rich in RyRs from insect thoracic muscle or from cell lines engineered to express the insect RyR.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]this compound or [³H]ryanodine).

  • Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture to compete with the radioligand for binding to the RyR.

  • Separation: After reaching equilibrium, rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. The data is then used to calculate the inhibitory constant (Ki) or dissociation constant (Kd) of this compound.

G A 1. Prepare Insect Muscle Membrane Homogenate (Rich in RyRs) B 2. Incubate Membranes with: - Fixed [³H]Ligand - Increasing [this compound] A->B C 3. Allow Binding to Reach Equilibrium B->C D 4. Rapid Vacuum Filtration (Separates Bound from Free Ligand) C->D E 5. Measure Radioactivity on Filter (Scintillation Counting) D->E F 6. Data Analysis (Calculate Ki / Kd) E->F

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Imaging

This technique allows for the real-time visualization of changes in intracellular Ca2+ concentration in response to this compound.

Methodology:

  • Cell Preparation: Isolate or culture relevant insect cells, such as primary cardiomyocytes or neurons.

  • Indicator Loading: Load the cells with a Ca2+-sensitive fluorescent indicator dye (e.g., Fluo-8).

  • Baseline Measurement: Mount the cells on a microscope and record the baseline fluorescence intensity before applying the compound.

  • Compound Application: Perfuse the cells with a solution containing this compound.

  • Fluorescence Monitoring: Continuously record the changes in fluorescence intensity over time using confocal or fluorescence microscopy. An increase in fluorescence corresponds to an increase in intracellular Ca2+ concentration.

  • Data Analysis: Quantify the fluorescence changes to determine the magnitude and kinetics of the Ca2+ release triggered by this compound.

G A 1. Isolate/Culture Insect Cells (e.g., Muscle Cells, Neurons) B 2. Load Cells with Ca²⁺ Fluorescent Indicator (e.g., Fluo-8) A->B C 3. Mount on Microscope and Record Baseline Fluorescence B->C D 4. Perfuse with this compound Solution C->D E 5. Record Fluorescence Changes Over Time (Image Acquisition) D->E F 6. Quantify Fluorescence Intensity to Determine [Ca²⁺]i Changes E->F

Caption: Workflow for a fluorescence-based calcium imaging assay.

Electrophysiology (Single-Channel Recording)

Electrophysiological techniques provide direct evidence of the effect of this compound on the ion channel's activity.

Methodology:

  • RyR Isolation and Reconstitution: Purify RyR channels from insect muscle and reconstitute them into an artificial planar lipid bilayer, which separates two chambers (cis and trans).

  • Recording Setup: Establish a voltage clamp across the bilayer and use sensitive amplifiers to measure the ionic current flowing through a single RyR channel.

  • Baseline Recording: Record the channel's basal activity, noting its open probability (Po), mean open time, and mean closed time.

  • Compound Application: Add this compound to the cis chamber, which corresponds to the cytoplasmic side of the channel.

  • Effect Recording: Record the changes in channel activity in the presence of the insecticide. Studies on mammalian RyRs show that this compound increases the channel's open probability primarily by destabilizing the closed state.

  • Data Analysis: Analyze the single-channel recordings to quantify the changes in gating kinetics induced by this compound.

Conclusion and Future Directions

This compound exerts its potent insecticidal effects by specifically targeting and activating insect ryanodine receptors, leading to a fatal disruption of intracellular calcium homeostasis. Its high selectivity for insect over mammalian RyRs is a cornerstone of its favorable safety profile. The elucidation of its binding site and the allosteric nature of its interaction with the receptor complex provides a molecular basis for its efficacy. The emergence of resistance through mutations in the RyR binding site underscores the importance of continued research. Future work focusing on high-resolution structural biology of insect RyRs in complex with this compound, coupled with advanced functional assays, will be critical for understanding the nuances of its mode of action, developing strategies to overcome resistance, and designing the next generation of selective and sustainable insecticides.

References

The Rise of a New Guardian: An In-depth Technical Guide to the History and Development of Anthranilic Diamide Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of anthranilic diamide insecticides represent a pivotal advancement in modern agriculture and pest management. This class of insecticides, distinguished by its novel mode of action targeting insect ryanodine receptors (RyRs), offers potent, selective control of a wide spectrum of devastating pests, particularly within the orders Lepidoptera and Hemiptera. This technical guide provides a comprehensive overview of the history of their development, from the initial discovery and lead optimization to the commercialization of groundbreaking active ingredients such as chlorantraniliprole and cyantraniliprole. It delves into their unique mechanism of action, details key structure-activity relationships, presents quantitative efficacy data, and outlines the fundamental experimental protocols that underpinned their evaluation.

Introduction: A Paradigm Shift in Pest Control

For decades, the insecticide market was dominated by neurotoxic agents like organophosphates, carbamates, and pyrethroids. However, the rise of widespread insecticide resistance and growing concerns over off-target effects necessitated the development of insecticides with unique modes of action.[1][2] The introduction of the diamide class of insecticides, specifically the anthranilic diamides, marked a significant breakthrough.[3] These compounds provide exceptional insect control by selectively targeting a non-neuronal site: the ryanodine receptor, a calcium channel critical for muscle function in insects.[1][2] Their remarkable potency and greater than 500-fold differential selectivity for insect over mammalian receptors have established them as vital tools in Integrated Pest Management (IPM) programs worldwide.

History of Discovery and Development

The journey of the diamide insecticides began with the discovery of flubendiamide, the first commercialized phthalic acid diamide, by Nihon Nohyaku in 2007. This paved the way for researchers at DuPont Crop Protection to explore related chemical spaces, leading to the discovery of the anthranilic diamides.

  • This compound (Rynaxypyr®): The first commercialized anthranilic diamide, this compound, demonstrated exceptional activity against a broad range of Lepidopteran pests. Its development was the result of extensive lead optimization, focusing on enhancing potency and selectivity. It is primarily active through ingestion and secondarily by contact.

  • Cyantraniliprole (Cyazypyr®): Further research into analogs with improved properties led to the discovery of cyantraniliprole. By replacing a halogen substituent with a cyano group on the anthranilic core, researchers developed a compound with improved plant systemic properties and an expanded spectrum of activity that includes key sucking pests from the order Hemiptera, such as aphids and whiteflies.

  • Second and Third Generation Diamides: The success of these initial compounds has spurred further innovation. Tetrathis compound (TCAP), a second-generation diamide from Sinochem Corporation, was developed based on the this compound scaffold for high efficacy against lepidopteran pests. More recently, tetraniliprole has emerged as a third-generation compound with proven efficacy against coleopteran pests of stored grains. As of early 2023, at least eight anthranilic diamide insecticides have been commercialized or are in the process of registration.

Mechanism of Action: Uncontrolled Calcium Release

Anthranilic diamides exert their insecticidal effect through a novel mode of action: the unregulated activation of insect ryanodine receptors (RyRs).

  • Binding to the Ryanodine Receptor: RyRs are large tetrameric calcium channels located on the sarcoplasmic reticulum of muscle cells. They are responsible for regulating the release of stored calcium (Ca²⁺), which is essential for muscle contraction. Anthranilic diamides bind to a specific, allosteric site on the insect RyR, which is distinct from the binding site of the natural alkaloid ryanodine.

  • Channel Activation: This binding locks the RyR channel in an open state.

  • Calcium Depletion: The persistently open channel leads to an uncontrolled and continuous release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.

  • Physiological Effects: The depletion of internal Ca²⁺ stores and elevated cytoplasmic Ca²⁺ levels disrupt normal muscle function. This results in a rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, the death of the insect.

The high selectivity of these insecticides stems from the significant structural differences between insect and mammalian RyRs, making the binding site much more sensitive in target pests.

Anthranilic_Diamide_MoA Signaling Pathway of Anthranilic Diamide Insecticides cluster_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) RyR Ryanodine Receptor (RyR) Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Locks channel open Diamide Anthranilic Diamide Diamide->RyR Paralysis Muscle Paralysis & Insect Death Ca_Release->Paralysis Leads to

Mechanism of action for anthranilic diamide insecticides.

Structure-Activity Relationship (SAR) and Synthesis

The core structure of anthranilic diamides consists of an anthranilic acid moiety linked to a heterocyclic group, typically an N-pyridylpyrazole. SAR studies have been crucial in optimizing the insecticidal activity of these compounds. Research has shown that modifications to the amide bridge, the benzene ring of the anthraniloyl moiety, and the pyrazole ring play important roles in bioactivity. For instance, the introduction of a cyano group in cyantraniliprole enhanced its systemic properties. Further research has explored incorporating other heterocyclic rings, such as oxadiazoles, to discover novel analogs with potent insecticidal activity.

The chemical synthesis of these complex molecules is a multi-step process. A common route for this compound involves the reaction of key intermediates, such as a substituted pyrazole carboxylic acid and a substituted anthranilic acid derivative, to form the final amide linkage. Optimized synthetic routes focus on high yield, purity, and scalability for commercial production.

Quantitative Efficacy Data

The efficacy of anthranilic diamides has been extensively documented against a wide range of agricultural pests. The following tables summarize representative quantitative data from various studies, typically expressed as the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀).

Table 1: Efficacy of Anthranilic Diamides Against Lepidopteran Pests

Active Ingredient Pest Species Bioassay Type LC₅₀ Value Reference
This compound Plutella xylostella (Diamondback Moth) Diet Incorporation 1.5 mg L⁻¹
Cyantraniliprole Leucinodes orbonalis (Brinjal Shoot and Fruit Borer) Larval Toxicity 0.62 ppm
This compound Leucinodes orbonalis Larval Toxicity 1.8 ppm
Compound 7o (Analog) Plutella xylostella Larval Toxicity 90% mortality at 0.01 mg L⁻¹
Compound 3IIl (Analog) Plutella xylostella Larval Toxicity 0.20 mg L⁻¹

| Compound 17e (Analog) | Mythimna separata (Oriental Armyworm) | Larval Toxicity | 100% mortality at 1 µg mL⁻¹ | |

Table 2: Efficacy of Anthranilic Diamides Against Other Pest Orders

Active Ingredient Pest Species Bioassay Type Efficacy Metric Reference
Cyantraniliprole Blattella germanica (German Cockroach) Surface Contact >90% mortality within 24h at 0.05% dilution
Cyantraniliprole Musca domestica (House Fly) Direct Spray >90% mortality within 1h at 0.01% dilution
Tetraniliprole Sitophilus oryzae (Rice Weevil) Treated Wheat 97.27% mortality at 10 ppm (14 days)

| Cyantraniliprole | Reticulitermes flavipes (Termite) | Topical/Sand Treatment | LC₅₀ similar to this compound | |

Key Experimental Methodologies

The evaluation of novel insecticides relies on a suite of standardized and specialized experimental protocols. Below are methodologies for two key types of experiments central to the development of anthranilic diamides.

Insecticide Bioassays (Larval Toxicity)

Insecticide bioassays are fundamental for determining the efficacy of a compound against a target pest. The diet incorporation method is commonly used for chewing insects like lepidopteran larvae.

Objective: To determine the concentration of an insecticide that causes a specific level of mortality (e.g., LC₅₀) in a target insect population.

Materials:

  • Technical grade insecticide

  • Appropriate solvent (e.g., acetone)

  • Artificial insect diet

  • Multi-well bioassay trays or individual containers

  • Target insect larvae of a specific instar (e.g., 3rd instar)

  • Fine paintbrush for handling larvae

  • Growth chamber with controlled temperature, humidity, and photoperiod

Protocol:

  • Preparation of Stock Solution: Dissolve a precise weight of the technical grade insecticide in a known volume of solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a range of desired test concentrations. A control solution (solvent only) must also be prepared.

  • Diet Incorporation: While the artificial diet is still liquid and warm, add a precise volume of each insecticide dilution (or control solution) to a known volume of the diet. Mix thoroughly to ensure uniform distribution.

  • Dispensing Diet: Dispense the treated diet into the wells of the bioassay trays or individual containers and allow it to cool and solidify.

  • Insect Infestation: Carefully transfer one larva of a uniform age and size into each well using a fine paintbrush.

  • Incubation: Seal the trays (often with a perforated lid to allow air exchange) and place them in a growth chamber under controlled environmental conditions.

  • Mortality Assessment: Assess larval mortality at specific time points (e.g., 24, 48, 72 hours). Larvae are typically considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Use the mortality data from the different concentrations to perform a probit analysis, which calculates the LC₅₀ value and its fiducial limits.

Insecticide_Bioassay_Workflow Workflow for a Diet Incorporation Bioassay prep_stock 1. Prepare Insecticide Stock Solution serial_dilution 2. Create Serial Dilutions prep_stock->serial_dilution diet_incorp 3. Incorporate into Artificial Diet serial_dilution->diet_incorp dispense 4. Dispense Treated Diet into Bioassay Trays diet_incorp->dispense infest 5. Infest with Test Larvae dispense->infest incubate 6. Incubate under Controlled Conditions infest->incubate assess 7. Assess Mortality at Timed Intervals incubate->assess analyze 8. Probit Analysis to Determine LC₅₀ assess->analyze

Generalized experimental workflow for insecticide bioassays.
Radioligand Binding Assays

These assays are crucial for studying the interaction between an insecticide and its molecular target, providing direct evidence of binding affinity and mechanism.

Objective: To characterize the binding of an anthranilic diamide to the ryanodine receptor using a radiolabeled ligand.

Materials:

  • Tissue preparation rich in RyRs (e.g., house fly thoracic muscle membranes)

  • Radiolabeled ligand (e.g., [³H]this compound or [³H]ryanodine)

  • Unlabeled test compounds (anthranilic diamides) for competition assays

  • Binding buffer solution

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Homogenize insect tissue (e.g., flight muscles) in a buffer solution and perform differential centrifugation to isolate a membrane fraction enriched with sarcoplasmic reticulum and RyRs.

  • Assay Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.

  • Equilibration: Incubate the mixture for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly terminate the reaction by vacuum filtering the mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the amount of radioactivity using a liquid scintillation counter. The measured radioactivity is proportional to the amount of bound radioligand.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled competitor concentration. This allows for the calculation of binding parameters such as the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC₅₀), which indicate the binding affinity of the test compound for the receptor.

Conclusion and Future Outlook

The development of anthranilic diamide insecticides stands as a landmark achievement in chemical crop protection. Their novel mode of action provided a powerful solution to combat resistance to older insecticide classes and offered a more favorable toxicological and environmental profile. The initial discoveries of this compound and cyantraniliprole have paved the way for a new generation of diamides with even broader spectrums and improved characteristics. However, the emergence of resistance to diamides in some pest populations, such as the diamondback moth, underscores the continuous need for vigilant resistance management strategies and the ongoing pursuit of novel insecticidal targets and chemistries. Future research will likely focus on designing new diamide analogs to overcome resistance, exploring synergistic combinations, and further elucidating the complex structure and function of the insect ryanodine receptor to guide rational insecticide design.

References

The Molecular Basis of Selectivity: Chlorantraniliprole's Differential Binding to Insect vs. Mammalian Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorantraniliprole, a member of the anthranilic diamide class of insecticides, has become a cornerstone of integrated pest management programs due to its potent activity against a wide range of insect pests and its remarkably low toxicity to mammals.[1][2] This selective toxicity is rooted in its specific molecular interaction with the ryanodine receptor (RyR), an intracellular calcium release channel.[3][4] This technical guide provides a comprehensive examination of the differential binding affinity of this compound to insect versus mammalian ryanodine receptors, detailing the quantitative data, experimental methodologies, and underlying molecular mechanisms that define its high degree of selectivity.

Core Mechanism of Action: Targeted Ryanodine Receptor Activation

The primary molecular target for this compound is the ryanodine receptor, a large, homotetrameric ion channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[3] In both insects and mammals, RyRs are critical for regulating the release of stored calcium (Ca²⁺), a process essential for muscle contraction and neuronal signaling.

This compound functions as a potent activator of insect RyRs. Upon binding, it locks the channel in a persistently open or sub-conductance state. This action leads to an uncontrolled and sustained efflux of Ca²⁺ from the SR/ER into the cytoplasm. The resulting depletion of intracellular Ca²⁺ stores and elevated cytosolic Ca²⁺ levels disrupt cellular homeostasis, causing rapid feeding cessation, muscle paralysis, and ultimately, insect death.

Crucially, studies have shown that this compound and other diamides bind to a site on the RyR that is distinct from the binding site of ryanodine itself, acting as allosteric modulators. The profound difference in binding affinity between insect and mammalian RyR isoforms is the key to the insecticide's selective action.

cluster_pathway This compound Signaling Pathway in Insects CTP This compound Binding Allosteric Binding (High Affinity) CTP->Binding RyR Insect Ryanodine Receptor (RyR) Activation RyR Channel Activation (Locked Open State) RyR->Activation Conformational Change Binding->RyR Ca_Release Uncontrolled Ca²⁺ Release Activation->Ca_Release SR Sarcoplasmic Reticulum (Ca²⁺ Store) SR->Ca_Release Depletion Cytosol Increased Cytosolic Ca²⁺ Ca_Release->Cytosol Paralysis Muscle Contraction & Paralysis Cytosol->Paralysis

This compound's mechanism of action in insects.

Quantitative Analysis of Binding Affinity

The selectivity of this compound is quantified by the significant disparity in its binding affinity and potency towards insect RyRs compared to mammalian RyRs. Data from radioligand binding assays and functional calcium flux studies consistently demonstrate that this compound interacts with insect receptors at nanomolar concentrations, whereas its effects on mammalian receptors are only observed at micromolar concentrations—a difference of several orders of magnitude. This differential is often expressed as a selectivity ratio, which can range from approximately 100 to over 350-fold.

Receptor TypeSpecies / Cell LineAssay TypeMetricValueSelectivity Ratio (Mammalian/Insect)Reference
Insect RyR Drosophila melanogasterCa²⁺ FluxEC₅₀40 nM\multirow{2}{*}{~350x}
Insect RyR Heliothis virescensCa²⁺ FluxEC₅₀50 nM
Insect RyR House Fly (Musca domestica)[³H]Chlo BindingIC₅₀14 nM-
Mammalian RyR1 Rabbit Skeletal Muscle[³H]Chlo BindingK_d~1-10 µM~100x vs Insect RyR
Mammalian RyR Mouse Myoblast (C2C12)Ca²⁺ FluxEC₅₀14 µM~280-350x vs Insect RyR
Mammalian RyR2 RatCa²⁺ FluxEC₅₀>100 µM>2000x vs Insect RyR
Mammalian RyR1 Mouse (WT)[³H]Ryanodine BindingEC₅₀3-18 µM~200-1200x vs Insect RyR

Table 1: Comparative binding affinities and potencies of this compound for insect versus mammalian ryanodine receptors. EC₅₀ (Half-maximal effective concentration) reflects functional potency, while K_d (Dissociation constant) and IC₅₀ (Half-maximal inhibitory concentration) reflect binding affinity.

Experimental Protocols for Assessing Binding Affinity

The characterization of this compound's interaction with RyRs relies on a suite of specialized biochemical and physiological assays.

Radioligand Binding Assay

This is a direct method to quantify the binding interaction between a radiolabeled ligand (e.g., [³H]this compound or [³H]ryanodine) and the receptor.

  • Objective: To determine the dissociation constant (K_d) and maximum number of binding sites (B_max) for this compound on a specific RyR isoform.

  • Materials:

    • Radioligand: [³H]this compound or [³H]ryanodine.

    • Receptor Source: Microsomal vesicles prepared from insect muscle tissue (e.g., house fly thorax) or from HEK293 cells engineered to express a specific mammalian or insect RyR isoform.

    • Binding Buffer: Typically contains salts (e.g., KCl), a buffer (e.g., HEPES), and modulators like Ca²⁺ and ATP, as their presence can influence binding.

    • Unlabeled Ligand: High-purity this compound for competition experiments to determine non-specific binding.

    • Glass fiber filters and a vacuum filtration manifold.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Membrane Preparation: Isolate SR/ER-enriched microsomes from the source tissue or cells via differential centrifugation.

    • Incubation: Incubate a fixed amount of membrane protein with varying concentrations of the radioligand in the binding buffer. Parallel incubations containing a high concentration of unlabeled ligand are run to quantify non-specific binding.

    • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtering the incubation mixture through glass fiber filters. The filters trap the membranes while the free ligand passes through.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Analyze the specific binding data using saturation binding kinetics (e.g., Scatchard plot) to calculate K_d and B_max.

cluster_workflow Workflow for Radioligand Binding Assay Prep 1. Receptor Preparation Incubate 2. Incubation (Membranes + [³H]Ligand) Prep->Incubate Microsomal Membranes Filter 3. Rapid Filtration (Separates Bound/Free) Incubate->Filter Reaction Mixture Count 4. Scintillation Counting Filter->Count Filters with Bound Ligand Analyze 5. Data Analysis (Calculate Kd, Bmax) Count->Analyze Radioactivity (DPM) Result Binding Affinity & Receptor Density Analyze->Result

Generalized workflow for a radioligand binding assay.
Functional Assay: Intracellular Calcium Measurement

This method assesses the functional consequence of this compound binding—the release of calcium.

  • Objective: To measure the potency (EC₅₀) of this compound in inducing Ca²⁺ release via RyRs.

  • Materials:

    • Live cells expressing the RyR of interest (e.g., insect Sf9 cells or mammalian C2C12 myoblasts).

    • A fluorescent Ca²⁺ indicator dye (e.g., Fura-2, Fluo-4 AM).

    • A fluorescence plate reader or microscope capable of kinetic measurements.

    • Physiological buffer solution.

  • Methodology:

    • Cell Culture: Grow the desired cell line to an appropriate confluency.

    • Dye Loading: Incubate the cells with the membrane-permeant form of the Ca²⁺ indicator (e.g., Fluo-4 AM), which becomes fluorescent upon binding to Ca²⁺ inside the cell.

    • Measurement: Place the plate in a fluorescence reader. Establish a stable baseline fluorescence reading.

    • Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the change in fluorescence intensity over time.

    • Data Analysis: The peak increase in fluorescence corresponds to the amount of Ca²⁺ released. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Single-Channel Electrophysiology

This advanced technique provides the highest resolution view of ion channel function by incorporating a single purified RyR into an artificial lipid bilayer.

  • Objective: To directly observe how this compound modulates the gating properties (opening and closing) of a single RyR channel.

  • Methodology:

    • Purification: Purify the RyR protein from a native source or recombinant expression system.

    • Bilayer Formation: Create a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

    • Receptor Incorporation: Induce the fusion of RyR-containing vesicles into the bilayer.

    • Recording: Apply a voltage across the bilayer and use sensitive amplifiers to record the ionic current flowing through the single channel.

    • Modulation: Add this compound to the cis (cytoplasmic) side of the chamber and record the resulting changes in channel activity, such as open probability (Pₒ), mean open time, and conductance states.

The Structural Basis for Selectivity

The high selectivity of this compound is attributed to subtle but critical differences in the amino acid sequences within the diamide binding site of insect versus mammalian RyRs. Chimeric receptor studies and cryo-electron microscopy have helped identify specific residues in the transmembrane domain of the insect RyR that are crucial for high-affinity binding. When these insect-specific residues are substituted with their mammalian counterparts, the affinity for this compound is significantly reduced. This structural divergence prevents this compound from potently activating mammalian RyRs at typical exposure levels, forming the molecular foundation for its safety profile.

cluster_insect Insect cluster_mammal Mammal Insect_RyR Insect RyR (Specific Residues) Insect_Binding High Affinity Binding (Kd in nM) Insect_RyR->Insect_Binding Insect_Effect Potent Activation -> Toxicity Insect_Binding->Insect_Effect Mammal_RyR Mammalian RyR (Divergent Residues) Mammal_Binding Low Affinity Binding (Kd in µM) Mammal_RyR->Mammal_Binding Mammal_Effect Weak Activation -> Safety Mammal_Binding->Mammal_Effect CTP This compound CTP->Insect_RyR CTP->Mammal_RyR

References

Methodological & Application

Detecting Chlorantraniliprole Residues in Crops: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorantraniliprole is a widely used insecticide valued for its effectiveness against a variety of pests in numerous crops.[1] To ensure food safety and compliance with regulatory standards, robust and sensitive analytical methods are essential for detecting and quantifying its residues in agricultural products.[2][3] This document provides detailed application notes and protocols for the analysis of this compound residues in various crop matrices, intended for researchers, scientists, and professionals in drug development and food safety. The methodologies predominantly employ chromatographic techniques coupled with mass spectrometry, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a prominent sample preparation strategy.[4][5]

Core Concepts in this compound Residue Analysis

The fundamental workflow for this compound residue analysis involves sample preparation followed by instrumental analysis. Sample preparation aims to extract the analyte from the complex crop matrix and remove interfering substances. Instrumental analysis then separates, identifies, and quantifies the this compound.

Sample Preparation: The most common approach is the QuEChERS method, which involves an extraction step with a solvent (typically acetonitrile) and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE). Variations of this method exist to accommodate different crop types (e.g., high water content, oily, or dry crops).

Instrumental Analysis: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most prevalent technique for the determination of this compound residues. Gas chromatography-mass spectrometry (GC-MS/MS) can also be employed. These methods offer high sensitivity and selectivity, allowing for the detection of residues at very low concentrations.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound residue detection in different crops.

Table 1: Method Performance for this compound Residue Analysis in Vegetables

Crop MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Brinjal, Cabbage, Capsicum, Cauliflower, Okra, TomatoQuEChERS, HPLC-PDA, LC-MS/MS-0.10 mg/kg85-96
Brinjal, Capsicum, Chilli, Cucumber, TomatoModified QuEChERS, GC-MS/MS0.001 µg/mL (instrumental)0.005 µg/mL84-98
OkraQuEChERS, LC-MS/MS---
Various VegetablesQuEChERS, LC-MS/MS-10 ng/g50.2-93.4
Green Pigeonpea PodsEthyl Acetate Extraction, LC-MS/MS0.002 µg/g0.06 µg/g91.91-109.84

Table 2: Method Performance for this compound Residue Analysis in Fruits

Crop MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GrapesQuEChERS, HPLC-DAD0.02 mg/kg0.06 mg/kg95.11-102
Citrus (Oranges, Mandarins, Tangelos)Acetonitrile:water extraction, SPE clean-up, GC-ECD or LC-MS-0.01 mg/kg-
Various FruitsQuEChERS, LC-MS/MS-10 ng/g50.2-93.4

Table 3: Method Performance for this compound Residue Analysis in Other Crops

Crop MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Grains, Legumes, Nuts, SeedsAcetonitrile Extraction, SPE Clean-up, LC-MS---
Potatoes, Sugar Beets, Soybeans, Rice, Wheat, Corn, Alfalfa, CottonseedAcetonitrile Extraction, SPE Clean-up, LC-MS/MS-0.010 mg/kg91-108
SoilAcetonitrile Extraction, Charcoal/Florisil Clean-up, GC-MS/MS-0.01 µg/mL84-98
Dry Pigeonpea GrainsEthyl Acetate in Acetonitrile Extraction, LC-MS/MS0.002 µg/g0.06 µg/g91.91-109.84

Experimental Protocols

Protocol 1: QuEChERS Method for Vegetables

This protocol is a generalized procedure based on the QuEChERS method for the analysis of this compound in vegetables such as tomatoes, cucumbers, and leafy greens.

1. Sample Homogenization:

  • Weigh a representative portion of the vegetable sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

  • If the sample has low water content, add an appropriate amount of deionized water.

  • Homogenize the sample using a high-speed homogenizer.

2. Extraction:

  • Add 10-15 mL of acetonitrile to the homogenized sample in the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. For samples with high chlorophyll content, C18 or graphitized carbon black (GCB) may also be included.

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge at ≥5000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for injection into the LC-MS/MS or GC-MS/MS system. For LC-MS/MS analysis, the extract may be diluted with a suitable mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the typical conditions for the analysis of this compound using a liquid chromatograph-tandem mass spectrometer.

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at around 40°C.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for this compound.

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum sensitivity for the selected MRM transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Sample Crop Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + QuEChERS Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Clean-up (PSA, MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Cleaned Extract LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data Data Acquisition & Processing LCMSMS->Data Quantification Quantification of This compound Data->Quantification

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output cluster_validation Method Validation Crop Crop Sample (e.g., Fruits, Vegetables) SamplePrep Sample Preparation (Extraction & Clean-up) Crop->SamplePrep Instrumental Instrumental Analysis (LC-MS/MS) SamplePrep->Instrumental Validation Validation Parameters (LOD, LOQ, Recovery, Precision) SamplePrep->Validation ResidueLevel Residue Level (mg/kg or µg/kg) Instrumental->ResidueLevel Instrumental->Validation

Caption: Logical relationship in residue analysis methodology.

References

Application Note: Quantification of Chlorantraniliprole in Tomato using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole is a widely used insecticide that provides effective control against a variety of lepidopteran pests.[1] Its mode of action involves the disruption of calcium regulation in insects by activating ryanodine receptors.[1] Due to its extensive use in agriculture, regulatory bodies have established maximum residue limits (MRLs) for this compound in various food commodities to ensure consumer safety.[2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in food and environmental samples. This application note provides a detailed protocol for the quantification of this compound in a representative vegetable matrix, tomato, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology described herein is based on established and validated procedures, offering high selectivity and sensitivity for reliable quantification.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and instrumental analysis for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)[1][3]

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS or deionized)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Primary Secondary Amine (PSA) sorbent

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.

  • Working Standard Solutions (0.005 - 0.1 µg/mL): Prepare a series of working standard solutions by serially diluting the intermediate stock solution with acetonitrile to achieve concentrations in the desired calibration range.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative portion of the tomato sample using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized tomato sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the microcentrifuge tube at high speed for 5 minutes.

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumental Conditions

The following are typical instrumental parameters for the analysis of this compound. These may need to be optimized for the specific instrument being used.

ParameterCondition
HPLC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.2 - 0.4 mL/min
Injection Volume2 - 10 µL
Column Temperature40 °C
Gradient ElutionA typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
- Precursor Ion (m/z)484
- Product Ion 1 (Quantifier)453
- Product Ion 2 (Qualifier)286
Collision EnergyOptimized for the specific instrument and transitions.
Nebulizer Gas FlowInstrument dependent, typically Nitrogen.
Drying Gas TemperatureInstrument dependent.

Data Presentation: Quantitative Performance

The performance of the HPLC-MS/MS method for this compound quantification is summarized in the table below, based on data from various studies.

ParameterReported Value(s)Reference(s)
Limit of Detection (LOD)0.002 - 0.0050 µg/g (or µg/mL)
Limit of Quantification (LOQ)0.01 - 0.06 µg/g (or µg/mL)
Linearity (R²)> 0.99
Recovery (%)72 - 117%
Relative Standard Deviation (RSD)< 15%

Experimental Workflow Diagram

Chlorantraniliprole_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Tomato) Extraction 2. QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA, MgSO4) Centrifugation1->dSPE Centrifugation2 5. Final Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration (0.22 µm Syringe Filter) Centrifugation2->Filtration HPLC 7. HPLC Separation (C18 Column) Filtration->HPLC MSMS 8. MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification 9. Quantification (Calibration Curve) MSMS->Quantification Reporting 10. Result Reporting Quantification->Reporting

Caption: Workflow for this compound Quantification.

Signaling Pathway of this compound

Caption: Mode of Action of this compound.

References

Application Notes and Protocols for Chlorantraniliprole Resistance Monitoring Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[1][2] Its specific mode of action targets the insect's muscular system, offering effective control against a variety of pests, particularly lepidopteran species.[3][4] The primary target of this compound is the ryanodine receptor (RyR), a protein crucial for regulating calcium ion channels in muscle cells.[3] By binding to and activating these receptors, this compound causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle contraction, paralysis, and ultimately, insect death.

The repeated and widespread use of this compound has inevitably led to the development of resistance in several key pest populations. Continuous monitoring of resistance levels within these populations is paramount for effective pest management strategies and the preservation of this valuable insecticide's efficacy. This document provides detailed application notes and standardized protocols for conducting a this compound resistance monitoring bioassay, primarily focusing on the widely accepted leaf-dip method. Adherence to a standardized protocol is crucial for generating reproducible and comparable data across different laboratories and studies.

Signaling Pathway of this compound

This compound's insecticidal activity is a result of its specific interaction with the insect ryanodine receptor. The following diagram illustrates the signaling pathway disrupted by this insecticide.

chlorantraniliprole_pathway cluster_muscle_cell Insect Muscle Cell This compound This compound RyR Ryanodine Receptor (RyR) This compound->RyR Binds and Activates SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR->SR Opens Ca²⁺ Channels Ca_ions SR->Ca_ions Uncontrolled Release Muscles Muscle Fibers Ca_ions->Muscles Induces Paralysis Paralysis & Death Muscles->Paralysis Leads to leaf_dip_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis insect_rearing 1. Insect Rearing (L2/L3 Larvae) leaf_prep 3. Leaf Disc Preparation insect_rearing->leaf_prep solution_prep 2. Insecticide Solution Preparation (Serial Dilutions) dipping 4. Leaf Dipping (10 seconds) solution_prep->dipping leaf_prep->dipping drying 5. Air Dry Leaf Discs dipping->drying incubation 6. Larval Exposure & Incubation (24-72h) drying->incubation mortality_assessment 7. Mortality Assessment incubation->mortality_assessment probit_analysis 8. Probit Analysis (LC50) mortality_assessment->probit_analysis resistance_ratio 9. Calculate Resistance Ratio probit_analysis->resistance_ratio

References

protocol for synthesizing chlorantraniliprole in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Laboratory-Scale Synthesis of Chlorantraniliprole

This document provides a detailed protocol for the laboratory synthesis of this compound, a potent anthranilic diamide insecticide. The synthesis is presented as a multi-step process, involving the preparation of two key intermediates followed by their final coupling. The methodologies are compiled from various patented and peer-reviewed chemical synthesis routes, intended for use by researchers and professionals in organic chemistry and drug development.

Chemical Name: 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide CAS Number: 500008-45-7[1]

The overall synthetic strategy involves the preparation of two primary intermediates:

  • Intermediate 1: 2-amino-5-chloro-N,3-dimethylbenzamide

  • Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

These intermediates are then coupled to form the final product, this compound.[2][3]

Synthesis Pathway Overview

The synthesis of this compound is a convergent process, where two key fragments are synthesized separately and then combined in a final step.

G cluster_A Synthesis of Intermediate 1 cluster_B Synthesis of Intermediate 2 cluster_C Final Coupling Reaction A1 2-Amino-3-methylbenzoic acid A2 Benzoxazinone Intermediate A1->A2 Chlorination/ Cyclization A3 2-Amino-5-chloro-N,3-dimethylbenzamide A2->A3 Aminolysis w/ Methylamine Chlor This compound A3->Chlor Amide Coupling B1 2,3-Dichloropyridine B2 (3-chloropyridin-2-yl)-hydrazine B1->B2 Hydrazine Hydrate B3 Pyrazoline Intermediate B2->B3 Cyclization w/ Diethyl Maleate B4 3-Bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid B3->B4 Oxidation/ Bromination/ Hydrolysis B4->Chlor

Caption: Convergent synthesis pathway for this compound.

Part 1: Synthesis of Intermediate 1 (2-amino-5-chloro-N,3-dimethylbenzamide)

This protocol outlines a common method starting from 2-amino-3-methylbenzoic acid. The process involves the formation of a benzoxazinone intermediate, followed by ring-opening with methylamine.[4]

Experimental Protocol
  • Step 1a: Formation of 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione.

    • In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid in a suitable solvent like methylene chloride.

    • Add acetic acid to the mixture.[4]

    • Heat the reaction mixture to 30-35°C.

    • This step may involve chlorination prior to cyclization to form the chloro-substituted benzoxazinone, a key intermediate for this compound synthesis.

  • Step 1b: Aminolysis with Methylamine.

    • To the solution containing the benzoxazinone intermediate, add a 40% aqueous methylamine solution dropwise while maintaining the temperature at 30-35°C.

    • Stir the reaction mixture for approximately 3 hours at this temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide.

Quantitative Data
StepReactantKey ReagentsProductYieldPurityReference
12-Amino-3-methylbenzoic AcidChlorinating agent, Methylamine2-amino-5-chloro-N,3-dimethylbenzamide>92%High

Part 2: Synthesis of Intermediate 2 (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)

This synthesis route starts with 2,3-dichloropyridine and proceeds through multiple steps including hydrazino-substitution, cyclization, oxidation, and hydrolysis.

Experimental Protocol
  • Step 2a: Synthesis of (3-chloropyridin-2-yl)-hydrazine.

    • Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude hydrazine derivative can be used in the next step, sometimes after purification.

  • Step 2b: Cyclization to Pyrazoline Intermediate.

    • Condense the (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone intermediate.

    • Treat the pyrazolidinone with a brominating agent such as phosphorus oxybromide in acetonitrile to yield the pyrazoline.

  • Step 2c: Oxidation and Hydrolysis.

    • Oxidize the pyrazoline intermediate using an oxidizing agent like potassium persulfate in the presence of sulfuric acid to form the corresponding pyrazole ester.

    • Hydrolyze the resulting ester using a suitable base (e.g., NaOH) followed by acidification to precipitate the final carboxylic acid product.

    • Filter the solid, wash with water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Quantitative Data
StepReactantKey ReagentsProductOverall YieldPurityReference
22,3-DichloropyridineHydrazine, Diethyl Maleate, K₂S₂O₈3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid>47%99.69%

Part 3: Final Synthesis of this compound

This final step involves the amide coupling of the two synthesized intermediates. One common method utilizes methanesulfonyl chloride as a coupling agent in the presence of a base.

Experimental Workflow

G start Start p1 Add 3-methylpyridine start->p1 Mix Intermediates 1 & 2 in Acetonitrile process process condition condition end This compound p2 Slowly add Methanesulfonyl Chloride p1->p2 Cool to -5°C c1 Stir at -5 to 0°C for 15 min p2->c1 p3 Warm to 50°C c1->p3 c2 Maintain for 4 hours p3->c2 p4 Reaction Work-up: Aqueous wash, Extraction c2->p4 p5 Purification: Recrystallization p4->p5 p5->end

Caption: Workflow for the final amide coupling step.

Experimental Protocol
  • Reaction Setup:

    • In a reaction vessel, prepare a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1) in acetonitrile.

    • Add a base, such as 3-methylpyridine, to the mixture.

  • Coupling Reaction:

    • Cool the reaction mixture to approximately -5°C in an ice-salt bath.

    • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained between -5 to 0°C.

    • After the addition is complete, stir the mixture at this temperature for about 15 minutes.

    • Gradually warm the reaction to 50°C and maintain it for approximately 4 hours, or until TLC indicates the consumption of starting materials.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform a standard work-up, which may include washing with water and extracting with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water or a mild basic solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final product.

Quantitative Data
StepReactantsCoupling AgentProductYieldPurityReference
3Intermediate 1 + Intermediate 2Methanesulfonyl ChlorideThis compound91.5%>95%
3 (Alt)Intermediate 1 + Activated Intermediate 2*N-hydroxysuccinimide / DCCThis compound72%97%

*Alternative method involving an activated ester of Intermediate 2.

References

Application Notes and Protocols for Studying Chlorantraniliprole Metabolism in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole is a broad-spectrum insecticide from the anthranilic diamide class that effectively controls a range of lepidopteran and other insect pests.[1][2] Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and eventual death of the insect.[3][4] The development of resistance to this compound in some insect populations poses a significant challenge to its sustained efficacy. Metabolic detoxification by enzymes is a primary mechanism of insecticide resistance.[5] This document provides detailed application notes and protocols for studying the metabolism of this compound in insects, focusing on the key enzyme families involved: Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Esterases (ESTs).

Understanding the metabolic pathways of this compound is crucial for developing effective resistance management strategies and for the discovery of new insecticidal compounds. The following sections detail both in vivo and in vitro methods, along with analytical techniques for the quantification of this compound and its metabolites.

Key Metabolic Pathways and Enzymes

The metabolism of this compound in insects primarily involves Phase I and Phase II detoxification enzymes.

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 monooxygenases (P450s) , also known as mixed-function oxidases (MFOs). P450s introduce or expose functional groups on the this compound molecule, making it more water-soluble and susceptible to further metabolism. Overexpression or altered activity of specific P450s has been linked to this compound resistance in various insect species.

  • Phase II Metabolism: Involves the conjugation of the modified this compound with endogenous molecules. The key enzymes in this phase are:

    • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the insecticide or its metabolites, leading to their detoxification and excretion. Enhanced GST activity can contribute to this compound resistance.

    • Esterases (ESTs): Carboxylesterases (CarE) can hydrolyze ester linkages, which may play a role in the detoxification of certain insecticides. Increased esterase activity has been observed in some this compound-resistant insect strains.

The interplay of these enzyme systems determines the rate of this compound detoxification and the resistance level in insect populations.

Experimental Workflows

Overall Workflow for Studying this compound Metabolism

cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_analysis Analytical Chemistry in_vivo_exposure Insect Exposure to this compound sample_collection_vivo Sample Collection (e.g., whole body, midgut) in_vivo_exposure->sample_collection_vivo enzyme_assays_vivo Detoxification Enzyme Assays sample_collection_vivo->enzyme_assays_vivo metabolite_analysis_vivo Metabolite Extraction & Analysis sample_collection_vivo->metabolite_analysis_vivo hplc HPLC Analysis metabolite_analysis_vivo->hplc microsome_prep Insect Microsome Preparation in_vitro_assay In Vitro Metabolism Assay microsome_prep->in_vitro_assay metabolite_analysis_vitro Metabolite Extraction & Analysis in_vitro_assay->metabolite_analysis_vitro metabolite_analysis_vitro->hplc lcms LC-MS/MS Analysis hplc->lcms Confirmation & Identification end End lcms->end start Start start->in_vivo_exposure start->microsome_prep

Caption: General experimental workflow for investigating this compound metabolism in insects.

Section 1: In Vivo Metabolism Studies

In vivo studies are essential for understanding how this compound is metabolized within a living insect under physiological conditions.

Application Note:

This protocol is designed to assess the impact of this compound exposure on the activity of key detoxification enzymes in a target insect species. By comparing enzyme activities in treated versus control insects, researchers can infer the role of these enzymes in this compound metabolism and potential resistance.

Protocol 1: In Vivo Assessment of Detoxification Enzyme Activity

1. Insect Rearing and Treatment:

  • Rear a susceptible strain of the target insect species under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
  • Determine the sublethal dose (e.g., LC10 or LC25) of this compound for the selected insect instar using a dose-response bioassay (e.g., leaf-dip or topical application).
  • Treat a cohort of insects with the determined sublethal dose of this compound. A control group should be treated with the solvent carrier only.

2. Sample Preparation:

  • At specific time points post-treatment (e.g., 24, 48, 72 hours), collect both treated and control insects.
  • Homogenize whole insects or dissected tissues (e.g., midgut, fat body) in ice-cold phosphate buffer (e.g., 0.1 M, pH 7.6).
  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
  • Collect the supernatant (S9 fraction) for enzyme assays.

3. Enzyme Assays:

  • Cytochrome P450 (MFO) Activity: Measure P450 activity using a model substrate like 7-ethoxycoumarin O-deethylase (ECOD). The rate of formation of the fluorescent product, 7-hydroxycoumarin, is monitored.
  • Glutathione S-transferase (GST) Activity: Determine GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of CDNB with glutathione is measured spectrophotometrically at 340 nm.
  • Esterase (EST) Activity: Measure general esterase activity using α-naphthyl acetate as a substrate. The product, α-naphthol, is quantified colorimetrically after reacting with Fast Blue B salt.

4. Data Analysis:

  • Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).
  • Express enzyme activity as nmol of product formed per minute per mg of protein.
  • Statistically compare the enzyme activities between the this compound-treated and control groups.

Parameter Control Group This compound-Treated Group Fold Change
P450 Activity (nmol/min/mg protein) Insert DataInsert DataCalculate
GST Activity (nmol/min/mg protein) Insert DataInsert DataCalculate
EST Activity (nmol/min/mg protein) Insert DataInsert DataCalculate
Table 1: Example of In Vivo Detoxification Enzyme Activity Data

Section 2: In Vitro Metabolism Studies

In vitro assays using subcellular fractions, such as microsomes, allow for the direct investigation of metabolic pathways and enzyme kinetics in a controlled environment.

Application Note:

This protocol describes the preparation of insect microsomes, which are rich in P450 enzymes, and their use in an in vitro assay to study the metabolism of this compound. This method is crucial for identifying primary metabolites and understanding the catalytic activity of P450s.

Protocol 2: Preparation of Insect Microsomes

1. Tissue Homogenization:

  • Dissect the desired tissue (e.g., midguts, fat bodies, or whole larvae) from a sufficient number of insects on ice.
  • Homogenize the tissue in ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.6, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors) using a Dounce homogenizer.

2. Differential Centrifugation:

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and mitochondria.
  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., homogenization buffer with 20% glycerol).

3. Storage:

  • Determine the protein concentration of the microsomal preparation.
  • Aliquot the microsomes and store them at -80°C until use.

Protocol 3: In Vitro Metabolism of this compound

1. Incubation Mixture:

  • In a microcentrifuge tube, prepare the following reaction mixture:
  • Insect microsomes (e.g., 0.5 mg/mL protein)
  • This compound (e.g., 10 µM)
  • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (0.1 M, pH 7.6) to a final volume of 200 µL.

2. Reaction:

  • Pre-incubate the mixture at 30°C for 5 minutes.
  • Initiate the reaction by adding the NADPH-generating system.
  • Incubate at 30°C for a specific time (e.g., 60 minutes) with gentle shaking.
  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3. Sample Preparation for Analysis:

  • Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Parameter Value
This compound Remaining (%) Insert Data
Metabolite 1 Peak Area Insert Data
Metabolite 2 Peak Area Insert Data
... ...
Table 2: Example of In Vitro this compound Metabolism Data

Section 3: Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in complex biological matrices.

Application Note:

This section provides a general protocol for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for detecting and quantifying target compounds.

Protocol 4: LC-MS/MS Analysis of this compound and Metabolites

1. Sample Extraction and Clean-up:

  • For in vivo samples (e.g., whole insects), homogenize in acetonitrile.
  • For in vitro samples, use the supernatant after protein precipitation with acetonitrile.
  • A clean-up step using solid-phase extraction (SPE) with cartridges like C18 or a QuEChERS-based method may be necessary to remove matrix interferences.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.9 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
  • Flow Rate: Typically 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap).
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
  • MS/MS Detection: Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and its potential metabolites.

3. Quantification:

  • Prepare a calibration curve using analytical standards of this compound in a matrix-matched solution to account for matrix effects.
  • Quantify the concentration of this compound and its metabolites in the samples by comparing their peak areas to the calibration curve.

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min)
This compound Insert DataInsert DataInsert Data
Metabolite 1 Insert DataInsert DataInsert Data
Metabolite 2 Insert DataInsert DataInsert Data
Table 3: Example of LC-MS/MS Parameters for this compound and its Metabolites

Signaling Pathways and Logical Relationships

This compound Metabolic Detoxification Pathway

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism chlor This compound p450 Cytochrome P450s (P450s) chlor->p450 Oxidation est Esterases (ESTs) chlor->est Hydrolysis (if applicable) metabolite1 Oxidized/Hydroxylated Metabolites p450->metabolite1 gst Glutathione S-transferases (GSTs) metabolite1->gst Conjugation conjugated_metabolite Conjugated Metabolites (e.g., Glutathione conjugates) gst->conjugated_metabolite hydrolyzed_metabolite Hydrolyzed Metabolites est->hydrolyzed_metabolite excretion Excretion conjugated_metabolite->excretion hydrolyzed_metabolite->excretion

Caption: Metabolic pathway of this compound detoxification in insects.

Workflow for Microsome Preparation

start Start: Insect Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge at 10,000 x g homogenize->centrifuge1 supernatant1 Collect Supernatant (S9 fraction) centrifuge1->supernatant1 pellet1 Discard Pellet (Debris, Nuclei, Mitochondria) centrifuge1->pellet1 centrifuge2 Ultracentrifuge at 100,000 x g supernatant1->centrifuge2 supernatant2 Discard Supernatant (Cytosol) centrifuge2->supernatant2 pellet2 Collect Pellet (Microsomes) centrifuge2->pellet2 resuspend Resuspend in Buffer pellet2->resuspend end End: Microsomal Fraction resuspend->end

Caption: Step-by-step workflow for the isolation of insect microsomes.

By following these detailed protocols and utilizing the provided frameworks, researchers can effectively investigate the metabolic fate of this compound in various insect species. This knowledge is fundamental to addressing the challenge of insecticide resistance and ensuring the longevity of this important pest management tool.

References

Application of Chlorantraniliprole in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class (IRAC Group 28), widely adopted in Integrated Pest Management (IPM) programs.[1] Its unique mode of action, high efficacy against key pests, and favorable toxicological profile make it a valuable tool for sustainable agriculture.[1][2] This document provides detailed application notes, experimental protocols, and supporting data to guide researchers and professionals in the effective and responsible use of this compound.

This compound's mechanism of action involves the disruption of calcium regulation in the muscle cells of insects.[3] It selectively activates the ryanodine receptors in insects, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum.[3] This results in muscle paralysis, cessation of feeding, and eventual death of the target pest. Notably, this compound exhibits significantly higher affinity for insect ryanodine receptors compared to mammalian receptors, contributing to its low mammalian toxicity.

Target Pests and Efficacy

This compound is primarily effective against a range of chewing insect pests, particularly larval stages of Lepidoptera (moths and butterflies) and certain species of Coleoptera (beetles), Diptera (flies), and Hemiptera (true bugs).

Table 1: Target Pests of this compound

OrderCommon NameExample Species
LepidopteraArmyworms, Bollworms, Cutworms, Fruit Borers, Leaf Folders, Stem BorersHelicoverpa armigera, Spodoptera frugiperda, Plutella xylostella
ColeopteraBeetles, White GrubsLeptinotarsa decemlineata (Colorado potato beetle), Japanese Beetle
DipteraLeafminersLiriomyza spp.
HemipteraAphids, SpittlebugsSome species are controlled

Data Presentation: Ecotoxicological Profile

A key advantage of this compound in IPM is its selectivity, which minimizes harm to non-target organisms, including beneficial insects crucial for natural pest control.

Table 2: Summary of Ecotoxicity Data for this compound

Organism GroupSpeciesEndpointValueReference
Mammals RatAcute Oral LD50> 5000 mg/kg
RatAcute Dermal LD50> 5000 mg/kg
Birds Bobwhite QuailAcute Oral LD50> 2250 mg/kg
Mallard DuckAcute Oral LD50> 2250 mg/kg
Fish Rainbow Trout96-hour LC50> 13.8 mg/L
Bluegill Sunfish96-hour LC50> 15.1 mg/L
Aquatic Invertebrates Daphnia magna48-hour EC500.0116 mg/L
Ceriodaphnia dubia48-hour EC502.9 ± 1.11 µg/L
Bees Honeybee (Apis mellifera)Acute Contact LD50> 100 µ g/bee
Honeybee (Apis mellifera)Acute Oral LD50> 100 µ g/bee
Soil Organisms Earthworm (Eisenia fetida)14-day LC50> 1000 mg/kg soil
Springtail (Folsomia candida)Reproduction EC500.14 mg/kg soil

Experimental Protocols

Protocol 1: Larval Susceptibility Bioassay (Seedling Dip Method)

This protocol is adapted from methodologies used to assess the susceptibility of insect pests like Chilo suppressalis to this compound.

Objective: To determine the median lethal concentration (LC50) of this compound for a target lepidopteran pest.

Materials:

  • This compound technical grade or formulated product of known concentration.

  • Distilled water.

  • Surfactant (e.g., Triton X-100).

  • Rice or other suitable host plant seedlings.

  • Petri dishes or ventilated containers.

  • Second or third-instar larvae of the target pest.

  • Fine paintbrush.

  • Incubator or controlled environment chamber.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. A series of at least five concentrations should be prepared by serial dilution. A surfactant (e.g., 0.1% Triton X-100) should be added to all solutions, including the control, to ensure even coverage.

  • Seedling Treatment: Bundle 3-5 host plant seedlings at the base. Dip the foliage of each bundle into a test solution for 30 seconds with gentle agitation.

  • Drying: Allow the treated seedlings to air-dry for 1-2 hours at room temperature.

  • Infestation: Place one treated seedling bundle into each Petri dish or ventilated container. Introduce 10-20 larvae of the target pest onto the seedlings using a fine paintbrush.

  • Incubation: Maintain the containers in an incubator at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Assess larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Determine the LC50 value and its 95% confidence limits using probit analysis.

Protocol 2: Resistance Monitoring

Continuous monitoring for resistance is crucial for the long-term sustainability of this compound in IPM programs.

Objective: To monitor for shifts in the susceptibility of a target pest population to this compound over time.

Procedure:

  • Baseline Susceptibility: Establish a baseline LC50 value for a susceptible laboratory strain or a field population before widespread use of this compound. This can be done using the bioassay described in Protocol 1.

  • Field Population Collection: Annually, or as needed, collect larvae of the target pest from various geographical locations where this compound is used.

  • Susceptibility Testing: Conduct larval susceptibility bioassays (Protocol 1) on the collected field populations.

  • Resistance Ratio Calculation: Calculate the resistance ratio (RR) for each field population by dividing the LC50 of the field population by the LC50 of the susceptible baseline population.

  • Interpretation: An RR value greater than 10 is often indicative of resistance, although this can vary depending on the pest and insecticide. Consistent increases in RR over time signal the development of resistance.

Signaling Pathways and Experimental Workflows

This compound Mode of Action Signaling Pathway

This compound's mode of action targets the insect's muscular system by activating ryanodine receptors.

Chlorantraniliprole_Pathway This compound This compound RyR Ryanodine Receptor (Insect Muscle Cell) This compound->RyR Binds and Activates Ca_Store Sarcoplasmic Reticulum (Calcium Store) RyR->Ca_Store Opens Channel Ca_Release Uncontrolled Ca2+ Release Ca_Store->Ca_Release Muscle_Contraction Continuous Muscle Contraction & Paralysis Ca_Release->Muscle_Contraction Cessation Cessation of Feeding Muscle_Contraction->Cessation Death Insect Death Cessation->Death

Caption: this compound's signaling pathway in insect muscle cells.

Experimental Workflow for IPM Program Integration

The successful integration of this compound into an IPM program requires a systematic approach.

IPM_Workflow Scouting Pest Scouting & Identification Threshold Action Threshold Reached? Scouting->Threshold Chlor_App This compound Application Threshold->Chlor_App Yes No_Action No Action Threshold->No_Action No Non_Target Assess Non-Target Impact Chlor_App->Non_Target Efficacy Evaluate Efficacy Chlor_App->Efficacy Resistance Resistance Monitoring Efficacy->Resistance Rotation Rotate Mode of Action Resistance->Rotation Resistance Detected

Caption: Workflow for this compound use in an IPM program.

Resistance Management

To preserve the efficacy of this compound, a robust resistance management strategy is essential. The development of resistance is a natural evolutionary process where continued selection pressure from an insecticide favors the survival of resistant individuals in a pest population.

Key Strategies:

  • Rotation of Modes of Action: Avoid the repeated and sole use of this compound (IRAC Group 28). Rotate with insecticides from different IRAC groups.

  • Application Windows: Use this compound within specific "windows" during the growing season to limit the number of pest generations exposed.

  • Recommended Rates: Always use the label-recommended application rates. Under-dosing can select for less susceptible individuals.

  • Integration of Non-Chemical Controls: Employ cultural, biological, and other non-chemical control methods to reduce overall reliance on insecticides.

Conclusion

This compound is a highly effective and selective insecticide that serves as a cornerstone in many modern IPM programs. Its unique mode of action provides excellent control of key pests while minimizing risks to many non-target organisms. Adherence to detailed protocols for application, efficacy assessment, and resistance monitoring, as outlined in this document, is critical for the long-term sustainability of this valuable pest management tool. Researchers and drug development professionals can utilize this information to further explore its potential and develop next-generation pest control solutions.

References

Application Notes and Protocols for Assessing Chlorantraniliprole Degradation in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole is a widely used insecticide that can enter aquatic environments through various pathways, including runoff and spray drift. Understanding its degradation kinetics and pathways in water is crucial for assessing its environmental fate and potential ecological impact. This document provides detailed application notes and protocols for the assessment of this compound degradation in water, focusing on common analytical techniques and experimental setups. The primary degradation routes for this compound in aquatic environments are hydrolysis and photolysis, with microbial degradation also playing a role under certain conditions.[1] The rate and products of degradation are significantly influenced by factors such as pH, temperature, and the presence of sunlight.[1][2]

Analytical Techniques for this compound Quantification

Several analytical techniques are employed to detect and quantify this compound and its degradation products in water samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods due to their sensitivity and selectivity.[1]

Table 1: Comparison of Analytical Techniques for this compound Analysis in Water

TechniquePrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV/DAD Separation based on polarity, detection via UV-Vis absorbance.LOD: 3.94 - 14.56 ng; LOQ: 0.0152 µg/mL[3]Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS, potential for matrix interference.
LC-MS Separation by HPLC, detection by mass spectrometry.LOQ: 0.01 mg/kgHigh sensitivity and selectivity, capable of identifying and quantifying multiple analytes simultaneously.Higher equipment and maintenance costs.
LC-MS/MS Tandem mass spectrometry for enhanced selectivity and sensitivity.LOQ: 0.10 µg/LVery high sensitivity and selectivity, excellent for complex matrices, provides structural information for metabolite identification.Most expensive option, requires skilled operators.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound and some of its less polar degradation products from water samples for subsequent analysis by HPLC or LC-MS.

Materials:

  • Water sample (50 mL)

  • Hexane:Ethyl acetate (50:50, v/v)

  • Anhydrous sodium sulfate

  • Acetonitrile

  • 0.01M aqueous formic acid

  • Separatory funnel (250 mL)

  • Rotary evaporator or nitrogen evaporator (N-Evap)

  • Centrifuge tubes

  • Syringe filters (0.2 or 0.45 µm PTFE)

Procedure:

  • Measure 50 ± 1.0 mL of the water sample into a 250 mL separatory funnel.

  • Add 100 mL of hexane:ethyl acetate (50:50, v/v) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction of the aqueous layer with an additional 50 mL of hexane:ethyl acetate.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the combined organic phase to dryness using a rotary evaporator or a nitrogen evaporator at 50-55°C.

  • Reconstitute the residue in 1.0 mL of acetonitrile, sonicating for 5 minutes to ensure complete dissolution.

  • Dilute the reconstituted sample with 1.0 mL of 0.01M aqueous formic acid.

  • Filter the final solution through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis.

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach for sample preparation, particularly effective for a wide range of pesticides in various matrices, including water.

Materials:

  • Water sample (10-15 mL)

  • Acetonitrile

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) or Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place a 10 mL aliquot of the water sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE (dispersive solid-phase extraction) tube containing PSA and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: HPLC-DAD Analysis of this compound

This protocol outlines a general method for the quantification of this compound using HPLC with a Diode Array Detector (DAD).

Instrumentation:

  • HPLC system with a DAD detector

  • C18 column (e.g., 250mm x 4.6 mm, 3.5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.005M NaH₂PO₄·H₂O adjusted to pH 3.0 with H₃PO₄ (50:50 v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm.

Procedure:

  • Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared water sample extracts.

  • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Protocol 4: LC-MS/MS Analysis of this compound and its Degradation Products

This protocol provides a framework for the sensitive and selective analysis of this compound and its metabolites using LC-MS/MS.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • C18 column (e.g., Phenomenex C-18, 4.6 mm x 15 cm, 3 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.01M aqueous formic acid.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient program should be developed to separate the parent compound from its degradation products.

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its expected degradation products. The specific transitions need to be optimized for the instrument being used.

Degradation Pathways and Data

This compound degradation in water is primarily driven by photolysis and hydrolysis, especially under alkaline conditions.

Photodegradation

Sunlight can induce the degradation of this compound in water, leading to the formation of several photoproducts through intramolecular rearrangements and reactions with hydroxyl radicals. The half-life for aqueous photolysis is estimated to be around 32.8 days. Studies have shown that photodegradation is slightly faster in tap water (half-life of 4.1 days) compared to deionized water (half-life of 5.1 days).

Hydrolysis

This compound is stable to hydrolysis in acidic and neutral water (pH 5 and 7). However, it undergoes hydrolysis under alkaline conditions. The rate of hydrolysis increases with increasing pH, with reported half-lives ranging from 26.9 days at pH 6 to 2.2 days at pH 10.

Table 2: Degradation Half-life of this compound in Water

Degradation ProcessConditionsHalf-life (days)Reference
PhotolysisDeionized Water (pH 6.1)5.1
PhotolysisTap Water (pH 8.0)4.1
PhotolysisAqueous32.8
HydrolysispH 626.9
HydrolysispH 7Stable
HydrolysispH 8-
HydrolysispH 9~10
HydrolysispH 102.2
Aerobic Aquatic Metabolism-125 - 231
Anaerobic Aquatic Metabolism-208

Visualizations

Chlorantraniliprole_Degradation_Pathway cluster_products Degradation Products This compound This compound Photodegradation Photodegradation (Sunlight) This compound->Photodegradation Hydrolysis Hydrolysis (Alkaline pH) This compound->Hydrolysis Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Photoproducts Photoproducts (e.g., IN-LBA24, IN-EQW78) Photodegradation->Photoproducts Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products Metabolites Metabolites Microbial_Degradation->Metabolites Experimental_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Water_Sample Water Sample Collection Extraction Extraction (LLE or QuEChERS) Water_Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Analysis HPLC or LC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Acquisition & Processing Analysis->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

References

Application Notes and Protocols for Field Efficacy Testing of Chlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing robust field trials to evaluate the efficacy of the insecticide chlorantraniliprole. The guidelines cover all essential phases, from initial site selection to final data analysis, ensuring the generation of high-quality, reproducible data for regulatory submissions and product development.

Introduction to this compound

This compound is a broad-spectrum insecticide belonging to the anthranilic diamide class.[1][2] Its unique mode of action targets the ryanodine receptors in the muscle cells of insects.[1][3][4] This binding action leads to the unregulated release of calcium from the sarcoplasmic reticulum, causing muscle paralysis and ultimately, the death of the target pest. This targeted mechanism offers high efficacy against a range of lepidopteran pests, as well as some species of beetles and true bugs, while exhibiting lower toxicity to non-target organisms, including mammals.

Core Principles of Field Efficacy Trials

The primary objective of a field efficacy trial is to determine the minimum effective dose of a pesticide that provides a consistent and high level of pest control under real-world agricultural conditions. Key considerations for a successful trial include:

  • Site Selection: Choose a location with a known history of the target pest infestation and uniform environmental conditions.

  • Experimental Design: A randomized complete block design (RCBD) is the most common and recommended design to minimize the effects of field variability.

  • Treatment Rates: Include a range of application rates, including the proposed label rate, at least one lower rate (e.g., 50% and 75% of the proposed rate), and an untreated control.

  • Replication: Each treatment should be replicated a minimum of four times to ensure statistical validity.

  • Plot Size: Individual plots should be of sufficient size to minimize edge effects and provide a representative sample, with a minimum of 20 m² often recommended.

  • Data Collection: Systematic and consistent data collection is crucial for accurate assessment of efficacy.

Experimental Protocols

Protocol 1: Site Selection and Trial Layout

Objective: To establish a suitable field site and experimental layout for the efficacy trial.

Methodology:

  • Site Identification: Select a field with a documented history of consistent and economically significant infestation by the target pest(s). The site should have uniform soil type, topography, and cropping history.

  • Field Preparation: Prepare the field according to standard agricultural practices for the selected crop.

  • Plot Design:

    • Establish individual plots of a predetermined size (e.g., 5 meters x 10 meters).

    • Incorporate buffer zones of at least 1-2 meters between plots to prevent spray drift.

    • Arrange the plots in a randomized complete block design (RCBD) with a minimum of four blocks (replicates).

  • Treatment Allocation: Randomly assign each treatment (different this compound concentrations and controls) to one plot within each block.

Protocol 2: Treatment Application

Objective: To ensure accurate and uniform application of this compound treatments.

Methodology:

  • Product Preparation: Prepare the spray solutions for each treatment concentration according to the manufacturer's instructions. Use calibrated equipment to ensure accuracy.

  • Application Timing: Apply the treatments at the recommended crop stage and/or when the target pest population reaches a predetermined threshold.

  • Application Method: Use a calibrated sprayer (e.g., backpack sprayer with a boom) to ensure uniform coverage of the foliage. The application method should mimic commercial practices as closely as possible.

  • Control Plots: Treat the untreated control plots with water only, using the same application method.

  • Record Keeping: Document all application details, including date, time, weather conditions (temperature, humidity, wind speed), spray volume, and equipment used.

Protocol 3: Efficacy Data Collection

Objective: To systematically collect data on pest populations and crop damage to assess the efficacy of this compound.

Methodology:

  • Pre-treatment Assessment: Before treatment application, conduct a baseline assessment of the pest population density and any existing crop damage in each plot.

  • Post-treatment Assessments: Conduct assessments at regular intervals after treatment application (e.g., 3, 7, 14, and 21 days after treatment).

  • Sampling Method:

    • Randomly select a predetermined number of plants or sampling units (e.g., 10 plants per plot) from the central rows of each plot to avoid edge effects.

    • Count the number of live target pests (larvae, pupae, and/or adults) on each sampled plant.

    • Assess crop damage using a standardized rating scale (e.g., percentage of defoliation, number of damaged fruits).

  • Data Recording: Record all data meticulously for each plot at each assessment interval.

Protocol 4: Phytotoxicity Assessment

Objective: To evaluate any potential adverse effects of this compound on the host crop.

Methodology:

  • Visual Assessment: At each post-treatment assessment interval, visually inspect the plants in each plot for any signs of phytotoxicity.

  • Phytotoxicity Symptoms: Look for symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, or malformation of leaves, stems, or flowers.

  • Rating Scale: Use a standardized rating scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage) to quantify any observed phytotoxicity.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Mean Pest Population Density per Plant (± SE)

Treatment (g a.i./ha)Pre-treatment3 Days After Treatment7 Days After Treatment14 Days After Treatment21 Days After Treatment
Untreated Control
This compound (Rate 1)
This compound (Rate 2)
This compound (Rate 3)
Standard Insecticide

Table 2: Percent Reduction in Pest Population Compared to Untreated Control

Treatment (g a.i./ha)3 Days After Treatment7 Days After Treatment14 Days After Treatment21 Days After Treatment
This compound (Rate 1)
This compound (Rate 2)
This compound (Rate 3)
Standard Insecticide

Table 3: Crop Damage Rating (e.g., % Defoliation) (± SE)

Treatment (g a.i./ha)Pre-treatment7 Days After Treatment14 Days After Treatment21 Days After Treatment
Untreated Control
This compound (Rate 1)
This compound (Rate 2)
This compound (Rate 3)
Standard Insecticide

Table 4: Phytotoxicity Rating (0-3 Scale)

Treatment (g a.i./ha)7 Days After Treatment14 Days After Treatment
Untreated Control
This compound (Rate 1)
This compound (Rate 2)
This compound (Rate 3)
Standard Insecticide

Data Analysis

The collected data should be subjected to statistical analysis to determine the significance of the observed treatment effects.

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences between the treatment means for pest population, crop damage, and yield.

  • Mean Separation Tests: If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to identify which treatments are significantly different from each other.

  • Dose-Response Analysis: Probit or logit analysis can be used to determine the lethal dose (e.g., LD50, LD90) of this compound for the target pest.

Visualizations

This compound Mode of Action Signaling Pathway

Chlorantraniliprole_Pathway cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) Ca_ion Ca²⁺ SR->Ca_ion Stored Calcium RyR Ryanodine Receptor (RyR) RyR->Ca_ion Uncontrolled Release Contraction Muscle Contraction Ca_ion->Contraction Normal Release Paralysis Paralysis Ca_ion->Paralysis Excessive Calcium Death Insect Death Paralysis->Death This compound This compound This compound->RyR Binds and Activates

Caption: this compound's mode of action on insect muscle cells.

Experimental Workflow for Field Efficacy Testing

Experimental_Workflow Start Start SiteSelection Site Selection & Trial Layout Start->SiteSelection PreTreatment Pre-treatment Pest Assessment SiteSelection->PreTreatment Application Treatment Application PreTreatment->Application PostTreatment Post-treatment Assessments Application->PostTreatment DataCollection Data Collection (Pest counts, Damage) PostTreatment->DataCollection PhytoAssessment Phytotoxicity Assessment PostTreatment->PhytoAssessment DataAnalysis Statistical Analysis DataCollection->DataAnalysis PhytoAssessment->DataAnalysis Reporting Reporting & Interpretation DataAnalysis->Reporting End End Reporting->End

Caption: Workflow for this compound field efficacy trials.

References

Application Notes and Protocols for Formulating Chlorantraniliprole for Systemic Uptake in Plants

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to formulating chlorantraniliprole for enhanced systemic uptake in plants. The following sections detail formulation strategies, experimental protocols, and data presentation for the development and evaluation of systemic this compound formulations.

Introduction to Systemic this compound Formulations

This compound is a potent insecticide from the anthranilic diamide class, known for its effectiveness against a range of chewing pests. Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis. While effective, its low water solubility can limit its systemic movement within plants, which is crucial for protecting new growth and controlling pests that feed on internal tissues.

Enhancing the systemic uptake of this compound involves developing advanced formulations that can improve its solubility, stability, and transport within the plant's vascular system. Nano-based formulations, in particular, have shown significant promise in increasing the bioavailability and systemic activity of poorly water-soluble pesticides like this compound.

Formulation Strategies for Enhanced Systemic Uptake

The primary goal of formulating this compound for systemic uptake is to increase its concentration in the plant's xylem and phloem, allowing for translocation from the point of application (e.g., roots, leaves) to other parts of the plant. Key strategies include:

  • Nanoformulations: Encapsulating this compound in nanoparticles can improve its solubility and stability. Common nano-carriers include:

    • Polymeric Nanoparticles: Biodegradable polymers can encapsulate the active ingredient, providing a controlled release and protecting it from environmental degradation.

    • Metal-Organic Frameworks (MOFs): These are porous materials that can be loaded with pesticides, offering high loading capacity and tunable release properties.

  • Microemulsions: These are thermodynamically stable, transparent dispersions of oil and water, which can enhance the solubility of lipophilic pesticides like this compound.

  • Adjuvants and Surfactants: The addition of adjuvants can improve the wetting, spreading, and penetration of the formulation through the plant cuticle.

Experimental Protocols

Preparation of this compound Nanoformulations

This protocol describes the preparation of this compound-loaded polymeric nanoparticles using the nanoprecipitation method.

Materials:

  • This compound (technical grade)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for storage.

Physicochemical Characterization of Formulations

Table 1: Key Parameters for Physicochemical Characterization

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)To determine the size distribution of the nanoparticles, which affects uptake.
Zeta PotentialElectrophoretic Light Scattering (ELS)To assess the surface charge and stability of the nanoparticle suspension.
Encapsulation Efficiency (%)UV-Vis Spectrophotometry or HPLCTo quantify the amount of this compound successfully loaded into the nanoparticles.
Loading Capacity (%)UV-Vis Spectrophotometry or HPLCTo determine the percentage of this compound by weight in the nanoparticles.
Plant Uptake and Translocation Studies

This protocol outlines a hydroponic experiment to assess the systemic uptake of formulated this compound.

Materials:

  • Test plants (e.g., tomato, rice seedlings)

  • Hydroponic solution (e.g., Hoagland's solution)

  • This compound formulations (e.g., nanoformulation, technical grade suspension)

  • Growth chamber with controlled environmental conditions

Procedure:

  • Grow seedlings in a hydroponic solution for a set period until they are well-established.

  • Replace the hydroponic solution with a fresh solution containing a known concentration of the this compound formulation. Include a control group with no this compound.

  • Harvest plants at different time intervals (e.g., 24, 48, 72 hours).

  • Separate the plants into roots, stems, and leaves.

  • Analyze the concentration of this compound in each plant part using an appropriate analytical method (see Protocol 3.4).

Quantification of this compound in Plant Tissues

This protocol describes the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue samples (fresh or frozen)

  • Acetonitrile

  • QuEChERS salts (e.g., MgSO₄, NaCl)

  • Solid-phase extraction (SPE) cartridges

  • HPLC system with a suitable detector (e.g., UV or MS/MS)

Procedure:

  • Homogenize a known weight of the plant tissue sample.

  • Perform a solvent extraction using acetonitrile.

  • Add QuEChERS salts to partition the sample and remove water.

  • Centrifuge the sample and collect the supernatant (acetonitrile layer).

  • Clean up the extract using a dispersive SPE step to remove interfering matrix components.

  • Analyze the final extract using HPLC to quantify the concentration of this compound.

Data Presentation

Table 2: Comparative Efficacy of Different this compound Formulations

Formulation TypeParticle Size (nm)Encapsulation Efficiency (%)This compound Concentration in Leaves (µg/g) after 72h
Technical Grade> 1000N/A0.5 ± 0.1
PLGA Nanoformulation150 ± 2085 ± 52.3 ± 0.4
MOF Nanoformulation200 ± 3092 ± 43.1 ± 0.5

Visualizations

G cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation A Active Ingredient (this compound) C Formulation Process (e.g., Nanoprecipitation) A->C B Carrier Material (e.g., Polymer, MOF) B->C D Particle Size & PDI (DLS) C->D E Zeta Potential (ELS) C->E F Encapsulation Efficiency (HPLC) C->F G Plant Uptake Study (Hydroponics) C->G H Tissue Analysis (HPLC/LC-MS) G->H I Efficacy Against Pests H->I

Caption: Experimental workflow for systemic this compound formulation.

G cluster_uptake Uptake & Translocation A Formulation Application (Soil/Foliar) B Root/Leaf Absorption A->B C Xylem Loading B->C E Phloem Loading (for some formulations) B->E D Translocation to Stems & Leaves C->D I I D->I Pest Control F Distribution to New Growth & Sinks E->F F->I

Caption: Systemic uptake and translocation pathways in plants.

G cluster_properties Formulation Properties cluster_outcomes Systemic Efficacy A High Solubility E Enhanced Plant Uptake A->E B Small Particle Size B->E C Optimal Surface Charge C->E D Controlled Release F Efficient Translocation D->F E->F G Improved Pest Control F->G

Caption: Relationship between formulation properties and systemic efficacy.

Application Notes and Protocols for the Use of Chlorantraniliprole in Controlling Lepidopteran Pests in Maize

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorantraniliprole, a member of the anthranilic diamide class of insecticides, for the effective control of lepidopteran pests in maize. The information presented herein is intended to guide research and development efforts by providing detailed protocols and summarizing key efficacy data.

Introduction

This compound is a potent insecticide that selectively targets insect ryanodine receptors, leading to impaired muscle regulation, paralysis, and eventual death of the pest.[1] Its primary mode of action is through ingestion, with some contact toxicity.[1] This insecticide has demonstrated high efficacy against a broad spectrum of lepidopteran pests, including the fall armyworm (Spodoptera frugiperda), a significant threat to maize production worldwide.[2][3]

Mechanism of Action: Ryanodine Receptor Activation

This compound functions by binding to and activating the ryanodine receptors (RyRs) in insect muscle cells.[4] This activation causes the uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm. The resulting elevated intracellular calcium levels lead to continuous muscle contraction, paralysis, and ultimately, the death of the insect. Notably, this compound exhibits high selectivity for insect RyRs over their mammalian counterparts, contributing to its favorable safety profile for non-target organisms.

cluster_muscle_cell Insect Muscle Cell This compound This compound RyR Ryanodine Receptor (RyR) (Calcium Channel) This compound->RyR Binds to and Activates SR Sarcoplasmic Reticulum (SR) (Internal Ca2+ Store) RyR->SR Opens Ca2+ Channel Ca2_high Uncontrolled Release of Ca2+ SR->Ca2_high Releases Stored Ca2+ Contraction Continuous Muscle Contraction Ca2_high->Contraction Paralysis Paralysis Contraction->Paralysis Death Pest Death Paralysis->Death

Caption: Signaling pathway of this compound's mode of action in insect muscle cells.

Application Methods and Efficacy

This compound can be applied through various methods, including foliar spraying, seed treatment, and whorl application. The choice of application method depends on the target pest, crop stage, and local agronomic practices.

Data Presentation: Efficacy of this compound against Lepidopteran Pests in Maize

The following tables summarize the quantitative data from various studies on the efficacy of this compound.

Table 1: Efficacy of Foliar Application of this compound

Application RateTarget PestEfficacy MetricResultCitation
200 ml/haSpodoptera frugiperdaReduction in Plant Infestation83.24%
250 ml/haSpodoptera frugiperdaReduction in Plant Infestation84.52%
0.20 ml/LSpodoptera frugiperdaMean Larval Population2.28
0.6 ml/LSpodoptera frugiperda & Helicoverpa zeaKernel Damage<0.5%
3 cc/L (2-day interval)Spodoptera frugiperdaReduction in Attack Intensityup to 9.47%

Table 2: Efficacy of Seed Treatment with this compound

Application RateTarget PestEfficacy MetricResultCitation
625 FSSpodoptera frugiperdaLarval Mortality (at V1 stage)95 ± 5%
Not SpecifiedSpodoptera frugiperdaMean Larval Density (per 20 plants)1.70
6 mL/kgSpodoptera frugiperdaResidual EfficacyUp to 16 days after emergence

Table 3: Efficacy of Whorl Application of this compound

Application RateTarget PestEfficacy MetricResultCitation
18.5 SC @ 0.4 ml/kg soilSpodoptera frugiperdaLarval Population Reduction97.44%
18.5 SC @ 0.4 ml/kg soilSpodoptera frugiperdaPlant Damage Score0.98

Experimental Protocols

The following are detailed methodologies for conducting key experiments to evaluate the efficacy of this compound.

Protocol for Field Efficacy Trial

This protocol outlines a randomized block design for evaluating the field performance of this compound.

cluster_workflow Field Efficacy Trial Workflow A Experimental Design (Randomized Block Design) B Plot Establishment (e.g., 6x6 m plots) A->B C Maize Sowing (e.g., 60x30 cm spacing) B->C D Treatment Application (Foliar, Seed, or Whorl) C->D E Data Collection (e.g., 7 & 14 days post-application) D->E F Parameters Assessed - Larval Population - Plant Infestation (%) - Leaf Damage Score (0-9 scale) - Yield (q/ha) E->F G Statistical Analysis F->G

Caption: Workflow for a field efficacy trial of this compound.

4.1.1 Experimental Design:

  • Employ a Randomized Block Design (RBD) with a minimum of three replications per treatment.

  • Include an untreated control group for comparison.

  • Plot size can be set at 6 x 6 meters with appropriate spacing between plots to avoid spray drift.

4.1.2 Crop Husbandry:

  • Select a suitable maize hybrid and sow seeds at a recommended spacing (e.g., 60 x 30 cm).

  • Follow standard agronomic practices for the region regarding fertilization and irrigation.

4.1.3 Treatment Application:

  • Foliar Spray: Apply this compound at the desired concentrations using a calibrated sprayer. Ensure thorough coverage of the plant foliage, especially the whorls where larvae are often found.

  • Seed Treatment: Coat seeds with the specified dosage of a suitable this compound formulation before sowing.

  • Whorl Application: Mix the insecticide with soil and apply it to the whorl region of the maize plants.

4.1.4 Data Collection:

  • Record data at regular intervals, such as 7 and 14 days after application.

  • Larval Population: Count the number of live larvae per plant in a randomly selected sample of plants from each plot.

  • Percent Plant Infestation: Calculate the percentage of plants showing signs of pest damage.

  • Leaf Damage Score: Visually assess leaf damage using a standardized scale (e.g., 0-9 scale).

  • Yield: At harvest, measure the grain yield per plot and express it in quintals per hectare (q/ha).

4.1.5 Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

Protocol for Laboratory Bioassay

This protocol is for determining the lethal concentration (LC50) of this compound against lepidopteran larvae.

4.2.1 Insect Rearing:

  • Maintain a healthy laboratory colony of the target lepidopteran pest.

  • Rear larvae on an artificial diet under controlled environmental conditions (temperature, humidity, and photoperiod).

4.2.2 Preparation of Insecticide Solutions:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Make serial dilutions to obtain a range of concentrations for testing.

4.2.3 Bioassay Procedure:

  • Use a diet incorporation method or a leaf-dip method.

  • Diet Incorporation: Incorporate the different insecticide concentrations into the artificial diet.

  • Leaf-Dip: Dip maize leaf discs of a standard size into the insecticide solutions for a specific duration.

  • Place a single larva (of a specific instar, e.g., third instar) in a vial or petri dish with the treated diet or leaf disc.

  • Include a control group with an untreated diet or leaf discs.

  • Replicate each concentration and the control.

4.2.4 Data Collection and Analysis:

  • Record larval mortality at 24, 48, and 72 hours after exposure.

  • Use probit analysis to calculate the LC50 value.

Resistance Management

The continuous use of a single insecticide class can lead to the development of resistance in pest populations. To ensure the long-term efficacy of this compound, a robust resistance management strategy is crucial.

cluster_resistance Insecticide Resistance Management Strategy IRM Integrated Resistance Management (IRM) Rotation Rotate Insecticides with Different Modes of Action IRM->Rotation Mixtures Use of Pre-mixes or Tank Mixes IRM->Mixtures IPM Integrate with Non-Chemical Control Methods (IPM) IRM->IPM Monitoring Monitor Pest Populations for Resistance IRM->Monitoring Dosage Use Recommended Application Rates IRM->Dosage

Caption: Key components of an insecticide resistance management strategy.

Key principles for resistance management include:

  • Rotation of Insecticides: Avoid the consecutive use of this compound. Rotate with insecticides from different IRAC (Insecticide Resistance Action Committee) groups with distinct modes of action.

  • Use of Mixtures: Utilize registered pre-mixes or tank mixes of insecticides with different modes of action.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as cultural practices, biological control, and the use of resistant crop varieties.

  • Monitoring: Regularly monitor pest populations for any signs of reduced susceptibility to this compound.

  • Adherence to Recommended Rates: Always use this compound at the recommended application rates to ensure optimal efficacy and minimize selection pressure for resistance.

References

Application Notes and Protocols for Evaluating Chlorantraniliprole Cross-Resistance in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole is a widely used insecticide belonging to the anthranilic diamide class, which acts by selectively activating insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, paralysis, and eventual death of the insect.[1] The extensive use of this compound has led to the development of resistance in various insect pest populations. Understanding the mechanisms of resistance and potential cross-resistance to other insecticides is crucial for effective pest management strategies and the development of new insecticidal compounds.

These application notes provide a comprehensive set of protocols for evaluating this compound cross-resistance in insects, encompassing bioassays, biochemical assays, and molecular analyses.

Bioassays for Determining Resistance Levels

Bioassays are fundamental for quantifying the level of resistance in an insect population. The primary goal is to determine the Lethal Concentration (LC₅₀), which is the concentration of the insecticide that kills 50% of the test population. The Resistance Ratio (RR) is then calculated by dividing the LC₅₀ of the field-collected or resistant population by the LC₅₀ of a susceptible laboratory strain.

General Insect Rearing and Strain Maintenance
  • Insect Collection: Collect a sufficient number of insects from the field to establish a laboratory colony.

  • Rearing: Maintain the insects under controlled laboratory conditions (temperature, humidity, and photoperiod) suitable for the specific species. Provide an appropriate diet.

  • Susceptible Strain: A susceptible reference strain, with no prior exposure to this compound, is essential for comparison.

  • Resistant Strain Selection: A resistant strain can be developed in the laboratory by continuously selecting a field population with increasing concentrations of this compound over several generations.[2]

Protocol: Leaf-Dip Bioassay

This method is suitable for lepidopteran larvae and other leaf-feeding insects.

  • Preparation of Insecticide Solutions: Prepare a series of this compound concentrations using distilled water with a surfactant (e.g., 0.1% Triton X-100). A control solution with only distilled water and surfactant should also be prepared.

  • Leaf Preparation: Use fresh, untreated leaves from the host plant. Wash and dry the leaves thoroughly.

  • Dipping: Dip individual leaves into each insecticide dilution for 10-30 seconds with gentle agitation. Allow the leaves to air-dry completely.

  • Exposure: Place the treated leaves in individual Petri dishes or ventilated containers. Introduce one third-instar larva onto each leaf. Use a minimum of 20-30 larvae per concentration.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LC₅₀ values.

Protocol: Diet Incorporation Bioassay

This method is useful for insects that can be reared on an artificial diet.

  • Insecticide Preparation: Prepare serial dilutions of this compound.

  • Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect. While the diet is still liquid and has cooled to about 50-60°C, add the insecticide dilutions to achieve the desired final concentrations.

  • Dispensing: Dispense the treated diet into the wells of a multi-well plate or small rearing containers.

  • Infestation: Once the diet has solidified, place one neonate or early-instar larva into each well.

  • Incubation and Assessment: Cover the plates and incubate under standard rearing conditions. Assess mortality after 7 days or as appropriate for the insect's life cycle.

  • Data Analysis: Calculate the LC₅₀ using probit analysis.

Protocol: Adult Vial Test (Contact Bioassay)

This method is suitable for adult insects like mosquitoes and flies.[3]

  • Vial Coating: Coat the inside of glass scintillation vials or bottles with the desired concentration of this compound dissolved in a volatile solvent like acetone.[3] The control vials should be coated with acetone only.

  • Solvent Evaporation: Roll the vials until the solvent has completely evaporated, leaving a uniform layer of the insecticide on the inner surface.

  • Insect Exposure: Introduce 10-25 adult insects into each vial and cap it.[3]

  • Observation: Record mortality at regular intervals. The diagnostic time is the time it takes for the diagnostic dose to kill all susceptible insects.

  • Data Analysis: Calculate the time-mortality relationship to determine the Lethal Time (LT₅₀) or use a fixed time point to calculate LC₅₀.

Data Presentation: Resistance Ratios

Summarize the bioassay data in a table for clear comparison.

Insect SpeciesStrainBioassay MethodLC₅₀ (ppm or µ g/vial )Resistance Ratio (RR)95% Confidence Limits
Plutella xylostellaSusceptible (LAB-S)Leaf-Dip0.15-0.12 - 0.19
Plutella xylostellaResistant (FIELD-R1)Leaf-Dip31.521025.8 - 38.4
Spodoptera lituraSusceptible (LAB-S)Diet Incorporation0.5-0.4 - 0.6
Spodoptera lituraResistant (FIELD-R2)Diet Incorporation55.011048.2 - 63.5
Musca domesticaSusceptible (LAB-S)Adult Vial Test0.1 µ g/vial -0.08 - 0.13
Musca domesticaResistant (FIELD-R3)Adult Vial Test75.0 µ g/vial 75065.2 - 87.1

Evaluating Cross-Resistance

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared mode of action or resistance mechanism.

Protocol: Cross-Resistance Bioassays
  • Select Insecticides: Choose insecticides with different modes of action, as well as other diamide insecticides (e.g., flubendiamide, cyantraniliprole).

  • Perform Bioassays: Conduct bioassays as described in Section 1 with the this compound-resistant and susceptible strains for each selected insecticide.

  • Calculate Resistance Ratios: Determine the LC₅₀ and calculate the RR for each insecticide.

  • Analyze Results: A significant RR for another insecticide in the this compound-resistant strain indicates cross-resistance.

Data Presentation: Cross-Resistance Profile
InsecticideMode of Action (IRAC Group)LC₅₀ (ppm) - SusceptibleLC₅₀ (ppm) - ResistantResistance Ratio (RR)
This compound 28 (Ryanodine Receptor Modulator) 0.15 31.5 210
Flubendiamide28 (Ryanodine Receptor Modulator)0.2245.8208
Cyantraniliprole28 (Ryanodine Receptor Modulator)0.1835.2195
Abamectin6 (Chloride Channel Activator)1.51.81.2
Spinosad5 (Nicotinic Acetylcholine Receptor Allosteric Modulator)0.80.91.1
Bifenthrin3A (Sodium Channel Modulator)2.14.52.1

Investigating Resistance Mechanisms

Biochemical Assays: Synergist Bioassays

Synergists can help identify the involvement of metabolic enzymes in resistance by inhibiting their activity.

  • Select Synergists:

    • Piperonyl butoxide (PBO): Inhibitor of cytochrome P450 monooxygenases.

    • S,S,S-tributyl phosphorotrithioate (DEF): Inhibitor of esterases.

    • Diethyl maleate (DEM): Inhibitor of glutathione S-transferases (GSTs).

  • Protocol:

    • Pre-treat the resistant insects with a sub-lethal dose of the synergist for 1-2 hours.

    • Conduct a this compound bioassay on the pre-treated insects.

    • Calculate the LC₅₀ and the Synergism Ratio (SR): SR = LC₅₀ of this compound alone / LC₅₀ of this compound + synergist.

  • Interpretation: An SR significantly greater than 1 suggests the involvement of the inhibited enzyme class in resistance.

Data Presentation: Synergist Bioassay Results
SynergistTarget EnzymeLC₅₀ (ppm) - Resistant (this compound alone)LC₅₀ (ppm) - Resistant (this compound + Synergist)Synergism Ratio (SR)
PBOP450s31.58.23.84
DEFEsterases31.528.91.09
DEMGSTs31.530.11.05
Molecular Analysis: Target-Site Resistance

Mutations in the ryanodine receptor gene are a primary cause of this compound resistance.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from individual insects (susceptible and resistant) and synthesize first-strand cDNA.

  • PCR Amplification: Design primers to amplify the region of the RyR gene known to harbor resistance-associated mutations (e.g., G4946E, I4790M).

  • DNA Sequencing: Sequence the PCR products and compare the sequences between resistant and susceptible individuals to identify mutations.

  • Genotyping: Develop molecular diagnostic tools, such as allele-specific PCR (AS-PCR) or high-resolution melting (HRM) analysis, for rapid screening of resistance mutations in field populations.

Molecular Analysis: Metabolic Resistance

Overexpression of detoxification genes can also lead to resistance.

  • RNA Extraction and cDNA Synthesis: As described above.

  • Quantitative Real-Time PCR (qRT-PCR): Design primers for key detoxification genes (P450s, esterases, GSTs) and a reference gene. Perform qRT-PCR to compare the expression levels of these genes between resistant and susceptible strains.

  • Data Analysis: Calculate the relative expression fold change in the resistant strain compared to the susceptible strain. A significant upregulation of a detoxification gene in the resistant strain suggests its involvement in resistance.

Visualizations

This compound Mode of Action and Resistance

G cluster_0 Normal Muscle Cell Function cluster_1 This compound Action (Susceptible Insect) cluster_2 Resistance Mechanisms RyR_closed Ryanodine Receptor (Closed) Cytosol_low Cytosol (Low Ca²⁺) SR Sarcoplasmic Reticulum (SR) (High Ca²⁺) SR->RyR_closed Ca²⁺ stored Contraction_normal Normal Muscle Contraction/Relaxation Cytosol_low->Contraction_normal Regulated Ca²⁺ release This compound This compound RyR_open Ryanodine Receptor (Locked Open) This compound->RyR_open Binds and activates Cytosol_high Cytosol (High Ca²⁺) SR_depleted Sarcoplasmic Reticulum (SR) (Depleted Ca²⁺) SR_depleted->RyR_open Uncontrolled Ca²⁺ release Contraction_sustained Sustained Muscle Contraction (Paralysis) Cytosol_high->Contraction_sustained RyR_mutated Mutated Ryanodine Receptor No_effect Reduced/No Effect on Muscle RyR_mutated->No_effect Detox_enzymes Detoxification Enzymes (e.g., P450s) Metabolites Inactive Metabolites Detox_enzymes->Metabolites Chlorantraniliprole_res This compound Chlorantraniliprole_res->RyR_mutated Reduced binding affinity Chlorantraniliprole_res->Detox_enzymes Metabolized G cluster_bioassay Bioassays cluster_molecular Molecular Analysis start Start: Field Population of Insects rearing Establish Laboratory Colony start->rearing selection Select with this compound (optional, to create highly resistant strain) rearing->selection susceptible_strain Maintain Susceptible Strain rearing->susceptible_strain resistant_strain Resistant Strain selection->resistant_strain lc50_determination Determine LC₅₀ for this compound susceptible_strain->lc50_determination dna_rna_extraction DNA/RNA Extraction susceptible_strain->dna_rna_extraction resistant_strain->lc50_determination synergist_assays Synergist Bioassays (PBO, DEF, DEM) resistant_strain->synergist_assays resistant_strain->dna_rna_extraction cross_resistance_testing Test Cross-Resistance to Other Insecticides lc50_determination->cross_resistance_testing end End: Characterize Resistance Profile cross_resistance_testing->end synergist_assays->end ryr_sequencing Ryanodine Receptor Gene Sequencing dna_rna_extraction->ryr_sequencing gene_expression qRT-PCR for Detoxification Genes dna_rna_extraction->gene_expression ryr_sequencing->end gene_expression->end G start High Resistance Ratio (RR) Observed in Bioassay synergist_check PBO Synergism? start->synergist_check metabolic_resistance Metabolic Resistance (P450s involved) synergist_check->metabolic_resistance Yes no_pbo_synergism No Significant PBO Synergism synergist_check->no_pbo_synergism No ryr_check RyR Mutation Found? other_mechanisms Other Mechanisms? ryr_check->other_mechanisms No target_site_resistance Target-Site Resistance ryr_check->target_site_resistance Yes combined_resistance Combined Target-Site and Metabolic Resistance ryr_check->combined_resistance Yes (from metabolic path) metabolic_resistance->ryr_check metabolic_resistance->ryr_check Check for combined mechanisms no_pbo_synergism->ryr_check

References

Analytical Standards for Chlorantraniliprole and its Metabolites: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the analytical standards, methods, and protocols for the quantitative analysis of the insecticide chlorantraniliprole and its primary metabolites. This guide includes detailed experimental procedures, data presentation in structured tables, and visual workflows to ensure accurate and reproducible results in various matrices such as vegetables, fruits, and soil.

This compound, a widely used insecticide, undergoes various transformation and degradation processes in the environment, leading to the formation of several metabolites. Accurate monitoring of the parent compound and its metabolites is crucial for food safety, environmental protection, and toxicological studies. The primary metabolites of toxicological concern include IN-EQW78, IN-GAZ70, IN-ECD73, and IN-F6L99.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common and highly sensitive analytical technique.

Table 1: LC-MS/MS Parameters for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound484453, 286
IN-EQW78465.14Data not readily available in searched literature
IN-GAZ70Data not readily available in searched literatureData not readily available in searched literature
IN-ECD73Data not readily available in searched literatureData not readily available in searched literature
IN-F6L99Data not readily available in searched literatureData not readily available in searched literature

Note: Specific MRM transitions for metabolites were not explicitly detailed in the provided search results. These would need to be determined through standard infusion and optimization on the specific LC-MS/MS instrument being used.

Table 2: Method Performance Data for this compound

MatrixMethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)Reference
VegetablesQuEChERS-HPLC-PDA0.10-85-96[1]
Plant-derived condimentQuEChERS-UPLC-MS/MS0.0050.00270-108
Oily, watery, acidic, dry cropsQuEChERS-LC-MS/MS0.01-87-107[2]
GrapesHPLC-0.0000064983.04-98.50[3]
Vegetables and FruitsQuEChERS-LC-MS/MS--50.2-93.4[4]

Experimental Protocols

The most widely adopted method for the extraction of this compound and its metabolites from various food and environmental matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2] This is typically followed by analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector, most commonly a tandem mass spectrometer (MS/MS).

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol is a generalized procedure based on the principles of the QuEChERS method and may require optimization depending on the specific matrix.

1. Sample Homogenization:

  • Weigh a representative 10-15 g portion of the sample (e.g., vegetable, fruit, or soil) into a 50 mL centrifuge tube.

  • For dry samples, add a proportional amount of water to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. The composition of the sorbent will depend on the matrix. A common mixture for general food matrices is 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). For pigmented samples, graphitized carbon black (GCB) may be added.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase to ensure compatibility.

Protocol 2: UPLC-MS/MS Analysis

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium formate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for this compound and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for each analyte (as listed in Table 1).

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument to achieve maximum sensitivity.

Visualizing the Workflow and Degradation Pathway

To better understand the experimental process and the relationship between this compound and its metabolites, the following diagrams have been generated.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Sample (Vegetable, Soil, etc.) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract UPLC UPLC Separation FinalExtract->UPLC Injection MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Analytical Workflow for this compound and Metabolites.

G cluster_degradation Degradation Pathways This compound This compound INEQW78 IN-EQW78 This compound->INEQW78 Hydrolysis (pH dependent) Photolysis INEECD73 IN-ECD73 This compound->INEECD73 Metabolism INF6L99 IN-F6L99 This compound->INF6L99 Metabolism INGAZ70 IN-GAZ70 INEQW78->INGAZ70 Demethylation

Simplified Degradation Pathway of this compound.

Conclusion

The analytical methods described, particularly the combination of QuEChERS sample preparation and UPLC-MS/MS analysis, provide a robust and sensitive approach for the determination of this compound and its key metabolites in a variety of matrices. Adherence to validated protocols and the use of certified reference standards are essential for generating high-quality, reliable data for regulatory compliance, risk assessment, and research purposes. Further method development and validation, especially for the simultaneous quantification of a broader range of metabolites, will continue to be an important area of research.

References

Application Note: Determination of Chlorantraniliprole in Environmental Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorantraniliprole is a broad-spectrum insecticide from the anthranilic diamide class that is widely used in agriculture.[1] Its mode of action involves the activation of insect ryanodine receptors, leading to muscle dysfunction and paralysis in target pests.[1] Due to its extensive use, there is a growing need for sensitive and reliable analytical methods to monitor its residues in environmental matrices to assess potential ecological risks and ensure food safety. This application note describes a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in various environmental samples, including soil, water, and vegetables. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by GC-MS/MS analysis, providing high sensitivity and selectivity.[1][2]

Principle

This method is based on the extraction of this compound from environmental samples using acetonitrile. For solid samples like soil and vegetables, a modified QuEChERS protocol is employed, which involves extraction with acetonitrile followed by a partitioning step with salts (anhydrous magnesium sulfate and sodium chloride) and a dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) sorbent to remove matrix interferences.[1] For water samples, a liquid-liquid extraction or solid-phase extraction (SPE) can be utilized. The final extract is then analyzed by a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) operating in the multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

Quantitative Data Summary

The following table summarizes the performance of the GC-MS/MS method for the determination of this compound in various environmental matrices.

MatrixFortification Level (µg/mL or µg/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/mL or µg/g)Reference
Vegetables (Brinjal, Capsicum, Chilli, Cucumber, Tomato)0.00584 - 98<100.005 µg/mL
0.0184 - 98<10
0.0584 - 98<10
0.184 - 98<10
0.284 - 98<10
Soil0.0194.10 - 96.820.97 - 1.220.01 µg/g
0.0594.10 - 95.690.16 - 1.79
0.194.10 - 95.690.16 - 1.79
PorkNot specified83.7 - 91.25.0 - 8.70.80 µg/kg
WheatNot specified83.7 - 91.25.0 - 8.70.54 µg/kg

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard (99.2% purity)

  • Acetonitrile, n-Hexane, Dichloromethane, Acetone (HPLC or pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • Florisil

  • Activated Charcoal

  • Anhydrous Sodium Sulfate

  • Deionized water

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

  • Sub-Stock Solution (1 µg/mL): Dilute the stock solution with acetonitrile to obtain a concentration of 1 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.001, 0.005, 0.01, 0.05, 0.1, and 0.2 µg/mL) by serial dilution of the sub-stock solution with acetonitrile. For matrix-matched calibration, the final dilution should be done in the blank matrix extract.

3. Sample Preparation

3.1. Vegetable Samples (Modified QuEChERS Method)

  • Homogenize a representative 15 g sample of chopped vegetable with 30 mL of acetonitrile for 2-3 minutes at 14,000-15,000 rpm.

  • Add 3 g of anhydrous sodium chloride and shake vigorously for 1-2 minutes.

  • Centrifuge the mixture at 2500-3000 rpm for 1 minute.

  • Take a 6 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL centrifuge tube containing 0.15 g of PSA sorbent and 0.90 g of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 1 minute and centrifuge at 2500-3000 rpm for 1 minute.

  • Take a 4 mL aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to a vial for GC-MS/MS analysis.

3.2. Soil Samples (Modified Extraction Method)

Initial attempts with the QuEChERS method for soil may result in poor recoveries.

  • Take a representative 20 g soil sample and shake it mechanically with 100 mL of acetonitrile for 1 hour.

  • Filter the extract and evaporate it to dryness.

  • Redissolve the residue in 3 mL of acetonitrile.

  • For cleanup, use a glass column packed with 0.3 g of activated charcoal and 0.3 g of Florisil sandwiched between two layers of anhydrous sodium sulfate.

  • Elute the residues with 125 mL of acetonitrile at a flow rate of 2-3 mL/min.

  • Concentrate the elute to 3 mL for GC-MS/MS analysis.

3.3. Water Samples (Conceptual Protocol based on General Pesticide Analysis)

While GC-MS methods for this compound in water are less commonly detailed in the provided search results, a general approach can be outlined.

  • Liquid-Liquid Extraction (LLE):

    • To 100 mL of a water sample, add 10 g of NaCl and shake to dissolve.

    • Extract with two 50 mL portions of dichloromethane in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL for analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass 500 mL of the water sample through the cartridge at a slow flow rate.

    • Dry the cartridge under vacuum.

    • Elute the analyte with a suitable solvent like acetonitrile or ethyl acetate.

    • Concentrate the elute to a final volume of 1 mL for analysis.

4. GC-MS/MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)

  • Column: SH-Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm film thickness) or equivalent 5% diphenyl/95% dimethyl polysiloxane column.

  • Carrier Gas: Argon or Helium at a constant flow rate of 1.46 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp 1: 20°C/min to 180°C, hold for 0 min

    • Ramp 2: 5°C/min to 300°C, hold for 10 min

  • Ion Source Temperature: 200°C - 250°C

  • Interface Temperature: 280°C - 300°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Quantification: 278 > 249

    • Confirmation: 280 > 251

  • Injection Volume: 1 µL

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS/MS analysis of this compound.

Logical Relationship of Key Steps

logical_relationship start Sample Collection prep Sample Preparation (Extraction & Cleanup) start->prep analysis Instrumental Analysis prep->analysis instrument_setup Instrument Setup (GC-MS/MS Method) instrument_setup->analysis quantification Data Processing & Quantification analysis->quantification report Reporting Results quantification->report

Caption: Logical flow of the this compound residue analysis method.

References

Application Notes and Protocols for Larval Immersion Bioassays with Chlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting larval immersion bioassays to evaluate the efficacy of chlorantraniliprole against various insect larvae. The information is compiled from established scientific methodologies and is intended to ensure reproducibility and accuracy in experimental results.

Introduction

This compound is a potent insecticide belonging to the anthranilic diamide class.[1] Its primary mode of action is the activation of insect ryanodine receptors (RyRs), which are critical for muscle function.[2][3] This activation leads to an uncontrolled release of internal calcium stores from the sarcoplasmic reticulum in muscle cells, causing muscle contraction, paralysis, and ultimately, the death of the insect.[2][4] Due to its high efficacy and selective toxicity against a broad spectrum of lepidopteran pests, it is a key component in integrated pest management programs. Larval immersion bioassays are a common method to determine the susceptibility of insect populations to insecticides like this compound.

Experimental Protocols

This section outlines the detailed methodology for conducting a larval immersion bioassay with this compound.

Materials and Reagents
  • This compound (analytical grade or commercial formulation of known purity)

  • Solvent (e.g., acetone, dimethyl sulfoxide (DMSO), or methanol for initial stock solution)

  • Distilled or deionized water

  • Wetting agent (e.g., Triton X-100)

  • Glass vials or beakers

  • Micropipettes

  • Vortex mixer

  • Filter paper

  • Petri dishes or multi-well plates

  • Fine-mesh strainers or tea strainers

  • Soft-bristled paintbrush

  • Incubator or environmental chamber

Insect Rearing
  • Colony Source: A susceptible laboratory strain of the target insect species should be used as a reference. Field-collected populations can be assayed in parallel to assess resistance levels.

  • Rearing Conditions: Larvae should be reared on an appropriate artificial diet or untreated host plant leaves in a controlled environment. Typical conditions are approximately 25°C, 60-80% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Larval Stage: Second (L2) or third (L3) instar larvae are generally recommended for these bioassays.

Preparation of this compound Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetone or DMSO. For example, dissolve a known weight of technical grade this compound in the solvent to achieve a high concentration (e.g., 1000 mg/L).

  • Serial Dilutions: Prepare a series of at least five to seven concentrations of this compound by serial dilution of the stock solution with distilled water. It is crucial to add a wetting agent (e.g., 0.02% to 0.1% Triton X-100) to the distilled water to ensure the larvae are fully wetted.

  • Control Group: A control group should be prepared using only distilled water and the wetting agent at the same concentration as the treatment groups.

  • Concentration Range: A preliminary range-finding test is recommended to determine the appropriate concentrations that result in mortalities between 10% and 90%.

Larval Immersion Bioassay Procedure
  • Larval Handling: Collect the desired number of healthy, active larvae of the appropriate instar.

  • Immersion: Place a group of larvae (e.g., 10-20) into a fine-mesh strainer or a similar device. Immerse the strainer containing the larvae into the prepared insecticide solution for a standardized period, typically 10 to 15 seconds, with gentle agitation to ensure complete coverage.

  • Drying: After immersion, remove the strainer and gently blot the excess solution by touching the strainer to a piece of filter paper.

  • Transfer: Using a soft-bristled paintbrush, carefully transfer the treated larvae to a clean petri dish or a well of a multi-well plate lined with a dry filter paper.

  • Incubation: Place the petri dishes or plates in an incubator or environmental chamber under the same conditions used for insect rearing.

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

Data Analysis
  • Mortality data should be corrected for control mortality using Abbott's formula.

  • The concentration-mortality data should be subjected to probit analysis to determine the lethal concentrations (e.g., LC10, LC25, LC50) and their 95% confidence intervals.

Data Presentation

The following tables summarize the toxicity of this compound against various lepidopteran larvae, as determined by different bioassay methods.

Table 1: Toxicity of this compound to Loxostege sticticalis (3rd Instar Larvae) after 72 hours

ParameterValue (µg/L)95% Confidence Interval
LC100.002470.00018–0.00892
LC250.012970.02283–0.03172
LC500.081830.03418–0.14524

Table 2: Toxicity of this compound to Spodoptera species

SpeciesInstarBioassay MethodLC50 (mg/L)Exposure TimeReference
S. littoralis2ndNot Specified0.23Not Specified
S. littoralis2ndLeaf Disc Dip0.1796 hrs
S. littoralis3rdLeaf Disc Dip0.5196 hrs
S. littoralis4thLeaf Disc Dip1.596 hrs
S. frugiperda2ndNot Specified4.08 (ppm)Not Specified
S. frugiperda3rdNot Specified6.50 (ppm)Not Specified
S. exiguaLab StrainNot Specified0.014Not Specified

Table 3: Toxicity of this compound to Other Lepidopteran Pests

SpeciesStrainBioassay MethodLC50 (mg/L)Exposure TimeReference
Plutella xylostellaSusceptibleLeaf-dip0.2348 hrs
Agrotis ipsilonAdultNot Specified0.21Not Specified
Agrotis segetumAdultNot Specified0.51Not Specified

Visualizations

Signaling Pathway of this compound

G cluster_muscle_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) Ca_Store Ca²⁺ Store RyR->Ca_Store regulates release of Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Leads to SR Sarcoplasmic Reticulum (SR) SR->RyR contains Myofibrils Myofibrils This compound This compound This compound->RyR Binds to & Activates Paralysis Muscle Paralysis & Death Contraction Uncontrolled Muscle Contraction Contraction->Myofibrils affects Contraction->Paralysis Ca_Release->Contraction

Caption: Mode of action of this compound on insect ryanodine receptors.

Experimental Workflow for Larval Immersion Bioassay

G cluster_prep Preparation cluster_bioassay Bioassay Procedure cluster_analysis Data Collection & Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions (with wetting agent) A->B D Immerse Larvae in Test Solutions (10-15s) B->D C Prepare Control Solution (water + wetting agent) C->D E Dry Larvae on Filter Paper D->E F Transfer to Petri Dishes E->F G Incubate under Controlled Conditions F->G H Assess Mortality at 24, 48, 72 hours G->H I Correct for Control Mortality (Abbott's Formula) H->I J Perform Probit Analysis (Calculate LC50) I->J End End J->End Start Start Start->A

Caption: Workflow for a typical larval immersion bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Chlorantraniliprole Resistance in Plutella xylostella

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on strategies to overcome chlorantraniliprole resistance in the diamondback moth, Plutella xylostella.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental work.

Question IDQuestionAnswer
TG-01 My P. xylostella population shows high mortality with this compound in initial screenings, but control fails in later generations. What is happening?This phenomenon is likely due to the selection of resistant individuals within a population that has pre-existing resistance alleles. Continuous exposure to this compound eliminates susceptible individuals, allowing the resistant ones to survive and reproduce, leading to a rapid increase in the frequency of resistance in subsequent generations. The diamondback moth has a high risk of developing resistance to this compound[1].
TG-02 I am not seeing a significant increase in mortality when I use piperonyl butoxide (PBO) as a synergist. Does this mean metabolic resistance is not a factor?While PBO is a known inhibitor of cytochrome P450 monooxygenases (P450s), other metabolic pathways can also contribute to resistance. Glutathione-S-transferases (GSTs) and carboxylesterases (CarEs) have also been implicated in this compound resistance in P. xylostella[2][3]. Consider using other synergists like diethyl maleate (DEM) to inhibit GSTs or triphenyl phosphate (TPP) to inhibit CarEs to get a clearer picture of the resistance mechanism[2][3]. It is also possible that the primary resistance mechanism in your population is target-site insensitivity.
TG-03 My qRT-PCR results show conflicting ryanodine receptor (RyR) gene expression levels between different resistant strains. Is this normal?Yes, this is a documented phenomenon. Some studies have reported decreased RyR transcript levels in resistant strains, suggesting that reduced target expression might be a resistance mechanism. Conversely, other studies have found higher expression of the RyR gene in resistant strains. These differences may be due to different resistance mechanisms evolving in different populations.
FAQ-01 What are the primary known mechanisms of this compound resistance in P. xylostella?The two primary mechanisms are: 1. Target-site modification: This involves mutations, such as point mutations (e.g., a glycine to glutamate substitution) or deletions (e.g., a 14 amino acid deletion) in the ryanodine receptor (RyR), the target protein of this compound. 2. Metabolic detoxification: This involves the overexpression of detoxification enzymes, primarily cytochrome P450 monooxygenases (P450s) and glutathione-S-transferases (GSTs), which metabolize and detoxify the insecticide. Carboxylesterases (CarE) may also be involved to some extent.
FAQ-02 What are some effective synergists to test for metabolic resistance to this compound?To investigate the involvement of different metabolic enzyme families, the following synergists are commonly used: - Piperonyl butoxide (PBO): An inhibitor of P450s. - Diethyl maleate (DEM): An inhibitor of GSTs. - Triphenyl phosphate (TPP): An inhibitor of CarEs. Studies have shown that DEM can exhibit significant synergism in this compound-resistant strains.
FAQ-03 Are there alternative insecticides that can be used to control this compound-resistant P. xylostella?Yes, rotating insecticides with different modes of action is a key resistance management strategy. Some alternatives include: - Flubendiamide: Another diamide insecticide, but cross-resistance can occur. - Abamectin: A macrocyclic lactone. - Spinetoram and Spinosad: Spinosyns that are effective against P. xylostella. - Bacillus thuringiensis (Bt) based products: These can be effective, and some studies have explored combinations of Bt and this compound.
FAQ-04 What is a typical resistance ratio (RR) for highly resistant field populations of P. xylostella?Field populations of P. xylostella have been documented to develop extremely high levels of resistance to this compound, with resistance ratios (RR) reaching as high as 2,000-fold compared to susceptible strains.

Data Presentation

Table 1: Synergistic Effects of Metabolic Inhibitors on this compound Toxicity in Resistant P. xylostella
SynergistTarget EnzymeSynergism Ratio (SR) in Resistant Strain (GDLZ-R)Synergism Ratio (SR) in Susceptible StrainReference
Piperonyl butoxide (PBO)Cytochrome P450s1.68 - 5.50-fold2.20 - 2.89-fold
Triphenyl phosphate (TPP)Carboxylesterases (CarE)1.68 - 5.50-fold2.20 - 2.89-fold
Diethyl-maleate (DEM)Glutathione-S-transferases (GST)1.68 - 5.50-fold (Maximum synergism observed)2.20 - 2.89-fold
Table 2: Cross-Resistance Profile of a this compound-Resistant P. xylostella Strain
InsecticideChemical ClassResistance Ratio (RR)Reference
This compoundAnthranilic Diamide~48.17-fold
FlubendiamidePhthalamide Diamide7.29-fold
AbamectinAvermectin6.11-fold
CyantraniliproleAnthranilic Diamide3.31-fold
Table 3: Comparative Enzyme Activity in Susceptible and Resistant P. xylostella Strains
EnzymeResistant Strain Activity (vs. Susceptible)Reference
Cytochrome P4504.26 times higher
Glutathione-S-transferase (GST)3 times higher
Carboxylesterase (CarE)No significant difference in some studies

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Insecticide Toxicity

Objective: To determine the median lethal concentration (LC50) of an insecticide against P. xylostella larvae.

Materials:

  • Third-instar P. xylostella larvae of uniform age and size.

  • Fresh, untreated cabbage leaves.

  • Technical grade insecticide and appropriate solvents for dilution.

  • Distilled water with a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Beakers, petri dishes, fine brushes, and filter paper.

  • Incubator set to 25 ± 1°C, 60-70% RH, and a 16:8 h (L:D) photoperiod.

Procedure:

  • Prepare a series of at least five serial dilutions of the insecticide in distilled water containing the surfactant. A control solution with only distilled water and surfactant should also be prepared.

  • Dip cabbage leaf discs (approximately 6 cm in diameter) into each insecticide dilution for 10 seconds with gentle agitation.

  • Place the treated leaf discs on filter paper to air dry for 1-2 hours.

  • Once dry, place each leaf disc into a separate petri dish lined with moistened filter paper.

  • Using a fine brush, carefully transfer 10-15 third-instar larvae onto each leaf disc.

  • Seal the petri dishes and place them in the incubator.

  • Assess larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the LC50 values using probit analysis software.

Protocol 2: Synergist Bioassay to Determine Metabolic Resistance Mechanisms

Objective: To determine the role of metabolic enzymes in insecticide resistance.

Procedure:

  • Select a discriminating concentration of this compound that causes between 20% and 80% mortality in the resistant strain.

  • Prepare solutions of the synergists (PBO, DEM, TPP) at a concentration that does not cause significant mortality on its own.

  • Pre-treat the larvae by exposing them to the synergist solution for a defined period (e.g., 1 hour) using the leaf-dip method as described in Protocol 1.

  • After the pre-treatment period, transfer the larvae to leaves treated with the discriminating concentration of this compound.

  • Assess mortality after 48-72 hours.

  • Calculate the synergism ratio (SR) as follows: SR = LC50 of insecticide alone / LC50 of insecticide + synergist. An SR value significantly greater than 1 indicates that the synergist is inhibiting a resistance mechanism.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of resistance-associated genes (e.g., RyR, P450s, GSTs).

Materials:

  • P. xylostella larvae from susceptible and resistant strains.

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green PCR Master Mix.

  • Gene-specific primers for target and reference genes (e.g., actin, GAPDH).

  • qPCR instrument.

Procedure:

  • Collect larvae from both susceptible and resistant strains and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the larvae using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green chemistry with gene-specific primers for your target genes and at least one validated reference gene.

  • The thermal cycling conditions are typically: an initial denaturation at 95°C for 2-5 minutes, followed by 40 cycles of denaturation at 95°C for 15-30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 30 seconds.

  • Analyze the relative gene expression data using the 2-ΔΔCt method.

Mandatory Visualizations

G cluster_0 Normal Muscle Contraction cluster_1 Action of this compound cluster_2 Resistance Mechanisms Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Ryanodine Receptor (RyR) Ryanodine Receptor (RyR) Voltage-gated Ca2+ channel->Ryanodine Receptor (RyR) opens Ca2+ release from SR Ca2+ release from SR Ryanodine Receptor (RyR)->Ca2+ release from SR triggers Muscle Contraction Muscle Contraction Ca2+ release from SR->Muscle Contraction This compound This compound Ryanodine Receptor (RyR) Ryanodine Receptor (RyR) This compound->Ryanodine Receptor (RyR) binds and activates Uncontrolled Ca2+ release Uncontrolled Ca2+ release Ryanodine Receptor (RyR) ->Uncontrolled Ca2+ release causes Muscle Paralysis & Death Muscle Paralysis & Death Uncontrolled Ca2+ release->Muscle Paralysis & Death RyR Mutation/Deletion RyR Mutation/Deletion RyR Mutation/Deletion->this compound prevents binding Detoxification Enzymes (P450, GST) Detoxification Enzymes (P450, GST) This compound This compound Detoxification Enzymes (P450, GST)->this compound metabolize G cluster_0 Phase 1: Resistance Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Strategy Development A Collect P. xylostella from the field B Establish a laboratory colony A->B C Perform Leaf-Dip Bioassay (Protocol 1) B->C D Calculate LC50 and Resistance Ratio (RR) C->D E Perform Synergist Bioassays (Protocol 2) with PBO, DEM, TPP D->E F Analyze Synergism Ratios (SR) E->F I Test alternative insecticides with different modes of action F->I G Extract RNA and perform qRT-PCR (Protocol 3) for RyR, P450, GST genes G->I H Sequence RyR gene to identify mutations/deletions H->I J Evaluate insecticide mixtures or rotations I->J K Develop a resistance management plan J->K

References

troubleshooting chlorantraniliprole bioassay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in chlorantraniliprole bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing high mortality (>10%) in my control group?

High mortality in the control group can invalidate bioassay results. Potential causes include:

  • Contamination: Ensure all glassware, equipment, and insect diet are free from contamination with other insecticides or detergents. Thoroughly clean all materials before use.

  • Unhealthy Test Subjects: The insects used in the bioassay may be stressed, injured during handling, or suffering from a disease. Use a healthy, standardized population of insects for consistent results.[1]

  • Environmental Stress: Extreme temperatures or humidity can cause stress and mortality in insects. Maintain a controlled environment with a temperature of approximately 25°C and relative humidity of 60%.[1]

Q2: My LC50/EC50 values are inconsistent between experiments. What could be the reason?

Inconsistent lethal or effective concentration values are a common source of variability. Consider the following factors:

  • Compound Degradation: this compound is susceptible to degradation under certain conditions. It is more stable in acidic conditions and tends to degrade at a pH above neutral.[2][3] Hydrolysis is accelerated at alkaline pH.[4] Always use freshly prepared solutions and store the compound as recommended.

  • Insect Resistance: The insect population being tested may have developed resistance to diamide insecticides, leading to higher and more variable LC50 values. It is crucial to use a susceptible laboratory strain as a reference.

  • Inconsistent Application: Uneven application of the insecticide to the diet or substrate can result in insects not ingesting a uniform dose. Ensure thorough mixing and consistent application across all replicates.

  • Variable Insect Life Stage: The susceptibility of insects to this compound can vary with their life stage. Bioassays are often most suitable for second (L2) or third (L3) instar larvae. Standardize the larval stage used across all experiments.

Q3: I am observing low or no mortality even at high concentrations of this compound. What should I investigate?

Several factors can lead to lower-than-expected mortality:

  • Incorrect Formulation/Solvent: Ensure the correct formulation of this compound is being used and that it is dissolved in an appropriate solvent. For many bioassays, serial dilutions are prepared using distilled water.

  • Suboptimal Environmental Conditions: The efficacy of this compound can be influenced by temperature. For instance, higher mortality has been observed at 25°C and 30°C compared to 20°C for some insects.

  • Mode of Application: this compound is primarily active through ingestion and secondarily by contact. Ensure the bioassay method (e.g., diet incorporation, leaf dip) allows for sufficient ingestion by the target insect.

  • pH of the Medium: The stability and, consequently, the activity of this compound are pH-dependent. The compound is more stable at acidic to neutral pH and degrades in alkaline conditions. Check the pH of your diet or solutions.

Q4: My results are highly variable between replicates within the same experiment. What are the likely causes?

High variability between replicates often points to a lack of standardization in the experimental procedure:

  • Uneven Application: Ensure the test substance is applied uniformly across all replicates.

  • Environmental Gradients: Check for temperature or humidity gradients within the incubator or testing room.

  • Inconsistent Insect Handling: Handle larvae gently to avoid injury.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the concentration of the test substance.

Data Presentation

Table 1: Influence of Temperature on this compound Efficacy

Temperature (°C)Target InsectExposure Time (days)Mortality (%) at 10 ppmReference
20Prostephanus truncatus14< 45.6
25Prostephanus truncatus1492.8 (WG formulation)
30Prostephanus truncatus1498.9 (WG formulation)

Table 2: Effect of pH on the Stability of this compound

pHHalf-life (days)Temperature (°C)ConditionsReference
4Stable25Sterile buffer solution
626.9Not SpecifiedAqueous solution
7Stable25Sterile buffer solution
91025Buffered water
102.2Not SpecifiedAqueous solution

Experimental Protocols

1. Leaf-Dip Bioassay Protocol

This method is widely used for evaluating insecticide efficacy against lepidopteran pests.

  • Insect Rearing:

    • Use a susceptible laboratory strain of the target insect (e.g., Plutella xylostella) as a reference.

    • Rear larvae on untreated host plant leaves (e.g., cabbage) in a controlled environment (approx. 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).

    • Use second (L2) or third (L3) instar larvae for the bioassay.

  • Insecticide Preparation:

    • Prepare a stock solution of this compound.

    • Create a series of at least five serial dilutions using distilled water. The concentrations should result in mortalities between 10% and 90%.

  • Bioassay Procedure:

    • Cut leaf discs of a uniform size (e.g., 6 cm diameter).

    • Individually dip each leaf disc into the respective insecticide solution for 10 seconds with gentle agitation. Start with the control and proceed from the lowest to the highest concentration.

    • Allow the leaf discs to air dry.

    • Place one treated leaf disc into a petri dish with a moistened filter paper.

    • Introduce a known number of larvae (e.g., 10) into each petri dish.

    • Seal the petri dishes and incubate under the same controlled conditions as insect rearing.

  • Data Collection:

    • Assess mortality after a predetermined period (e.g., 24, 48, or 72 hours). Larvae are considered dead if they do not move when prodded.

    • Calculate LC50 values using appropriate statistical software.

2. Diet-Incorporation Bioassay Protocol

This method is suitable for insects that can be reared on an artificial diet.

  • Insect Rearing:

    • Rear a susceptible laboratory strain of the target insect (e.g., Helicoverpa zea) on an artificial diet under controlled conditions.

  • Insecticide and Diet Preparation:

    • Prepare serial dilutions of this compound in distilled water.

    • While the artificial diet is still liquid, add the appropriate this compound dilution to each batch and mix thoroughly to ensure homogenous distribution.

    • Dispense a consistent volume of the treated diet into each replicate container (e.g., wells of a multi-well plate).

  • Bioassay Procedure:

    • Once the diet has solidified, introduce one larva into each container.

    • Seal the containers to prevent escape and maintain humidity.

    • Incubate under controlled conditions.

  • Data Collection:

    • Record mortality at predetermined intervals (e.g., 24, 48, 72 hours).

    • Calculate LC50 values.

3. Topical Application Bioassay Protocol

This method involves the direct application of the insecticide to the insect's body.

  • Insect Rearing:

    • Rear a susceptible strain of the target insect under controlled conditions.

  • Insecticide Preparation:

    • Prepare a stock solution and serial dilutions of this compound in an appropriate solvent (e.g., acetone).

  • Bioassay Procedure:

    • Immobilize the insects (e.g., by chilling).

    • Using a micro-applicator or Potter's tower, apply a precise volume (e.g., 1 µl) of the insecticide solution to the dorsal thorax of each insect.

    • Place the treated insects in clean containers with access to food and water.

    • Incubate under controlled conditions.

  • Data Collection:

    • Assess mortality after 24 hours.

    • Calculate LD50 values.

Mandatory Visualizations

Chlorantraniliprole_Mode_of_Action RyR Ryanodine Receptor (RyR) Ca_channel Ca2+ Channel RyR->Ca_channel Uncontrolled opening of SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Muscle_Fibers Muscle Fibers SR->Muscle_Fibers Paralysis Paralysis & Death Muscle_Fibers->Paralysis Leads to This compound This compound (Ingested/Contact) This compound->RyR

Caption: Mode of action of this compound on insect ryanodine receptors.

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay Procedure cluster_analysis Data Analysis Insect_Rearing 1. Insect Rearing (Standardized population) Application 3. Application (Leaf-dip, Diet, Topical) Insect_Rearing->Application Compound_Prep 2. Compound Preparation (Serial dilutions) Compound_Prep->Application Incubation 4. Incubation (Controlled environment) Application->Incubation Data_Collection 5. Data Collection (Mortality assessment) Incubation->Data_Collection LC50_Calc 6. LC50/EC50 Calculation (Statistical analysis) Data_Collection->LC50_Calc

Caption: A generalized workflow for conducting an insecticide bioassay.

Troubleshooting_Logic Start Inconsistent Bioassay Results High_Control_Mortality High Control Mortality? Start->High_Control_Mortality Inconsistent_LC50 Inconsistent LC50? Start->Inconsistent_LC50 Low_Mortality Low/No Mortality? Start->Low_Mortality Check_Contamination Check for Contamination (Equipment, Diet) High_Control_Mortality->Check_Contamination Yes Check_Insects Assess Insect Health & Handling High_Control_Mortality->Check_Insects Yes Check_Environment Verify Environmental Conditions High_Control_Mortality->Check_Environment Yes Check_Compound Check Compound Stability (pH, Age) Inconsistent_LC50->Check_Compound Yes Check_Resistance Assess Insect Resistance Inconsistent_LC50->Check_Resistance Yes Check_Application Standardize Application Technique Inconsistent_LC50->Check_Application Yes Check_Life_Stage Standardize Insect Life Stage Inconsistent_LC50->Check_Life_Stage Yes Low_Mortality->Check_Environment Yes Low_Mortality->Check_Compound Yes Check_Formulation Verify Formulation & Solvent Low_Mortality->Check_Formulation Yes Check_Mode Confirm Mode of Application Low_Mortality->Check_Mode Yes

Caption: A decision tree for troubleshooting common bioassay issues.

References

challenges in detecting chlorantraniliprole residues in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of chlorantraniliprole (CAP) residues in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in detecting this compound residues in complex matrices?

A1: The primary challenges stem from the complexity of the sample matrices themselves. These challenges include:

  • Matrix Effects: Co-extracted compounds from the sample can interfere with the analytical instrument's response, leading to either suppression or enhancement of the this compound signal, particularly in LC-MS/MS analysis. This can significantly impact the accuracy and reproducibility of quantification.

  • Low Recovery Rates: Inefficient extraction or cleanup procedures can result in the loss of the target analyte, leading to poor recovery and underestimation of the residue levels.

  • Co-eluting Interferences: Substances from the matrix may have similar retention times to this compound, leading to overlapping peaks and inaccurate quantification, especially in HPLC-UV analysis.

  • Achieving Low Limits of Detection (LOD) and Quantification (LOQ): Complex matrices often have high background noise, making it difficult to achieve the low detection limits required for regulatory compliance and food safety assessment.

Q2: Which analytical technique is most suitable for this compound residue analysis?

A2: The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the matrix.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the predominant and most recommended method due to its high sensitivity and selectivity, which helps to mitigate matrix effects.[1][2]

  • HPLC (High-Performance Liquid Chromatography) with UV or DAD (Diode Array Detector) is a viable and more accessible option, but it is more susceptible to interferences from complex matrices.[3][4][5]

  • GC-MS (Gas Chromatography-Mass Spectrometry) can also be used, though it is less common than LC-based methods for this compound.

Q3: What is the QuEChERS method, and why is it frequently recommended for sample preparation?

A3: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a widely adopted sample preparation technique for pesticide residue analysis. The method involves two main steps:

  • Extraction: The sample is homogenized and extracted with a solvent, typically acetonitrile, along with salting-out agents (like magnesium sulfate and sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant is mixed with a combination of sorbents to remove specific interfering substances from the matrix.

QuEChERS is recommended because it is fast, uses minimal solvent, and is effective for a wide range of pesticides and matrices, providing good recoveries and efficient cleanup.

Troubleshooting Guides

Problem 1: Low or Inconsistent Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction- Ensure the sample is thoroughly homogenized to maximize surface area for solvent contact. - Verify the correct sample-to-solvent ratio as specified in the protocol. - Increase the shaking or vortexing time during the extraction step to ensure complete partitioning of this compound into the solvent.
Analyte Loss During Cleanup- Check the suitability of the dSPE sorbents for your specific matrix. For example, Graphitized Carbon Black (GCB) can remove pigments but may also adsorb planar analytes like this compound if used in excess. - Ensure the pH of the extract is appropriate for this compound stability and retention on SPE cartridges if used.
Degradation of Analyte- Ensure that samples and standards are stored correctly (e.g., at -20°C) to prevent degradation. - Avoid exposing the analyte to high temperatures or strong light during sample preparation.
Inaccurate Spiking- Verify the concentration of your spiking standard. - Ensure the spiking solution is added to the control matrix and allowed to equilibrate before extraction.
Problem 2: Significant Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS)
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup- Optimize the dSPE cleanup step. Consider using a combination of sorbents. For fatty matrices, C18 is often added. For pigmented samples, GCB is used, but its amount should be optimized. - For very complex matrices, a more rigorous cleanup using Solid Phase Extraction (SPE) cartridges (e.g., Florisil, HLB, SAX) may be necessary.
High Concentration of Co-extractives- Dilute the final extract with the mobile phase. This can significantly reduce the concentration of interfering compounds, thereby minimizing matrix effects.
Chromatographic Co-elution- Adjust the HPLC gradient to better separate this compound from co-eluting matrix components. - Consider using a different stationary phase (column) that provides alternative selectivity.
Inappropriate Ionization Source- While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds and matrices.
Problem 3: Poor Peak Shape or Shifting Retention Times
Possible Cause Troubleshooting Step
Column Contamination- Implement a column washing cycle after each batch of samples to remove strongly retained matrix components. - Use a guard column to protect the analytical column from contamination.
Mismatch Between Sample Solvent and Mobile Phase- Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase conditions. A solvent with a much higher elution strength can cause peak distortion.
pH of Mobile Phase- Ensure the mobile phase is buffered and its pH is stable to maintain consistent analyte ionization and retention.
Column Degradation- If peak shape continues to degrade, the column may need to be replaced. Check the manufacturer's recommendations for column lifetime and performance checks.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound detection across different matrices as reported in the literature.

Table 1: Recovery Rates, LODs, and LOQs in Various Matrices

MatrixAnalytical MethodRecovery (%)LOQ (mg/kg)LOD (mg/kg)Reference
Vegetables (Brinjal, Cabbage, Tomato, etc.)HPLC-PDA85 - 960.10-
GrapesHPLC-DAD95.11 - 1020.060.02
Tomato and SoilGC-MS92.22 - 99.460.010.003
Various Crops (Oily, Watery, Acidic, Dry)LC-MS/MS87 - 1070.01-
Paddy (Leaf, Straw, Husk, Rice) and SoilLC-MS/MS84.30 - 97.810.01 (Paddy), 0.005 (Soil)-
Okra and SoilGC-MS94.19 - 97.820.01-
GrapesHPLC83.04 - 98.50-0.00649 (ng)
Bulk and FormulationHPLC99.270.0152 (µg/mL)0.0050 (µg/mL)

Detailed Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Vegetables

This protocol is a generalized procedure based on several cited methods.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10-15 mL of acetonitrile to the tube.

  • Add internal standards if necessary.

  • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO₄ and 1 g of NaCl).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rpm for 5-10 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.

  • The dSPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) and sorbents like PSA (Primary Secondary Amine, e.g., 150 mg) to remove organic acids and sugars. For pigmented vegetables, GCB (e.g., 10-50 mg) can be added, and for fatty matrices, C18 (e.g., 150 mg) can be included.

  • Vortex the dSPE tube for 30-60 seconds.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • Filter it through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, it may be necessary to evaporate the solvent and reconstitute it in the mobile phase.

Protocol 2: HPLC-UV Analysis

This is a representative HPLC method. Parameters may vary based on the specific instrument and column.

  • Instrument: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water mixture, often in a ratio of 80:20 (v/v).

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Detection Wavelength: 260 - 270 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from certified reference standards.

Visualizations

Experimental Workflow: QuEChERS Method

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Final Analysis Sample 1. Homogenize 10-15g of Sample Add_ACN 2. Add Acetonitrile & Internal Standard Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts (MgSO4, NaCl) Add_ACN->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Transfer Supernatant to dSPE Tube Centrifuge1->Supernatant Acetonitrile Extract Vortex 7. Vortex (30-60 sec) Supernatant->Vortex Add_Sorbents dSPE Tube contains: MgSO4, PSA, C18/GCB Add_Sorbents->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Filter 9. Filter Supernatant (0.22 µm filter) Centrifuge2->Filter Cleaned Extract Analysis 10. Inject into LC-MS/MS or GC-MS Filter->Analysis

Caption: Workflow of the QuEChERS method for sample preparation.

Logical Relationship: Troubleshooting Low Recovery

Troubleshooting_Low_Recovery Start Problem: Low or Inconsistent Recovery Check_Extraction Is the extraction procedure optimal? Start->Check_Extraction Improve_Extraction Action: - Ensure thorough homogenization - Increase shaking time - Verify solvent volume Check_Extraction->Improve_Extraction No Check_Cleanup Is the cleanup step causing analyte loss? Check_Extraction->Check_Cleanup Yes Improve_Extraction->Check_Cleanup Optimize_Cleanup Action: - Optimize dSPE sorbent amount (esp. GCB) - Test alternative SPE cartridges - Check pH of extract Check_Cleanup->Optimize_Cleanup Yes Check_Stability Is the analyte stable? Check_Cleanup->Check_Stability No Optimize_Cleanup->Check_Stability Improve_Stability Action: - Verify storage conditions (-20°C) - Prepare fresh standards - Avoid light/heat exposure Check_Stability->Improve_Stability No Resolved Problem Resolved Check_Stability->Resolved Yes Improve_Stability->Resolved

Caption: Decision tree for troubleshooting low analyte recovery.

References

Technical Support Center: Improving the Stability of Chlorantraniliprole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorantraniliprole in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution is degrading much faster than expected. What are the common causes?

A1: The primary factors influencing this compound stability in aqueous solutions are pH, light exposure, and temperature.

  • pH: this compound is stable in neutral to acidic conditions (pH 4-7) but degrades rapidly in alkaline environments (pH > 7) through hydrolysis.[1][2][3] Ensure your solution's pH is within the stable range.

  • Light Exposure: Exposure to sunlight or UV light will cause photodegradation.[4][5] Store your solutions in amber vials or protect them from light.

  • Temperature: Higher temperatures accelerate the rate of both hydrolysis and photodegradation. For long-term storage, refrigeration is recommended.

Q2: I'm observing precipitation in my aqueous this compound solution. How can I prevent this?

A2: this compound has low water solubility (approximately 1.023 mg/L). Precipitation can occur due to several factors:

  • Concentration: Attempting to prepare solutions above its solubility limit will lead to precipitation.

  • pH Shifts: Changes in pH can affect solubility. Ensure the pH of your solution is stable.

  • Temperature Changes: A decrease in temperature can lower solubility. If you prepare a saturated solution at a higher temperature, it may precipitate upon cooling.

  • "Salting Out": The addition of high concentrations of salts to your solution can decrease the solubility of this compound.

Troubleshooting Steps:

  • Verify Concentration: Ensure you are working within the solubility limits of this compound in your specific aqueous system.

  • Control pH: Maintain a slightly acidic to neutral pH (4.5 to 7.0) using appropriate buffers.

  • Use Co-solvents: For preparing stock solutions, consider using a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve this compound before diluting with your aqueous medium. Perform dilutions slowly while vortexing to prevent localized high concentrations that can lead to precipitation.

  • Temperature Control: Prepare and store your solutions at a constant temperature. Gentle warming and sonication can help redissolve precipitates, but be mindful of potential degradation at higher temperatures.

Q3: How can I prepare a stable aqueous formulation of this compound for my experiments?

A3: For enhanced stability, especially for applications requiring prolonged stability in an aqueous environment, consider preparing a nanosuspension. Nanosuspensions are colloidal dispersions of the active ingredient with particle sizes in the nanometer range, which can improve solubility and stability.

Data Presentation: Stability of this compound

The following tables summarize the stability of this compound under various conditions based on reported half-life (t½) values.

Table 1: Effect of pH on the Hydrolysis of this compound

pHTemperature (°C)Half-life (t½)Reference(s)
425Stable
5Not SpecifiedStable
725Stable
925~10 days

Table 2: Effect of Light on the Degradation of this compound

ConditionWater TypepHHalf-life (t½)Reference(s)
Simulated Solar/UV-A LightDeionized Water6.15.1 days
Simulated Solar/UV-A LightTap Water8.04.1 days
Continuous IrradiationSterile Aqueous Buffer7.00.37 days (approx. 8.9 hours)
Aqueous PhotolysisNot SpecifiedNot Specified32.8 days

Experimental Protocols

Protocol 1: Hydrolysis Stability Study of this compound

This protocol outlines the steps to assess the stability of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or dimethylformamide).

  • Spiking of Buffer Solutions: Spike the buffer solutions with the this compound stock solution to achieve the desired final concentration (e.g., 1 µg/mL). The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid affecting the aqueous solution's properties.

  • Incubation: Incubate the spiked buffer solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC method (see Protocol 3).

  • Data Analysis: Determine the degradation kinetics and calculate the half-life of this compound at each pH.

Protocol 2: Photodegradation Stability Study of this compound

This protocol describes how to evaluate the stability of this compound under light exposure.

  • Solution Preparation: Prepare an aqueous solution of this compound in a quartz or borosilicate glass vessel. A control vessel wrapped in aluminum foil should also be prepared to assess for any degradation not due to light.

  • Light Source: Place the vessels in a photostability chamber equipped with a light source that simulates solar radiation or a specific UV wavelength.

  • Incubation: Irradiate the samples for a defined period, maintaining a constant temperature.

  • Sampling: Collect aliquots at various time points.

  • Analysis: Determine the concentration of this compound in each sample using HPLC (see Protocol 3).

  • Data Analysis: Calculate the photodegradation rate and half-life.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase buffered to pH 3.0 using phosphoric acid.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 260 nm or 270 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of this compound standards in the mobile phase to create a calibration curve.

  • Sample Preparation: Filter the aqueous samples through a 0.45 µm PTFE filter before injection.

Protocol 4: Preparation of a Stable this compound Nanosuspension

This protocol describes a method for preparing a this compound nanosuspension to improve its stability in aqueous solutions.

  • Surfactant Solution Preparation: Prepare an aqueous solution of a suitable surfactant or a combination of surfactants (e.g., MRES and polycarboxylate).

  • Pre-suspension Preparation: Disperse the this compound technical powder in the surfactant solution.

  • High-Energy Milling: Subject the pre-suspension to a high-energy milling process, such as wet media milling or high-pressure homogenization, to reduce the particle size to the nanometer range.

  • Characterization: Characterize the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).

  • Stability Assessment: Evaluate the physical stability of the nanosuspension by monitoring particle size over time at different storage temperatures (e.g., 4°C, 25°C, and 54°C).

Visualizations

Hydrolysis_Pathway This compound This compound Intermediate Cyclized Intermediate This compound->Intermediate Alkaline pH (e.g., pH 9) Intramolecular Cyclization Degradation_Product IN-EQW78 Intermediate->Degradation_Product Dehydration

Caption: Hydrolysis degradation pathway of this compound.

Photodegradation_Pathway This compound This compound Photoproduct_1 Intramolecular Rearrangement Products This compound->Photoproduct_1 Sunlight / UV Light Photoproduct_2 Products from Hydroxyl Radical Addition This compound->Photoproduct_2 Sunlight / UV Light Cleavage_Products Molecular Cleavage Products Photoproduct_2->Cleavage_Products

Caption: General photodegradation pathways of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solution Prepare Aqueous Solution of this compound Incubate Incubate under Controlled Conditions (pH, Light, Temp) Prep_Solution->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Calculate Half-life HPLC->Data

Caption: Experimental workflow for stability testing.

Troubleshooting_Logic Start Instability Observed (Degradation/Precipitation) Check_pH Is pH between 4 and 7? Start->Check_pH Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust pH to 4-7 using buffers Check_pH->Adjust_pH No Check_Temp Is temperature controlled? Check_Light->Check_Temp Yes Protect_Light Store in amber vials or in the dark Check_Light->Protect_Light No Check_Conc Is concentration below solubility limit? Check_Temp->Check_Conc Yes Control_Temp Store at a constant, cool temperature Check_Temp->Control_Temp No Use_Cosolvent Use co-solvent (e.g., DMSO) for stock solution Check_Conc->Use_Cosolvent No Consider_Nano Consider preparing a nanosuspension Check_Conc->Consider_Nano Yes Adjust_pH->Check_Light Protect_Light->Check_Temp Control_Temp->Check_Conc Use_Cosolvent->Consider_Nano

Caption: Troubleshooting logic for this compound solution instability.

References

mitigating the impact of pH on chlorantraniliprole hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorantraniliprole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the impact of pH on this compound hydrolysis during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is highly dependent on the pH of the aqueous medium. It is generally stable in acidic and neutral conditions (pH 4-7). However, as the pH becomes alkaline (pH > 7), the rate of hydrolysis increases significantly.[1][2][3]

Q2: What is the primary degradation pathway of this compound hydrolysis?

A2: The hydrolysis of this compound is not a simple amide bond cleavage. Instead, it undergoes intramolecular cyclization and rearrangement.[1][2] This process is accelerated in alkaline conditions. At pH 9, this compound undergoes cyclization followed by an irreversible dehydration to form the metabolite IN-EQW78.

Q3: What is the expected half-life of this compound at different pH levels?

A3: this compound is stable at pH 4 and 7. At pH 9, its half-life is approximately 10 days at 25°C. The rate of hydrolysis is also influenced by temperature, with higher temperatures accelerating degradation.

Q4: Are there any strategies to minimize this compound hydrolysis in my experiments?

A4: Yes, several strategies can be employed:

  • pH Control: Maintaining the pH of your stock solutions and experimental media within the acidic to neutral range (ideally pH 4-7) is the most effective way to prevent hydrolysis. This can be achieved using appropriate buffer systems.

  • Formulation: Using advanced formulations such as solid nanodispersions or microcapsules can improve the stability of this compound in aqueous environments.

  • Temperature Control: Since higher temperatures accelerate hydrolysis, storing stock solutions and conducting experiments at controlled, lower temperatures can help maintain stability.

  • Use of Adjuvants: For certain applications, buffering agents can be added to the spray solution to adjust and stabilize the pH, thereby preventing alkaline hydrolysis.

Q5: What analytical methods are suitable for monitoring this compound and its hydrolysis products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a commonly used and effective method for the analysis of this compound and its degradation products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpectedly rapid degradation of this compound in neutral (pH 7) buffer. Microbial contamination of the buffer or glassware.Ensure all buffers are sterile-filtered and glassware is properly sterilized before use. The hydrolysis study should be conducted under sterile conditions.
Temperature fluctuations or exposure to elevated temperatures.Maintain a constant and controlled temperature throughout the experiment. Avoid exposing solutions to direct sunlight or heat sources.
Inconsistent or non-reproducible hydrolysis rates. Inaccurate pH measurement or poorly buffered solution.Calibrate your pH meter regularly. Use a high-quality buffer and ensure its buffering capacity is sufficient for the experiment.
Inconsistent mixing or sample handling.Ensure thorough mixing of solutions. Use precise and consistent pipetting techniques.
Interference or unexpected peaks in HPLC analysis. Matrix effects from the sample.Prepare matrix-matched standards for calibration to compensate for signal suppression or enhancement.
Contaminated solvents or reagents.Use high-purity solvents and reagents. Run a blank sample to check for background contamination.
This compound appears unstable even in acidic conditions. Photodegradation from exposure to light.Protect solutions from light by using amber vials or covering them with aluminum foil, especially if working with a photolabile analog or in the presence of photosensitizers.

Quantitative Data Summary

Table 1: Hydrolysis Half-life of this compound at 25°C

pHHalf-life (days)Reference
4Stable
7Stable
9~10

Experimental Protocols

Protocol: Determination of this compound Hydrolysis Rate

This protocol outlines a general procedure for determining the hydrolysis rate of this compound in buffered aqueous solutions.

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Sterile, deionized water

  • Buffer salts (e.g., for preparing pH 4, 7, and 9 buffers)

  • Sterile amber glass vials with screw caps

  • Calibrated pH meter

  • Incubator or water bath with temperature control

  • HPLC system with a suitable column and detector

2. Preparation of Buffer Solutions:

  • Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Filter the buffer solutions through a 0.22 µm filter to ensure sterility.

3. Preparation of Stock and Test Solutions:

  • Prepare a stock solution of this compound in acetonitrile.

  • In sterile amber glass vials, add a small aliquot of the this compound stock solution to a known volume of each sterile buffer solution to achieve the desired final concentration. The volume of acetonitrile should be minimal to avoid co-solvent effects.

4. Incubation:

  • Tightly cap the vials and place them in an incubator or water bath set to a constant temperature (e.g., 25°C).

  • Protect the vials from light throughout the incubation period.

5. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), withdraw an aliquot from each vial.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound.

6. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time.

  • If the plot is linear, the hydrolysis follows first-order kinetics.

  • Calculate the rate constant (k) from the slope of the regression line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Chlorantraniliprole_Hydrolysis_Pathway This compound This compound Intermediate Cyclized Intermediate This compound->Intermediate Intramolecular Cyclization (Alkaline pH) Product IN-EQW78 Intermediate->Product - H2O (Dehydration)

Caption: Alkaline-catalyzed intramolecular cyclization and dehydration of this compound.

Hydrolysis_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sterile Buffers (pH 4, 7, 9) C Prepare Test Solutions in Amber Vials A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temperature C->D E Collect Samples at Time Intervals D->E F Analyze Samples by HPLC E->F G Calculate Half-life F->G

Caption: Workflow for determining the hydrolysis rate of this compound.

References

Technical Support Center: Chlorantraniliprole Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues with chlorantraniliprole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: this compound exhibits varying solubility in different organic solvents. Its solubility is notably high in dimethylformamide (DMF), while it is low in solvents like n-hexane. A summary of solubility data is provided in the table below.

Q2: I'm having trouble dissolving this compound in my chosen solvent. What are the common reasons for this?

A2: Several factors can contribute to difficulty in dissolving this compound:

  • Solvent Polarity: this compound's solubility is highly dependent on the polarity of the solvent. Using a solvent with inappropriate polarity is a primary reason for dissolution failure.

  • Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.

  • Solvent Quality: The presence of water or other impurities in the organic solvent can significantly reduce the solubility of this compound.

  • Temperature: Solubility is temperature-dependent. Experiments conducted at temperatures lower than those reported in the literature may result in lower solubility.

  • Insufficient Agitation: Inadequate mixing or agitation may not provide enough energy to overcome the lattice energy of the solid this compound.

Q3: Can I use heat to improve the solubility of this compound?

A3: Gentle heating can be employed to increase the solubility of this compound. However, it is crucial to use the lowest effective temperature to avoid potential degradation of the compound. Always monitor for any color change or precipitation upon cooling, which might indicate instability or supersaturation.

Q4: Is sonication a suitable method for dissolving this compound?

A4: Yes, sonication is a useful technique to aid in the dissolution of this compound. The high-frequency sound waves can help to break down agglomerates and increase the interaction between the solvent and the compound.

Troubleshooting Guides

Issue: this compound is not dissolving in the selected organic solvent.

This guide provides a step-by-step approach to troubleshoot and resolve this issue.

A Start: this compound not dissolving B Verify Solvent and Compound A->B C Is the solvent appropriate based on known solubility data? B->C D Select a more suitable solvent (e.g., DMF for high solubility) C->D No E Increase Agitation C->E Yes D->A F Use a vortex mixer or magnetic stirrer for an extended period. E->F G Apply Gentle Heat F->G H Warm the solution (e.g., to 40-50°C) while stirring. G->H I Utilize Sonication H->I J Place the sample in an ultrasonic bath. I->J K Consider a Co-solvent System J->K L Prepare a concentrated stock in a good solvent (e.g., DMF or DMSO) and dilute with the desired solvent. K->L M Still not dissolved? Re-evaluate experimental needs or consult literature for formulation strategies. L->M Issue Persists N Problem Solved L->N Dissolved M->N

Caption: Troubleshooting workflow for addressing poor this compound solubility.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

Organic SolventSolubility (g/L)Reference(s)
Dimethylformamide (DMF)124 ± 4[1][2][3][4][5]
Acetone3.446 ± 0.172
Dichloromethane2.476 ± 0.058
Methanol1.714 ± 0.057
Ethyl Acetate1.144 ± 0.046
Acetonitrile0.711 ± 0.072
n-Octanol0.386 ± 0.010
o-Xylene0.162 ± 0.010
n-Hexane< 0.0001

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a set temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade)

  • Glass vials with screw caps

  • Shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the organic solvent to the vial.

  • Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand for the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vial or filter the supernatant through a syringe filter.

  • Quantification:

    • Carefully take a known volume of the clear, saturated solution.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the concentration of this compound using a validated HPLC or UV-Vis method with a pre-established calibration curve.

  • Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor.

Signaling Pathway

This compound is a potent activator of insect ryanodine receptors (RyRs), which are intracellular calcium channels. This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, causing muscle contraction, paralysis, and ultimately the death of the insect.

cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_SR Ca²⁺ (in SR) RyR->Ca_SR Opens Channel Chlor This compound Chlor->RyR Binds and Activates Ca_Cyto Ca²⁺ (in Cytosol) Ca_SR->Ca_Cyto Uncontrolled Release Muscle Muscle Contraction -> Paralysis -> Death Ca_Cyto->Muscle Leads to

Caption: Signaling pathway of this compound's mechanism of action.

References

Navigating the Nuances of Chlorantraniliprole: A Technical Guide to Reducing Field Trial Variability

Author: BenchChem Technical Support Team. Date: November 2025

Shanghái, China - Researchers and drug development professionals employing chlorantraniliprole in field trials now have a dedicated resource to mitigate experimental variability and enhance the reliability of their results. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to address common challenges encountered during field research.

This compound, a member of the anthranilic diamide class of insecticides, is lauded for its targeted mode of action on insect ryanodine receptors, leading to muscle paralysis and pest death.[1][2] However, its efficacy in the field can be influenced by a range of environmental and application-specific factors, often leading to inconsistent trial outcomes. This guide aims to empower researchers with the knowledge to control these variables and achieve more uniform and dependable data.

Troubleshooting Guide: Addressing Common Field Trial Issues

This section provides solutions to specific problems researchers may encounter when working with this compound.

Question: We are observing lower than expected efficacy in our field trial. What are the potential causes?

Answer: Lower than expected efficacy can stem from several factors:

  • Incorrect Application Timing: this compound is most effective against early larval stages of pests.[3] Applications made when pest populations are mature may result in reduced control. For soil applications targeting grubs, timing is critical to coincide with the pest's life cycle.[4][5]

  • Inadequate Spray Coverage: Poor coverage of plant foliage can leave untreated areas where pests can thrive. This can be due to incorrect nozzle selection, low spray volume, or high wind speeds during application.

  • Environmental Factors: Heavy rainfall shortly after application can wash the product off plant surfaces. High soil organic matter can bind the insecticide, reducing its bioavailability. Alkaline pH of the spray solution or soil can lead to degradation of the active ingredient.

  • Insect Resistance: Repeated use of insecticides with the same mode of action can lead to the development of resistance in pest populations.

Question: Our results are highly variable across different trial plots. How can we improve consistency?

Answer: High variability across plots often points to inconsistencies in environmental conditions or application procedures. To improve consistency:

  • Standardize Application Procedures: Ensure all application equipment is properly calibrated and that spray volume, pressure, and nozzle type are consistent across all plots.

  • Characterize and Select Uniform Trial Sites: Conduct thorough soil testing for pH and organic matter content before establishing plots. Select sites with uniform soil characteristics to minimize variability.

  • Monitor and Record Environmental Conditions: Keep detailed records of temperature, humidity, rainfall, and sunlight exposure for each plot throughout the trial period. This data is crucial for interpreting results.

  • Implement a Resistance Management Strategy: If resistance is suspected, rotate this compound with insecticides that have a different mode of action.

Question: How can we confirm if insecticide resistance is the cause of poor performance?

Answer: If you suspect insecticide resistance, a structured approach is necessary:

  • Rule out other factors: First, ensure that application timing, coverage, and environmental conditions were optimal.

  • Conduct a bioassay: Collect a sample of the pest population from the trial site and a known susceptible population. Perform a leaf-dip bioassay to compare their sensitivity to this compound. A significantly lower mortality rate in the field population at the recommended field rate is indicative of reduced sensitivity.

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical application and behavior of this compound in field trials.

Q1: What is the mode of action of this compound?

This compound selectively targets and activates insect ryanodine receptors, causing an uncontrolled release of calcium from muscle cells. This leads to muscle contraction, paralysis, feeding cessation, and ultimately, the death of the insect pest.

Q2: How do environmental factors affect the persistence of this compound?

Several environmental factors can influence the degradation and persistence of this compound:

  • Soil: The half-life of this compound in soil can range from several weeks to several months, influenced by soil type, organic matter content, pH, temperature, and moisture levels.

  • Water: In aquatic environments, this compound degradation is influenced by pH and sunlight. It is more susceptible to degradation in alkaline water. Photolysis (degradation by light) is a primary pathway for its breakdown in water.

  • Sunlight (UV Radiation): Sunlight, particularly UV radiation, can degrade this compound on plant and soil surfaces, reducing its residual activity.

Q3: What are the best practices for applying this compound in the field?

For optimal results, adhere to the following best practices:

  • Timing: Apply at the first sign of pest activity, targeting early larval stages.

  • Application Method: For foliar applications, ensure thorough coverage of all plant surfaces. For soil applications, ensure the product is watered in to reach the root zone where soil-dwelling pests are active.

  • Equipment: Use calibrated sprayers with appropriate nozzles and pressure to achieve the desired droplet size and coverage.

  • Resistance Management: To prevent the development of resistance, do not make more than the recommended number of consecutive applications of this compound before rotating to an insecticide with a different mode of action.

Quantitative Data Summary

The following tables summarize the impact of key environmental factors on the performance of this compound.

Table 1: Effect of Soil Properties on this compound Half-Life

Soil TypeOrganic Matter ContentpHHalf-Life (Days)Reference
Sandy LoamLowAcidic to Neutral228 - 924
Loamy SandLow to MediumAcidic to Neutral52 - 1130
Alluvial SoilHigherNot SpecifiedLonger than Red Soil
Red SoilLowerNot SpecifiedShorter than Alluvial Soil
Kolkata SoilNot SpecifiedNot SpecifiedFastest Degradation
Almora SoilNot SpecifiedNot SpecifiedSlower Degradation
IARI SoilNot SpecifiedNot SpecifiedSlower Degradation

Table 2: Influence of Environmental Conditions on this compound Degradation

ConditionFactorImpact on DegradationHalf-Life/NotesReference
Aqueous SolutionpHStable at acidic pH, degrades at pH above neutral.Half-life of 10 days at pH 9.
Aqueous SolutionSunlight (UV)Photodegradation occurs.Half-life of 4.1 days in tap water and 5.1 days in deionized water under simulated sunlight.
Foliar ApplicationRainfallWash-off can occur.Heavy rainfall shortly after application can significantly reduce efficacy.
Foliar ApplicationTemperature & HumidityHigher temperatures can accelerate degradation.Half-life varied from 2.441 days in summer to 2.988 days in winter in a tomato field trial.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound field trials.

Protocol 1: Foliar Application of this compound
  • Solution Preparation:

    • Calculate the required amount of this compound formulation (e.g., 18.5% SC or 200 g/L SC) based on the target application rate (e.g., g a.i./ha) and the total spray volume.

    • Prepare a mother solution by diluting the required amount of this compound in a small volume of water in a separate container and mix thoroughly.

    • Fill the sprayer tank with half the required volume of water, add the mother solution, and then add the remaining water while agitating.

  • Application:

    • Use a calibrated backpack sprayer or a tractor-mounted boom sprayer.

    • Select appropriate nozzles (e.g., hollow cone) and pressure to ensure uniform and thorough coverage of the plant foliage.

    • Apply the spray solution evenly to the target crop, ensuring coverage of both the upper and lower leaf surfaces.

    • Avoid application in windy conditions to prevent spray drift.

Protocol 2: Soil Drench Application of this compound
  • Solution Preparation:

    • Calculate the required amount of this compound formulation (e.g., granular or liquid) based on the area to be treated.

    • For liquid formulations, dilute the product in water according to the label recommendations for soil drenching.

  • Application:

    • Apply the solution or granules uniformly to the soil surface around the base of the plants.

    • Immediately after application, irrigate the treated area with a sufficient amount of water to move the insecticide into the root zone.

Protocol 3: Residue Analysis in Soil and Plant Tissue using LC-MS/MS
  • Sample Preparation:

    • Soil: Collect soil cores from the treated plots. Air-dry the soil samples and sieve to remove debris.

    • Plant Tissue: Collect representative plant samples (leaves, stems, fruits) from the treated plots. Homogenize the plant material.

  • Extraction:

    • Extract a known weight of the prepared soil or plant sample with acetonitrile.

    • The extraction process may involve shaking, sonication, or homogenization.

  • Clean-up:

    • Use Solid Phase Extraction (SPE) cartridges to remove interfering substances from the extract. The choice of SPE cartridge will depend on the matrix.

  • Analysis:

    • Analyze the cleaned-up extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Visualizing Key Pathways and Workflows

To further clarify complex relationships and processes, the following diagrams have been generated using Graphviz.

Chlorantraniliprole_Mode_of_Action Ingestion Ingestion or Contact with Pest Binding Binds to Ryanodine Receptors in Muscle Cells Ingestion->Binding Ca_Release Uncontrolled Release of Internal Calcium (Ca2+) Binding->Ca_Release Muscle_Contraction Impaired Muscle Regulation and Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis and Feeding Cessation Muscle_Contraction->Paralysis Death Pest Death Paralysis->Death

Caption: Mode of Action of this compound.

Factors_Affecting_Efficacy cluster_environmental Environmental Factors cluster_application Application Factors cluster_biological Biological Factors Soil_pH Soil pH Efficacy This compound Efficacy Soil_pH->Efficacy Organic_Matter Soil Organic Matter Organic_Matter->Efficacy Rainfall Rainfall Rainfall->Efficacy UV_Radiation UV Radiation UV_Radiation->Efficacy Timing Application Timing Timing->Efficacy Coverage Spray Coverage Coverage->Efficacy Nozzle_Selection Nozzle Selection Nozzle_Selection->Efficacy Pest_Life_Stage Pest Life Stage Pest_Life_Stage->Efficacy Resistance Insect Resistance Resistance->Efficacy

Caption: Factors Influencing this compound Efficacy.

Troubleshooting_Workflow Start Poor Efficacy Observed Check_Application Verify Application Parameters (Timing, Rate, Coverage) Start->Check_Application Check_Environment Assess Environmental Conditions (Rainfall, UV, Soil Properties) Check_Application->Check_Environment Suspect_Resistance Resistance Suspected Check_Environment->Suspect_Resistance Bioassay Conduct Leaf-Dip Bioassay Suspect_Resistance->Bioassay Yes Optimize_Application Optimize Application Technique Suspect_Resistance->Optimize_Application No Confirm_Resistance Resistance Confirmed? Bioassay->Confirm_Resistance Implement_IRM Implement Insecticide Resistance Management (IRM) - Rotate Modes of Action Confirm_Resistance->Implement_IRM Yes Confirm_Resistance->Optimize_Application No End Improved Efficacy Implement_IRM->End Optimize_Application->End

Caption: Troubleshooting Workflow for Poor Efficacy.

References

strategies to manage insect populations with emerging chlorantraniliprole resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to emerging chlorantraniliprole resistance in insect populations. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is an insecticide belonging to the anthranilic diamide class (IRAC Group 28). Its primary mode of action is the activation of insect ryanodine receptors (RyRs), which are calcium channels located on the sarcoplasmic reticulum of muscle cells.[1] This activation leads to an uncontrolled release of internal calcium stores, causing muscle paralysis, feeding cessation, and ultimately, insect death.[1][2]

Q2: What are the primary mechanisms of insect resistance to this compound?

There are two main mechanisms of resistance to this compound:

  • Target-site resistance: This involves genetic mutations in the ryanodine receptor (RyR) gene that reduce the binding affinity of this compound to its target site.[3][4] Specific mutations, such as G4946E and I4790M in Plutella xylostella, have been identified and are highly correlated with resistance.

  • Metabolic resistance: This mechanism involves the enhanced detoxification of the insecticide by metabolic enzymes before it can reach the RyR target site. The primary enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s) and, to a lesser extent, esterases.

Q3: How can I get a preliminary assessment of this compound resistance in my insect population?

A noticeable decrease in the field efficacy of this compound under previously effective conditions is an initial sign of resistance. To scientifically confirm this, a laboratory-based dose-response bioassay is the standard first step. By comparing the lethal concentration (e.g., LC50) of your field population to that of a known susceptible laboratory strain, you can calculate a resistance ratio (RR). A significantly elevated RR is a strong indicator of resistance.

Q4: What is a resistance ratio (RR) and how is it interpreted?

The resistance ratio (RR) is a quantitative measure of the level of resistance in an insect population. It is calculated by dividing the LC50 (or another lethal concentration value) of the field-collected (or resistant) population by the LC50 of a susceptible reference population.

  • RR ≈ 1: Susceptible

  • RR > 1 and < 10: Low resistance or tolerance

  • RR > 10: Moderate to high resistance

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for specific issues you might encounter during your research on this compound resistance.

Issue 1: High variability or inconsistent results in dose-response bioassays.

  • Possible Cause: Inconsistent insect life stage or health.

    • Solution: Use a synchronized cohort of insects of the same age and developmental stage for your assays. Visually inspect insects for any signs of disease or stress and discard any unhealthy individuals.

  • Possible Cause: Improper insecticide dilution or application.

    • Solution: Prepare fresh serial dilutions of technical-grade this compound for each experiment. Ensure the solvent used (e.g., acetone) is of high purity. During application (e.g., leaf-dip), ensure uniform coating and complete drying before introducing the insects.

  • Possible Cause: Fluctuations in environmental conditions.

    • Solution: Maintain consistent temperature, humidity, and photoperiod throughout the bioassay incubation period.

Issue 2: My bioassay confirms a high resistance ratio (RR). What's the next step?

  • Action: Determine the likely resistance mechanism (target-site vs. metabolic).

    • Rationale: Understanding the underlying mechanism is crucial for developing effective management strategies.

    • Methodology:

      • Synergist Assays: To investigate metabolic resistance, perform bioassays with and without synergists. Synergists are chemicals that inhibit specific metabolic enzymes. A significant increase in insecticide toxicity in the presence of a synergist points to the involvement of the inhibited enzyme family in resistance.

      • Molecular Analysis: To investigate target-site resistance, sequence the ryanodine receptor gene from resistant and susceptible individuals to identify known or novel mutations.

Issue 3: Synergist assays are not showing a clear effect, but I still suspect metabolic resistance.

  • Possible Cause: The chosen synergist is not effective for the specific P450 enzymes involved.

    • Solution: While piperonyl butoxide (PBO) is a common P450 inhibitor, it may not inhibit all relevant P450s. Consider using other synergists or alternative methods like transcriptomic analysis (RNA-seq) to identify overexpressed detoxification genes in the resistant population.

  • Possible Cause: The concentration of the synergist is not optimal.

    • Solution: Determine the maximum sublethal concentration of the synergist before conducting the assay. This is the highest concentration that does not cause significant mortality on its own.

Section 3: Data Presentation

Table 1: Examples of this compound Resistance Ratios in Various Pest Species

Pest SpeciesLocationYear of CollectionResistance Ratio (RR)Reference
Plutella xylostellaYunnan, ChinaNot Specified2128-fold
Chilo suppressalisField Population (HR)Not Specified249.6-fold
Chilo suppressalisLab-selected (R2)Not Specified110.4-fold
Leucinodes orbonalisTamil Nadu, IndiaNot Specified7.35 to 268.31-fold

Section 4: Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Resistance Monitoring

This protocol is a standard method for determining the susceptibility of lepidopteran larvae to this compound.

  • Insect Rearing: Maintain both a susceptible reference strain and the field-collected population under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod) on untreated host plant material. Use 2nd or 3rd instar larvae for the bioassay.

  • Insecticide Preparation:

    • Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone).

    • Create a series of at least five serial dilutions in distilled water containing a surfactant (e.g., 0.1% Triton X-100).

    • Prepare a control solution with only distilled water and the surfactant.

  • Bioassay Procedure:

    • Excise host plant leaves or create leaf discs of a uniform size.

    • Individually dip each leaf/disc into the respective insecticide solution for 10-15 seconds with gentle agitation.

    • Allow the leaves/discs to air dry completely on a clean, non-absorbent surface.

    • Place one treated leaf/disc into a petri dish or a similar ventilated container.

    • Introduce a known number of larvae (e.g., 10-20) into each container.

    • Seal the containers and incubate under the same conditions as insect rearing.

  • Data Collection and Analysis:

    • Assess larval mortality after 48-72 hours. Larvae that do not move when prodded with a fine brush are considered dead.

    • Use probit analysis to calculate the lethal concentration that kills 50% of the population (LC50) for both the field and susceptible strains.

    • Calculate the Resistance Ratio (RR) as: RR = LC50 of Field Population / LC50 of Susceptible Strain.

Protocol 2: Synergist Assay to Investigate Metabolic Resistance

This protocol helps to identify the involvement of major detoxification enzyme families in this compound resistance.

  • Synergists:

    • Piperonyl butoxide (PBO): Inhibitor of P450 monooxygenases.

    • S,S,S-tributyl phosphorotrithioate (DEF): Inhibitor of carboxylesterases.

    • Diethyl maleate (DEM): Inhibitor of glutathione S-transferases (GSTs).

  • Procedure:

    • Follow the same procedure as the Leaf-Dip Bioassay (Protocol 1).

    • For the resistant population, run two parallel sets of bioassays:

      • Set A: this compound dilutions only.

      • Set B: this compound dilutions, where each dilution is co-mixed with a fixed, non-lethal concentration of a synergist (e.g., PBO).

  • Data Analysis:

    • Calculate the LC50 for the insecticide alone (Set A) and for the insecticide + synergist combination (Set B).

    • Calculate the Synergism Ratio (SR) as: SR = LC50 of insecticide alone / LC50 of insecticide + synergist.

    • An SR value significantly greater than 1 suggests that the inhibited enzyme family plays a role in resistance.

Section 5: Visualizations

Chlorantraniliprole_MoA RyR Ryanodine Receptor (RyR) (Closed State) Ca_Store Ca2+ Store (High Concentration) RyR->Ca_Store This compound This compound This compound->RyR Binds and activates Cytosol_Ca_High Cytosol (High Ca2+) Ca_Store->Cytosol_Ca_High Uncontrolled Ca2+ Release Cytosol_Ca_Low Cytosol (Low Ca2+) Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Cytosol_Ca_High->Muscle_Contraction

Caption: Mode of action of this compound on insect ryanodine receptors.

Resistance_Mechanisms cluster_target_site Target-Site Resistance cluster_metabolic Metabolic Resistance This compound This compound RyR_Susceptible Susceptible RyR This compound->RyR_Susceptible Binds RyR_Mutated Mutated RyR (e.g., G4946E, I4790M) This compound->RyR_Mutated Poor binding P450s Overexpressed Cytochrome P450s This compound->P450s Paralysis Muscle Paralysis RyR_Susceptible->Paralysis Reduced_Binding Reduced Binding Detoxification Detoxification Metabolites Inactive Metabolites P450s->Metabolites Metabolizes

Caption: Primary mechanisms of this compound resistance in insects.

Experimental_Workflow Start Observed Field Control Failure Bioassay Step 1: Dose-Response Bioassay (vs. Susceptible Strain) Start->Bioassay Calculate_RR Calculate Resistance Ratio (RR) Bioassay->Calculate_RR Decision_RR Is RR significantly > 10? Calculate_RR->Decision_RR Synergist_Assay Step 2a: Synergist Assays (PBO, DEF, etc.) Decision_RR->Synergist_Assay Yes Sequencing Step 2b: RyR Gene Sequencing Decision_RR->Sequencing Yes No_Resistance Conclusion: No Significant Resistance (Re-evaluate other factors) Decision_RR->No_Resistance No Metabolic_Resistance Conclusion: Metabolic Resistance Synergist_Assay->Metabolic_Resistance Target_Site_Resistance Conclusion: Target-Site Resistance Sequencing->Target_Site_Resistance

Caption: Workflow for investigating suspected this compound resistance.

References

Technical Support Center: Optimizing Chlorantraniliprole Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of chlorantraniliprole from soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound from soil?

A1: The most widely adopted method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. This approach typically involves an initial extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[1][2][3]

Q2: What are the typical recovery rates for this compound from soil using the QuEChERS method?

A2: Recovery rates for this compound from soil using a modified QuEChERS method are generally high, often ranging from 84% to over 98%.[2][4] Specific recovery rates can vary depending on the soil type and the specific protocol used.

Q3: What analytical instruments are typically used for the quantification of this compound after extraction?

A3: Following extraction and cleanup, this compound is commonly quantified using gas chromatography-mass spectrometry (GC-MS), tandem mass spectrometry (GC-MS/MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q4: What is the matrix effect and how can it be minimized during analysis?

A4: The matrix effect refers to the interference from co-extracted compounds in the soil sample that can either suppress or enhance the analytical signal of this compound, leading to inaccurate quantification. To minimize this, it is common practice to use matrix-matched calibration standards for quantification. The use of internal standards, such as structural analogues, can also help to virtually eliminate matrix effects.

Q5: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in soil?

A5: For most validated methods, the Limit of Quantification (LOQ) for this compound in soil is typically around 0.01 µg/g (or 0.01 mg/kg). The Limit of Detection (LOD) is generally lower, in the range of 0.003 µg/g.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of this compound - Inefficient extraction from the soil matrix.- Strong binding of this compound to soil organic matter.- Degradation of the analyte during extraction.- Optimize Extraction Solvent and Time: Ensure thorough homogenization with acetonitrile. For some soil types, mechanical shaking for an extended period (e.g., 1 hour) may be necessary.- Modify the Cleanup Step: If the standard QuEChERS dSPE cleanup is insufficient, consider using a packed column with activated charcoal and florisil for more rigorous cleanup.- Check pH: Ensure the pH of the extraction and cleanup solutions are appropriate to maintain the stability of this compound.
High Matrix Interference - Insufficient cleanup of the sample extract.- Presence of co-eluting compounds from the soil matrix.- Use Appropriate Sorbents: For dSPE, a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is often effective for removing co-extractives.- Employ Matrix-Matched Standards: Prepare calibration standards in a blank soil extract to compensate for matrix effects.- Utilize Internal Standards: Incorporate a suitable internal standard to normalize the response of this compound.
Poor Reproducibility (High RSD) - Inconsistent sample homogenization.- Variability in the dSPE cleanup step.- Instrumental instability.- Ensure Homogeneous Samples: Thoroughly mix and sieve air-dried soil samples before extraction.- Standardize dSPE Procedure: Ensure consistent vortexing and centrifugation times and speeds during the cleanup phase.- Verify Instrument Performance: Regularly check the performance of the GC-MS or LC-MS system, including calibration and tuning.
Analyte Peak Tailing or Splitting in Chromatogram - Active sites in the GC inlet or column.- Contamination of the analytical column.- Use a Guard Column: A guard column can help protect the analytical column from non-volatile matrix components.- Deactivate the Inlet Liner: Use a deactivated inlet liner to minimize interactions with the analyte.- Bake Out the Column: Periodically bake out the analytical column according to the manufacturer's instructions to remove contaminants.

Experimental Protocols

Modified QuEChERS Method for this compound Extraction from Soil

This protocol is a synthesis of methodologies described in the cited literature.

1. Sample Preparation:

  • Air-dry the soil sample and pass it through a 2 mm sieve to ensure homogeneity.

2. Extraction:

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex the mixture for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Vortex again for 1 minute.

  • Centrifuge the tube for 10 minutes at 6000 rpm.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 6 mL aliquot of the supernatant (acetonitrile extract).

  • Transfer it to a 15 mL centrifuge tube containing 0.15 g of PSA (Primary Secondary Amine) sorbent and 0.90 g of anhydrous MgSO₄.

  • Vortex for 1 minute.

  • Centrifuge at 2500-3000 rpm for 1 minute.

4. Final Preparation for Analysis:

  • Take a 4 mL aliquot of the cleaned extract.

  • The extract is now ready for injection into the GC-MS or LC-MS/MS system for analysis.

Alternative Extraction Method for Challenging Soil Matrices

This method is adapted for soils where the QuEChERS method may yield poor recoveries.

1. Sample Preparation:

  • Air-dry and sieve the soil sample as described above.

2. Extraction:

  • Weigh 20 g of the soil sample into a suitable flask.

  • Add 100 mL of acetonitrile.

  • Shake mechanically for 1 hour.

  • Filter the extract.

  • Evaporate the filtrate to dryness.

  • Redissolve the residue in 3 mL of acetonitrile.

3. Column Cleanup:

  • Prepare a glass column (e.g., 60 cm x 22 mm i.d.) packed with 0.3 g of activated charcoal and 0.3 g of florisil, sandwiched between two layers of anhydrous sodium sulfate.

  • Pass the redissolved residue through the column.

  • Elute the residues with 125 mL of acetonitrile at a flow rate of 2-3 mL/min.

  • Concentrate the elute to 3 mL for analysis.

Quantitative Data Summary

Table 1: Recovery of this compound from Soil using Modified QuEChERS Methods

Fortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
0.0191.82 - 95.642.50 - 3.00
0.0594.10 - 96.820.17 - 1.90 (Repeatability)
0.1094.10 - 96.820.97 - 1.22 (Reproducibility)
0.005 - 0.284 - 98>10

Table 2: Method Detection and Quantification Limits for this compound in Soil

ParameterValue (µg/g)Analytical MethodReference
Limit of Detection (LOD)0.003GC-MS
Limit of Quantification (LOQ)0.01GC-MS
Limit of Quantification (LOQ)0.01GC-MS/MS

Experimental Workflow Diagram

Chlorantraniliprole_Extraction_Workflow start Start: Soil Sample Collection prep Sample Preparation (Air-dry, Sieve) start->prep extraction Extraction with Acetonitrile prep->extraction salts Add MgSO4 & NaCl extraction->salts centrifuge1 Centrifuge salts->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe dSPE Cleanup (PSA, MgSO4) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis Analysis (GC-MS, LC-MS/MS) final_extract->analysis

Caption: Workflow for this compound Extraction from Soil using QuEChERS.

References

Technical Support Center: Enhancing the Photostability of Chlorantraniliprole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of chlorantraniliprole formulation photostability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a broad-spectrum insecticide from the anthranilic diamide class.[1] Its mode of action involves the activation of insect ryanodine receptors, leading to muscle paralysis and death.[1] A significant concern with this compound is its susceptibility to degradation under sunlight (photodegradation), which can reduce its persistence and efficacy in the field.[2][3]

Q2: What are the main degradation pathways of this compound under UV light?

A2: The photodegradation of this compound in water and on soil surfaces involves primarily intramolecular rearrangements and degradation resulting from the addition of hydroxyl radicals, which leads to molecular cleavage. The degradation process is a combination of chemical and photochemical reactions and is highly dependent on the pH of the solution.

Q3: What are the common formulations of this compound?

A3: this compound is available in several formulations, including:

  • Suspension Concentrate (SC)

  • Wettable Granules (WG)

  • Granular (GR)

  • Emulsifiable Concentrates (EC)

  • Microcapsule formulations

Q4: What strategies can be employed to enhance the photostability of this compound formulations?

A4: Key strategies to improve the photostability of this compound include:

  • Microencapsulation: Encapsulating this compound in a polymer shell can provide a physical barrier against UV radiation.

  • Nanosuspensions: Formulating this compound as a nanosuspension can improve its stability.

  • Use of UV-protective Adjuvants: Certain adjuvants can be added to formulations to absorb or block UV light.

  • Controlled-Release Formulations: Formulations designed for controlled release can protect the active ingredient from environmental degradation.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in my formulation during photostability testing.
Possible Cause Troubleshooting Step
pH of the Formulation This compound degradation is pH-dependent, with increased degradation observed at basic pH. Conduct stability studies at various pH levels (e.g., 5, 7, 9) to identify the optimal pH for your formulation.
Presence of Photosensitizers Impurities or other excipients in the formulation may act as photosensitizers, accelerating the degradation of this compound. Ensure high purity of all components and test individual excipients for their impact on photostability.
Inappropriate Solvent System The solvent used can influence the rate of photodegradation. Evaluate the photostability of this compound in a range of solvents with varying polarities to find a system that minimizes degradation.
Oxygen Content The presence of oxygen can contribute to photo-oxidative degradation. Consider purging your formulation with an inert gas like nitrogen to assess if degradation is reduced.
Issue 2: Inconsistent and non-reproducible results in photostability experiments.
Possible Cause Troubleshooting Step
Variable Experimental Conditions Inconsistent light intensity, temperature fluctuations, and variations in sample-to-light source distance can lead to variable results. Use a calibrated and validated photostability chamber to ensure uniform and reproducible conditions.
Non-Homogeneous Formulation If the formulation is not homogeneous, the concentration of this compound and any photoprotective agents will vary between samples, leading to inconsistent data. Ensure thorough mixing and validate the homogeneity of your formulation.
Inadequate Analytical Method The analytical method (e.g., HPLC) may not be stability-indicating, meaning it cannot distinguish between the intact this compound and its degradation products. Validate your analytical method according to ICH Q1B guidelines to ensure it can accurately quantify the degradation.
Improper Sample Handling Exposing samples to ambient light before and after the experiment can lead to additional degradation. Prepare and handle samples under low-light or light-protected conditions. Use dark controls (samples shielded from light, e.g., with aluminum foil) to differentiate between photodegradation and thermal degradation.

Data on Photostability Enhancement Strategies

The following tables summarize quantitative data on the photostability of this compound in different formulations and conditions.

Table 1: Photodegradation Half-life of this compound in Aqueous Solutions

Condition Half-life (t½) Reference
Deionized Water (simulated sunlight)5.1 days
Tap Water (simulated sunlight)4.1 days
Aqueous Solution (24-h average summer sunlight)34.5 ± 4.0 hours
Buffered Water (pH 9)10 days

Table 2: Effect of Microencapsulation on this compound Photostability

Formulation Irradiation Time (h) Degradation (%) Reference
Commercial Avermectin (for comparison)1232.2
Commercial Avermectin (for comparison)2465.3
Commercial Avermectin (for comparison)36100
Avermectin/Chlorantraniliprole Microcapsules7221.2 - 23.7

Experimental Protocols

Protocol 1: General Photostability Testing of this compound Formulations

This protocol is based on the ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Prepare the this compound formulation to be tested.

    • Place the formulation in a chemically inert and transparent container.

    • Prepare a "dark control" by wrapping an identical container with aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples and the dark control in a calibrated photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours/square meter.

    • Suitable light sources include an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from the exposed samples and the dark control.

    • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

    • Monitor for the appearance of degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Compare the degradation in the exposed samples to the dark control to differentiate between photodegradation and thermal degradation.

    • Determine the photodegradation kinetics and the half-life (t½) of this compound in the formulation.

Protocol 2: Evaluating the UV-Shielding Efficacy of a Microcapsule Formulation

This protocol is adapted from a study on the photostability of microencapsulated pesticides.

  • Sample Preparation:

    • Prepare the this compound microcapsule formulation and a non-encapsulated control formulation.

    • Disperse a known amount of each formulation in a suitable solvent (e.g., methanol/water mixture) in separate, shallow, transparent containers (e.g., petri dishes).

  • UV Irradiation:

    • Place the samples under a UV lamp with a specified wavelength (e.g., 365 nm) at a constant temperature (e.g., 25°C).

    • Ensure a consistent distance between the lamp and the samples for all experiments.

  • Sampling and Analysis:

    • At defined time intervals (e.g., 0, 12, 24, 36, 48, 60, 72 hours), remove a container for each formulation from under the UV lamp.

    • Extract the remaining this compound from the container using an appropriate solvent.

    • Quantify the concentration of this compound using HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound degraded at each time point for both the microencapsulated and control formulations.

    • Compare the degradation rates to determine the UV-shielding effectiveness of the microencapsulation.

Visualizations

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Data Evaluation prep_formulation Prepare this compound Formulation prep_control Prepare Dark Control (Aluminum Foil) photostability_chamber Place Samples in Photostability Chamber prep_formulation->photostability_chamber light_source Expose to Calibrated Light Source (≥ 1.2M lux-hrs, ≥ 200 W-hrs/m²) photostability_chamber->light_source sampling Withdraw Aliquots at Time Intervals light_source->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc calc_degradation Calculate % Degradation hplc->calc_degradation compare_controls Compare to Dark Control calc_degradation->compare_controls determine_kinetics Determine Kinetics and Half-life compare_controls->determine_kinetics

Caption: Experimental workflow for photostability testing of this compound formulations.

G cluster_strategies Photostabilization Strategies chloran This compound (Susceptible to Photodegradation) microencapsulation Microencapsulation (Physical UV Barrier) chloran->microencapsulation nanosuspension Nanosuspension (Improved Stability) chloran->nanosuspension adjuvants UV-Protective Adjuvants (UV Absorption/Blocking) chloran->adjuvants controlled_release Controlled-Release Formulation chloran->controlled_release enhanced_stability Enhanced Photostability (Reduced Degradation) microencapsulation->enhanced_stability nanosuspension->enhanced_stability adjuvants->enhanced_stability controlled_release->enhanced_stability

Caption: Strategies to enhance the photostability of this compound.

G start This compound rearrangement Intramolecular Rearrangement Products start->rearrangement UV Light / H₂O / pH cleavage Molecular Cleavage Products start->cleavage UV Light / •OH radicals

Caption: Simplified photodegradation pathway of this compound.

References

dealing with matrix effects in LC-MS analysis of chlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of chlorantraniliprole. Our goal is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In Liquid Chromatography-Mass Spectrometry (LC-MS), this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[1][2][3][4] For this compound, a broad-spectrum insecticide, complex matrices such as fruits, vegetables, and soil can introduce a variety of interfering substances that can lead to inaccurate results if not properly addressed.

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor recovery: Consistently low or high recovery of this compound during validation experiments.

  • High variability in results: Inconsistent results for replicate samples.

  • Poor linearity of calibration curves: When using standards prepared in a clean solvent compared to matrix-matched standards.[5]

  • Peak shape distortion: Tailing, fronting, or splitting of the chromatographic peak for this compound.

  • Inaccurate quantification: Discrepancies in quantitative results when using different calibration strategies.

Q3: What is the QuEChERS method and why is it recommended for this compound sample preparation?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of salts and sorbents. This method is effective for removing a significant portion of matrix interferences from various food and environmental samples, making it well-suited for the analysis of this compound in complex matrices.

Q4: How can I quantify the extent of matrix effects in my analysis?

A4: The matrix effect can be quantified by comparing the response of an analyte in a standard solution prepared in a pure solvent to the response of the analyte spiked into a blank sample extract at the same concentration. The formula is:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

  • Possible Cause: Inefficient extraction of this compound from the sample matrix.

    • Solution:

      • Ensure the sample is properly homogenized to allow for complete contact with the extraction solvent.

      • Verify the correct ratio of sample to extraction solvent is being used.

      • Increase the vortexing or shaking time during the extraction step to improve extraction efficiency.

  • Possible Cause: Analyte degradation during sample preparation.

    • Solution:

      • Check the pH of the sample and extraction solvent. This compound may be susceptible to degradation under certain pH conditions.

      • Minimize the time between sample preparation and analysis. Store extracts at low temperatures if analysis cannot be performed immediately.

  • Possible Cause: Suboptimal d-SPE cleanup.

    • Solution:

      • The choice of d-SPE sorbents is critical and matrix-dependent. For samples with high fat content, C18 may be necessary. For pigmented samples, graphitized carbon black (GCB) might be required, but use with caution as it can retain planar analytes like this compound. Primary secondary amine (PSA) is commonly used to remove sugars and fatty acids.

Issue 2: Poor Peak Shape and Chromatography

  • Possible Cause: Co-eluting matrix components interfering with the chromatography.

    • Solution:

      • Optimize the LC gradient to better separate this compound from interfering compounds.

      • Evaluate different stationary phases (columns) to improve chromatographic resolution.

  • Possible Cause: Injection of a sample solvent that is too strong.

    • Solution:

      • The final sample extract should ideally be in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. If the extract is in a strong solvent like acetonitrile, consider a solvent exchange step or dilution with the initial mobile phase.

Issue 3: Inaccurate Quantification

  • Possible Cause: Uncompensated matrix effects.

    • Solution:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.

      • Use of an Isotope-Labeled Internal Standard (IL-IS): This is the most effective way to correct for matrix effects. A stable isotope-labeled version of this compound will behave nearly identically to the native analyte during extraction, chromatography, and ionization, thus providing accurate correction for any variations.

      • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, but it is more labor-intensive.

Data Presentation

Table 1: Recovery of this compound in Various Vegetables using the QuEChERS Method.

VegetableSpiking Level (mg/kg)Average Recovery (%)
Tomato0.0587.60
0.2586.40
0.5085.33
Brinjal0.1096
0.2592
0.5089
1.0085
Cabbage0.1095
0.2591
0.5088
1.0086
Capsicum0.1094
0.2590
0.5087
1.0085
Cauliflower0.1096
0.2593
0.5090
1.0088
Okra0.1095
0.2592
0.5089
1.0087

Data compiled from studies by Sahoo et al. (2021) and Mandal et al. (2012).

Table 2: Comparison of Matrix Effect Mitigation Strategies for this compound.

Mitigation StrategyPrincipleAdvantagesDisadvantages
Dilution Reduces the concentration of co-eluting matrix components.Simple and can be effective for moderately complex matrices.Reduces analyte concentration, potentially compromising sensitivity.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract to mimic the sample matrix.Effectively compensates for matrix effects.Requires a representative blank matrix which may not always be available. Can be labor-intensive.
Isotope-Labeled Internal Standard (IL-IS) A stable isotope-labeled analog of the analyte is added to the sample at the beginning of the workflow.Considered the "gold standard" for correcting matrix effects and variations in extraction and instrument response.Can be expensive and may not be commercially available for all analytes.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Vegetables

This protocol is a generalized version and should be optimized and validated for each specific matrix.

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If using an internal standard, add it at this stage.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and a cleanup sorbent (e.g., PSA). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS analysis. It may be necessary to dilute the final extract with the initial mobile phase to minimize solvent effects and further reduce matrix effects.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Prepare a Blank Matrix Extract: Follow the QuEChERS protocol (Protocol 1) using a sample of the matrix that is known to be free of this compound.

  • Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a Series of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards at different concentrations.

  • Prepare Matrix-Matched Calibrants:

    • For each calibration level, add a small volume of the corresponding working standard solution to a specific volume of the blank matrix extract. For example, add 10 µL of the working standard to 990 µL of the blank matrix extract.

    • The final concentration of the calibrants should cover the expected concentration range of this compound in the samples.

  • Construct the Calibration Curve: Analyze the matrix-matched calibrants by LC-MS and plot the peak area (or area ratio if using an internal standard) against the concentration to generate the calibration curve.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenize 1. Homogenize Sample add_solvent 2. Add Acetonitrile (+ IS) homogenize->add_solvent shake1 3. Shake Vigorously add_solvent->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake Vigorously add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant Take Aliquot add_dspe 8. Add to d-SPE Tube transfer_supernatant->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 filter_extract 11. Filter Final Extract centrifuge2->filter_extract Take Aliquot lcms_analysis 12. LC-MS Analysis filter_extract->lcms_analysis

Caption: A flowchart of the QuEChERS sample preparation method.

Troubleshooting_Matrix_Effects start Problem: Inaccurate Quantification or Poor Reproducibility check_recovery Is Analyte Recovery Acceptable and Consistent? start->check_recovery check_peak_shape Is Chromatographic Peak Shape Good? check_recovery->check_peak_shape Yes optimize_extraction Optimize Sample Extraction/Cleanup check_recovery->optimize_extraction No evaluate_matrix_effect Quantify Matrix Effect check_peak_shape->evaluate_matrix_effect Yes optimize_chromatography Optimize LC Method check_peak_shape->optimize_chromatography No is_me_significant Is Matrix Effect Significant? evaluate_matrix_effect->is_me_significant implement_correction Implement Correction Strategy is_me_significant->implement_correction Yes end_good Analysis Successful is_me_significant->end_good No optimize_extraction->check_recovery optimize_chromatography->check_peak_shape matrix_matched Use Matrix-Matched Calibration implement_correction->matrix_matched use_ilis Use Isotope-Labeled Internal Standard implement_correction->use_ilis matrix_matched->end_good use_ilis->end_good end_bad Further Method Development Needed

Caption: A decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Chlorantraniliprole Synthesis for Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the cost-effectiveness of chlorantraniliprole synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound and its key intermediates.

Issue 1: Low Yield in the Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Question: My synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is resulting in a low overall yield. What are the potential causes and solutions?

  • Answer: Low yields in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide can stem from several factors. A common issue is the multi-step nature of the synthesis which can lead to product loss at each stage. One approach to improve yield is to adopt a more streamlined synthetic route. For instance, starting from 2-nitro-3-methyl benzoic acid, a four-step sequence of reduction, chlorination, esterification, and ammonolysis can achieve an overall yield of over 80%.[1] Optimizing the chlorination step is also crucial; using chlorine gas in an organic solvent with a specific reactant-to-solvent ratio (e.g., 1:5 mass ratio of 2-amino-3-methylbenzoic acid to organic solvent) can improve the efficiency of this step.[1] Another high-yield method involves a sequence starting with toluene, proceeding through oxidation, chlorination, methyl substitution via a Grignard reagent, nitro-substitution, catalytic hydrogenation, and finally amidation, which can achieve yields of 92% or higher.[2]

Issue 2: Impurity Formation During Synthesis

  • Question: I am observing significant impurity peaks in the HPLC analysis of my this compound product. What are the common impurities and how can I minimize their formation?

  • Answer: Impurities in this compound synthesis can arise from side reactions or residual starting materials and solvents.[3][4] Common process-related impurities can include acetonitrile and 3-picoline. During the synthesis of the pyrazole intermediate, the addition of sulfuric acid in the oxidation step can promote the formation of impurities; conducting this step without sulfuric acid can suppress byproduct generation. To minimize impurities, it is essential to optimize reaction conditions and ensure complete reactions. After synthesis, a purification step is necessary. A common method is crystallization. For instance, dissolving the crude product in a suitable solvent like N,N-dimethylacetamide and then adding a poor solvent such as methanol or water can induce crystallization of pure this compound. HPLC-PDA analysis of commercial this compound has identified four major impurities, suggesting that a thorough understanding of the impurity profile is crucial for quality control.

Issue 3: Harsh Reaction Conditions and Reagent Cost

  • Question: The synthesis I am using requires harsh conditions and expensive reagents, making it difficult to scale up cost-effectively. Are there milder and more economical alternatives?

  • Answer: Many traditional synthesis routes for this compound and its intermediates suffer from harsh conditions and high costs. For example, some methods for synthesizing 2-amino-3-methyl-5-chlorobenzoic acid use expensive reagents like N-bromosuccinimide (NBS) or require cryogenic temperatures. More cost-effective methods have been developed, such as using sulfonyl chloride for chlorination, which avoids more expensive reagents. For the final amidation step, activating the carboxylic acid with methanesulfonyl chloride in the presence of a base like 3-picoline is an effective approach. The use of one-pot or telescopic processes, where intermediates are not isolated, can also significantly reduce solvent usage, reaction time, and overall cost.

Data Presentation: Comparative Yields of Synthesis Routes

The following tables summarize quantitative data from various reported synthesis methods for this compound and its key intermediates.

Table 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

Starting MaterialKey Reagents/StepsReported YieldPurityReference
2-nitro-3-methyl benzoic acidReduction, chlorination, esterification, ammonolysis>80% (overall)Not Specified
TolueneOxidation, chlorination, Grignard, nitration, hydrogenation, amidation>92% (overall)Not Specified
2-amino-3-methylbenzoic acidChlorination with chlorine gas98.1% (for chlorination step)Not Specified

Table 2: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid

Starting MaterialKey Reagents/StepsReported YieldPurityReference
2,3-dichloropyridineHydrazine, diethyl maleate, POBr3, K2S2O8, hydrolysis>90% (oxidation step)Not Specified
3-aminocrotononitrileHydrazine, bromination, oxidation, condensation"Better yield"Not Specified

Table 3: Final Amidation Step to this compound

ReactantsCoupling Reagents/ConditionsReported YieldPurityReference
Pyrazole carboxylic acid and aminobenzamideEDCI, HOBt, in dichloromethane91.5%Not Specified
Pyrazole carboxylic acid and aminobenzamideMethanesulfonyl chloride, 3-picolineNot SpecifiedNot Specified
Benzoxazinone intermediateMethylamine aqueous solutionNot Specified>95%
Pyrazole carboxylic acid and aminobenzamideThionyl chloride, then substituted aniline90-94%Not Specified

Experimental Protocols

The following are detailed methodologies for key experiments in a cost-effective synthesis of this compound.

Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This protocol is based on a high-yield route starting from 2-amino-3-methylbenzoic acid.

  • Chlorination of 2-Amino-3-methylbenzoic Acid:

    • In a round-bottom flask, suspend 8g (53 mmol) of 2-amino-3-methylbenzoic acid in 40g of dichloroethane.

    • Stir the mixture and heat to 50°C.

    • Slowly bubble 4.5g (63.4 mmol) of chlorine gas through the solution over 3 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid product to obtain 2-amino-5-chloro-3-methylbenzoic acid. Expected yield: ~98%.

  • Amidation to form 2-Amino-5-chloro-N,3-dimethylbenzamide:

    • The 2-amino-5-chloro-3-methylbenzoic acid is then converted to its acid chloride, followed by reaction with methylamine. Alternatively, direct coupling methods can be used. For a direct coupling:

    • Suspend the 2-amino-5-chloro-3-methylbenzoic acid in a suitable solvent like dichloromethane.

    • Add a coupling agent such as EDCI (1.3 equivalents) and an activator like HOBt (1 equivalent).

    • Cool the mixture in an ice bath and add a 30% methylamine solution (e.g., in ethanol) dropwise.

    • Stir the reaction in the ice bath for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Work-up involves washing with water and removing the solvent under reduced pressure to yield the product.

Protocol 2: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid

This protocol follows a common route from 2,3-dichloropyridine.

  • Synthesis of (3-chloropyridin-2-yl)-hydrazine:

    • React 2,3-dichloropyridine with hydrazine hydrate at reflux in a suitable solvent like ethanol.

  • Cyclization and subsequent reactions:

    • The resulting hydrazine is then reacted with diethyl maleate in the presence of a base like sodium ethoxide.

    • The cyclized product is then brominated using an agent like phosphorus oxybromide (POBr3).

    • The brominated intermediate is oxidized using potassium persulfate (K2S2O8).

    • Finally, the ester is hydrolyzed to the carboxylic acid.

Protocol 3: Final Synthesis of this compound

This protocol describes the final coupling step.

  • Formation of the Benzoxazinone Intermediate:

    • In a reaction vessel, combine 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) and 2-amino-5-chloro-3-methylbenzoic acid (1 equivalent) in a solvent such as acetonitrile.

    • Add a base, for example, 3-picoline.

    • Cool the mixture to 0-5°C and slowly add methanesulfonyl chloride (MsCl).

    • Allow the reaction to proceed to completion. The intermediate, 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, will precipitate.

  • Ring-opening to form this compound:

    • The isolated benzoxazinone intermediate is then suspended in a solvent like acetonitrile.

    • A 40% aqueous solution of methylamine is added dropwise while maintaining the temperature between 25-35°C.

    • The reaction is stirred until completion, and the crude this compound can be isolated by filtration.

    • The crude product can be purified by recrystallization.

Visualizations

Diagram 1: Cost-Effective Synthesis Pathway for this compound

Chlorantraniliprole_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Amidation 2_nitro_3_methyl_benzoic_acid 2-Nitro-3-methyl benzoic acid reduction Reduction (e.g., H2, Raney Ni) 2_nitro_3_methyl_benzoic_acid->reduction 2_amino_3_methyl_benzoic_acid 2-Amino-3-methyl benzoic acid reduction->2_amino_3_methyl_benzoic_acid chlorination Chlorination (e.g., Cl2) 2_amino_3_methyl_benzoic_acid->chlorination 2_amino_5_chloro_3_methyl_benzoic_acid 2-Amino-5-chloro-3-methyl benzoic acid chlorination->2_amino_5_chloro_3_methyl_benzoic_acid amidation Amidation (e.g., SOCl2, then MeNH2) 2_amino_5_chloro_3_methyl_benzoic_acid->amidation intermediate1 2-Amino-5-chloro-N,3- dimethylbenzamide amidation->intermediate1 coupling Coupling Reaction (e.g., MsCl, 3-picoline) intermediate1->coupling 2_3_dichloropyridine 2,3-Dichloropyridine hydrazinolysis Hydrazinolysis (N2H4·H2O) 2_3_dichloropyridine->hydrazinolysis hydrazine_intermediate 3-Chloro-2-hydrazinopyridine hydrazinolysis->hydrazine_intermediate cyclization Cyclization with Diethyl maleate hydrazine_intermediate->cyclization pyrazole_intermediate Pyrazolidinone intermediate cyclization->pyrazole_intermediate bromination_oxidation Bromination & Oxidation (POBr3, K2S2O8) pyrazole_intermediate->bromination_oxidation intermediate2 3-Bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylic acid bromination_oxidation->intermediate2 intermediate2->coupling This compound This compound coupling->this compound

Caption: Overview of a cost-effective synthesis route for this compound.

Diagram 2: Experimental Workflow for the Final Amidation Step

Amidation_Workflow start Start add_reactants 1. Add pyrazole carboxylic acid, aminobenzamide, and acetonitrile to reactor start->add_reactants add_base 2. Add 3-picoline as base add_reactants->add_base cool_mixture 3. Cool reactor to 0-5°C add_base->cool_mixture add_mscl 4. Slowly add methanesulfonyl chloride (MsCl) cool_mixture->add_mscl reaction1 5. Stir until reaction is complete (Formation of benzoxazinone) add_mscl->reaction1 isolate_intermediate 6. Isolate intermediate (e.g., by filtration) reaction1->isolate_intermediate suspend_intermediate 7. Suspend intermediate in acetonitrile isolate_intermediate->suspend_intermediate add_methylamine 8. Add 40% aq. methylamine (maintain temp. 25-35°C) suspend_intermediate->add_methylamine reaction2 9. Stir until reaction is complete add_methylamine->reaction2 isolate_product 10. Isolate crude product (e.g., by filtration) reaction2->isolate_product purify 11. Purify by recrystallization isolate_product->purify end End: Pure this compound purify->end

Caption: Step-by-step workflow for the final amidation to produce this compound.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed check_intermediates Check purity of key intermediates? start->check_intermediates impure_intermediates Impure check_intermediates->impure_intermediates Yes pure_intermediates Pure check_intermediates->pure_intermediates No purify_intermediates Action: Purify intermediates or resynthesize with high-purity reagents. impure_intermediates->purify_intermediates check_coupling Review amidation step conditions? pure_intermediates->check_coupling end Yield Improved purify_intermediates->end suboptimal_coupling Suboptimal check_coupling->suboptimal_coupling Yes optimal_coupling Optimal check_coupling->optimal_coupling No optimize_coupling Action: Check coupling agent activity, base, solvent, and temperature. suboptimal_coupling->optimize_coupling check_workup Investigate workup and purification losses? optimal_coupling->check_workup optimize_coupling->end high_loss High Loss check_workup->high_loss Yes low_loss Low Loss check_workup->low_loss No optimize_workup Action: Optimize crystallization conditions (solvent/antisolvent ratio) and filtration technique. high_loss->optimize_workup low_loss->end optimize_workup->end

Caption: A logical guide for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Refining Dose-Response Curves for Chlorantraniliprole in Resistant Insects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers refining dose-response curves for the insecticide chlorantraniliprole, with a focus on resistant insect populations.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental process, from initial bioassay setup to data interpretation.

Q1: What is a dose-response curve and why is it critical for studying insecticide resistance?

A: A dose-response curve is a graph that visualizes the relationship between the dose of a substance (like this compound) and the response of a population (typically mortality).[1] In resistance studies, it is critical for quantifying the level of resistance. By comparing the dose-response curve of a field-collected (potentially resistant) population to that of a known susceptible population, we can calculate a Resistance Ratio (RR), which is a quantitative measure of how much more tolerant the field population has become.[2][3]

Q2: My control mortality is consistently above 20%. What are the common causes and solutions?

A: High control mortality invalidates a bioassay, as it suggests that factors other than the insecticide are causing insect death. If control mortality is between 5% and 20%, results can be corrected using Abbott's formula, but if it exceeds 20%, the test must be discarded.[4]

  • Common Causes:

    • Unhealthy Insects: The test insects may be stressed, injured during handling, or suffering from disease.

    • Environmental Stress: Inappropriate temperature, humidity, or lighting conditions in the holding or testing area can be lethal.[5]

    • Contamination: Glassware, diet, or leaf material may be contaminated with other toxic substances or pathogens.

    • Solvent Toxicity: The solvent used to dilute the insecticide (e.g., acetone) may be toxic at the concentrations used, especially if it does not fully evaporate.

  • Troubleshooting Steps:

    • Inspect Insect Colony: Ensure the source colony is healthy and that only active, healthy individuals of the correct developmental stage are selected for the bioassay.

    • Verify Environmental Conditions: Check and calibrate incubators or environmental chambers to maintain optimal conditions (e.g., ~25°C, 60% RH, 16:8 L:D photoperiod for Plutella xylostella).

    • Improve Handling & Aseptic Techniques: Use soft forceps or brushes to handle insects. Ensure all equipment, water, and diet are sterile.

    • Run a Solvent Control: Test the effect of the solvent alone by treating a control group with the highest concentration of solvent used in the insecticide dilutions.

Q3: The mortality data is highly variable and inconsistent across my replicates. What could be wrong?

A: High variability can obscure the true dose-response relationship.

  • Common Causes:

    • Inconsistent Dosing: Uneven application of the insecticide to the substrate (e.g., leaf discs, vials, diet). For leaf-dip assays, ensure complete and uniform immersion for a standardized time.

    • Genetic Heterogeneity: The insect population may have a wide range of individual tolerances to the insecticide.

    • Non-uniform Insects: Using insects of varying age, size, or nutritional status can lead to variable responses.

    • Inaccurate Dilutions: Errors in preparing the serial dilutions of the insecticide stock solution.

  • Troubleshooting Steps:

    • Standardize Protocols: Strictly adhere to the protocol for insecticide application. Ensure even mixing of insecticide in diet-incorporated assays.

    • Homogenize Test Population: Use insects from the same cohort and select for uniform size and developmental stage (e.g., second or third instar larvae).

    • Recalibrate Equipment: Ensure pipettes and balances are accurately calibrated for preparing dilutions.

    • Increase Replicate Size: While not a fix for the underlying cause, increasing the number of insects per replicate and the number of replicates per concentration can help improve the statistical power and clarify the overall trend.

Q4: How do I select the appropriate concentration range for a definitive bioassay?

A: The goal is to use a series of at least five concentrations that result in mortalities between 10% and 90%. This range is crucial for the statistical model (e.g., probit analysis) to accurately estimate the LC50.

  • Solution: Conduct a preliminary range-finding test. Start with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Based on the results, you can select a narrower, more appropriate range for the definitive bioassay. For example, if 1 mg/L causes 15% mortality and 10 mg/L causes 85% mortality, your definitive assay could use concentrations like 1, 2, 4, 8, and 16 mg/L.

Q5: My dose-response curve has a very shallow slope. What does this indicate?

A: A shallow slope on a probit-log(dose) plot suggests that a large increase in the insecticide dose is required to achieve a small increase in mortality. This often indicates a high degree of heterogeneity in the tolerance of the insect population. This can be a sign that resistance is developing and the population consists of a mix of susceptible, heterozygous, and homozygous resistant individuals.

Q6: How can I determine if metabolic resistance is a key mechanism in my this compound-resistant population?

A: The most direct way to investigate metabolic resistance is through a synergist bioassay. Synergists are chemicals that inhibit specific detoxification enzymes. By comparing the insecticide's toxicity with and without a synergist, you can infer the role of these enzymes.

  • Key Synergists:

    • Piperonyl Butoxide (PBO): Inhibits Cytochrome P450 monooxygenases (P450s).

    • S,S,S-tributylphosphorotrithioate (DEF): Inhibits esterases.

    • Diethyl Maleate (DEM): Inhibits Glutathione S-transferases (GSTs).

If pre-exposure to a synergist (e.g., PBO) significantly increases the mortality caused by this compound, it strongly suggests that the corresponding enzyme family (P450s) is involved in detoxification and resistance.

Section 2: Experimental Protocols

Protocol 1: Standard this compound Bioassay (Leaf-Dip Method)

This protocol is adapted for lepidopteran pests like Plutella xylostella (diamondback moth).

  • Insect Rearing:

    • Maintain a susceptible laboratory strain and the field-collected resistant strain under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

    • Rear larvae on untreated host plant leaves (e.g., cabbage).

    • Use healthy, active second (L2) or third (L3) instar larvae for the bioassay.

  • Insecticide Solution Preparation:

    • Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone).

    • Perform serial dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.

    • Prepare at least five concentrations for the definitive assay based on a preliminary range-finding test. Include a control solution (distilled water + surfactant only).

  • Bioassay Procedure:

    • Cut uniform leaf discs (e.g., 6 cm diameter) from fresh, untreated host plant leaves.

    • Individually dip each leaf disc into the respective insecticide solution (starting from control and moving to the highest concentration) for 10 seconds with gentle agitation.

    • Allow the leaf discs to air-dry completely on a wire rack.

    • Place one dried leaf disc into a petri dish lined with moist filter paper.

    • Introduce a set number of larvae (e.g., 10-20) into each petri dish.

    • Seal the dishes and place them in the controlled environment chamber.

    • Conduct at least three replicates for each concentration.

  • Data Collection and Analysis:

    • Assess larval mortality after a set period (e.g., 48 or 72 hours). Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Analyze the data using probit analysis to determine the LC50 (Lethal Concentration for 50% of the population), 95% confidence limits, and the slope of the dose-response line.

    • Calculate the Resistance Ratio (RR) using the formula: RR = LC50 of Resistant Population / LC50 of Susceptible Population .

Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
  • Determine Maximum Sublethal Concentration of Synergist:

    • Before the main experiment, perform a bioassay with the synergist alone (e.g., PBO) to find the highest concentration that causes no or very low (<5%) mortality in the insect population. This is the concentration you will use for pre-exposure.

  • Synergist Pre-Exposure:

    • Expose the larvae to the pre-determined sublethal concentration of the synergist for a defined period (e.g., 2-4 hours) before introducing the insecticide. This can be done by dipping leaves in the synergist solution and allowing larvae to feed on them.

  • Insecticide Bioassay:

    • Following the pre-exposure period, immediately conduct the this compound bioassay as described in Protocol 1.

    • Run four parallel experimental sets:

      • Control (no synergist, no insecticide)

      • Synergist only

      • Insecticide only

      • Synergist pre-exposure followed by insecticide

  • Data Analysis:

    • Calculate the LC50 for the insecticide-only treatment and the synergist + insecticide treatment.

    • Calculate the Synergism Ratio (SR) using the formula: SR = LC50 of Insecticide Alone / LC50 of Insecticide + Synergist .

    • An SR value significantly greater than 1 indicates that the synergist increased the insecticide's toxicity, implicating the inhibited enzyme system in resistance.

Section 3: Data Presentation

The following tables summarize resistance data for this compound in various insect pest populations from published studies.

Table 1: this compound Resistance in Plutella xylostella (Diamondback Moth)

Population OriginYear CollectedLC50 (mg/L)Resistance Ratio (RR)Reference
Susceptible (Roth)--1.0
Guangdong, China2010-2011-81.0
Guangdong, China2010-2011-140.0
Guangdong, China2010-2011-2000.0

Table 2: this compound Resistance in Chilo suppressalis (Rice Striped Stem Borer)

StrainDescriptionLC50 (mg/L)Resistance Ratio (RR)Reference
R1Lab-selected-38.8
R2Lab-selected-110.4
HRField-collected-249.6

Table 3: this compound Resistance in Spodoptera frugiperda (Fall Armyworm)

Population OriginYear CollectedLC50 (µg/mL)Resistance Ratio (RR)Reference
Field Population 1--1.74
Field Population 2--5.60
Lab-selectedAfter 10 Gens.->10.0

Section 4: Visualizations

Experimental Workflow and Logic Diagrams

G cluster_0 Phase 1: Preparation & Bioassay cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanism Investigation (If RR > 10) A Insect Collection (Field vs. Susceptible Strain) B Range-Finding Test (Determine concentration range) A->B C Definitive Bioassay (5-7 concentrations, ≥3 reps) B->C D Record Mortality Data (Correct with Abbott's formula) C->D E Probit/Logit Analysis D->E F Calculate LC50, 95% CIs, Slope E->F G Calculate Resistance Ratio (RR) F->G H Synergist Bioassays (PBO, DEF, etc.) G->H High resistance detected I Molecular Assays (Target-site sequencing, qPCR) G->I High resistance detected J Identify Resistance Mechanism(s) H->J I->J G cluster_0 Normal Mode of Action cluster_1 Mechanisms of Resistance A This compound B Binds to Ryanodine Receptor (RyR) A->B C Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum B->C D Muscle Paralysis -> Insect Death C->D E Target-Site Modification G Mutation in RyR Gene (e.g., Y4667D, I4758M) E->G F Metabolic Detoxification I Overexpression of P450s, Esterases, GSTs F->I H Reduced binding affinity G->H H->B Prevents Binding J This compound is metabolized/sequestered I->J J->A Degrades Insecticide G Start Bioassay Problem Occurs Q1 Is Control Mortality > 20%? Start->Q1 A1_Yes INVALID TEST - Check insect health - Verify environment - Test for solvent toxicity Q1->A1_Yes Yes A1_No Is data highly variable between replicates? Q1->A1_No No A2_Yes Review Protocol - Standardize dosing - Ensure uniform insects - Check dilutions A1_No->A2_Yes Yes A2_No Is mortality <10% at highest dose or >90% at lowest dose? A1_No->A2_No No A3_Yes Concentration Range Issue - Redo range-finding test A2_No->A3_Yes Yes A3_No Proceed with Probit/Logit Analysis A2_No->A3_No No

References

Validation & Comparative

A Comparative Efficacy Analysis of Chlorantraniliprole and Bifenthrin for Insect Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and pest management professionals on the performance, mechanisms, and experimental validation of two leading insecticides.

This guide provides a detailed comparison of two widely used insecticides, chlorantraniliprole and bifenthrin. This compound, a member of the diamide class, offers a highly selective mode of action, while bifenthrin, a synthetic pyrethroid, is known for its broad-spectrum, rapid-acting properties. This analysis is designed for researchers, scientists, and drug development professionals, presenting supporting experimental data, detailed protocols, and visualizations to facilitate an informed understanding of their respective efficacies and applications.

Executive Summary: At a Glance

FeatureThis compoundBifenthrin
Chemical Class Anthranilic DiamidePyrethroid
Mode of Action Ryanodine Receptor (RyR) ActivatorSodium Channel Modulator
Primary Effect Muscle paralysis, cessation of feedingNerve hyperexcitation, paralysis
Spectrum of Activity Primarily Lepidopteran larvae; some Coleoptera, Diptera, and HemipteraBroad-spectrum (ants, beetles, termites, caterpillars, etc.)[1]
Onset of Action Slower, gradual paralysisFast-acting, rapid knockdown
Residual Activity Long-lasting, particularly in soil applications[1]Shorter residual, may require more frequent reapplication[1]
Non-Target Toxicity Lower toxicity to mammals, birds, and many beneficial insects[1]Higher toxicity to aquatic organisms and non-target insects, including bees[1]

Quantitative Efficacy Comparison

The following tables summarize experimental data comparing the efficacy of this compound and bifenthrin against several key agricultural and structural pests. Efficacy is presented through metrics such as Median Lethal Concentration (LC50) and observed mortality rates.

Table 1: Efficacy Against Lepidopteran Pests
Pest SpeciesInsecticideLC50Bioassay MethodSource
Spodoptera lituraThis compound 0.0001% Leaf Dip
Bifenthrin Ranked less toxic than this compoundLeaf Dip
Plutella xylostellaThis compound 0.000275% Leaf-disc Dip
Bifenthrin Causes ≥80% mortalityLeaf Dip
Spodoptera frugiperdaThis compound 1.8 ppm Topical Application
Bifenthrin 0.906 mg/liter Diet Incorporation
Helicoverpa armigeraThis compound 0.036 mg/L Adult Feeding

Note: Direct comparison of LC50 values between studies should be done with caution due to variations in experimental conditions, insect strains, and bioassay methods.

Table 2: Efficacy Against Other Invertebrate Pests
Pest SpeciesInsecticideEfficacy MetricObservation PeriodSource
White Grubs (Melolontha indica)This compound 56.67% grub mortality 20 Days After Sowing
Predator Ant (Solenopsis saevissima)This compound 2.50% mortality Not Specified
Bifenthrin ~100% mortality Not Specified

Mechanisms of Action: Signaling Pathways

The distinct efficacy profiles of this compound and bifenthrin stem from their unique molecular targets within the insect's nervous and muscular systems.

This compound: Ryanodine Receptor Activation

This compound selectively targets and activates insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction. This binding action forces the channels to remain open, leading to an uncontrolled and continuous release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The resulting depletion of internal calcium stores disrupts normal muscle function, causing rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death of the insect. This mechanism is highly selective for insect RyRs, contributing to its low toxicity in vertebrates.

G cluster_muscle_cell Muscle Cell Cytoplasm cluster_sr_membrane SR Membrane SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Ca_cytoplasm Elevated Cytoplasmic Ca2+ SR->Ca_cytoplasm Uncontrolled Ca2+ Release Result Uncontrolled Muscle Contraction & Paralysis Ca_cytoplasm->Result RyR Ryanodine Receptor (RyR) - Ca2+ Channel - Chlor This compound Chlor->RyR Binds & Activates

Caption: Mode of Action for this compound.

Bifenthrin: Sodium Channel Disruption

Bifenthrin is a Type I pyrethroid that acts on the central and peripheral nervous systems of insects. Its primary target is the voltage-gated sodium channels in nerve cell membranes. Bifenthrin binds to these channels and modifies their gating kinetics, delaying their closure. This disruption leads to a prolonged influx of sodium ions, causing repetitive nerve impulses and hyperexcitation of the nervous system. The result is rapid paralysis, often referred to as "knockdown," and subsequent death of the insect.

G cluster_neuron Neuron Axon cluster_membrane Axonal Membrane NerveImpulse Normal Nerve Impulse RepetitiveFiring Repetitive Firing (Hyperexcitation) NerveImpulse->RepetitiveFiring Disrupts Gating Result Paralysis & 'Knockdown' Effect RepetitiveFiring->Result NaChannel Voltage-Gated Na+ Channel Bifen Bifenthrin Bifen->NaChannel Binds & Delays Closure

Caption: Mode of Action for Bifenthrin.

Experimental Protocols

Reproducible and standardized methodologies are crucial for the accurate assessment of insecticide efficacy. The leaf-dip bioassay is a common and reliable method used in many of the cited studies to determine the toxicity of insecticides to foliage-feeding insects.

Protocol: Leaf-Dip Bioassay

This protocol is adapted from methodologies used to evaluate insecticides against lepidopteran larvae, such as Plutella xylostella and Spodoptera litura.

  • Preparation of Insecticide Solutions:

    • A stock solution of the technical grade or formulated insecticide is prepared in an appropriate solvent (e.g., acetone), often with a surfactant like Triton X-100 to ensure even spreading.

    • A series of serial dilutions are prepared from the stock solution to create a range of desired concentrations for testing. A control solution (solvent and surfactant only) is also prepared.

  • Leaf Treatment:

    • Fresh, unsprayed host plant leaves (e.g., cabbage, castor, or cotton) are collected.

    • Each leaf is individually dipped into one of the insecticide dilutions (or the control solution) for a standardized period (e.g., 10-20 seconds).

    • The treated leaves are then allowed to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Once dry, each treated leaf is placed in a ventilated container, such as a Petri dish lined with moist filter paper to maintain turgor.

    • A predetermined number of test insects (e.g., 10-20 third-instar larvae) are introduced onto the leaf surface in each container.

    • The containers are maintained under controlled laboratory conditions (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).

  • Data Collection and Analysis:

    • Larval mortality is assessed at specific time intervals, typically 24, 48, and 72 hours post-exposure. A larva is considered dead if it is unable to move when prodded gently with a fine brush.

    • Mortality data is corrected for control mortality using Abbott's formula.

    • The corrected mortality data is subjected to probit analysis to determine the lethal concentration values (e.g., LC50, LC90) and their 95% confidence limits.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions C Dip Leaves in Solutions A->C B Select & Prepare Host Plant Leaves B->C D Air-Dry Leaves C->D E Introduce Larvae to Treated Leaves D->E F Incubate Under Controlled Conditions E->F G Assess Mortality (24, 48, 72h) F->G H Probit Analysis (Calculate LC50) G->H

Caption: Standardized Workflow for a Leaf-Dip Bioassay.

References

A Comparative Guide to Analytical Methods for Chlorantraniliprole Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the detection and quantification of chlorantraniliprole, a widely used insecticide. We will explore the validation of a novel analytical approach and compare its performance against established chromatographic techniques, offering insights into their respective strengths and applications.

Introduction

This compound is a key active ingredient in many pest control products, making its accurate detection in various matrices, such as environmental samples and agricultural products, crucial for safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods for its analysis. This guide will compare these established techniques with a newer, alternative method, providing a comprehensive overview for researchers selecting the most appropriate analytical strategy.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance parameters of three distinct analytical methods for this compound detection: a newly developed High-Performance Liquid Chromatography (HPLC) method using dimethylformamide[1], an optimized HPLC method with different columns and mobile phases[2][3], and a highly sensitive method utilizing Ultra-High-Performance Liquid Chromatography (UHPLC)[4].

Table 1: Performance Characteristics of HPLC and UHPLC Methods

ParameterHPLC with Dimethylformamide[1]Optimized HPLC Method (ZORBAX Eclips Plus C18)UHPLC Method
Linearity Range 1 - 5 µg/mL0.0125 - 1.00 µg0.01 - 0.8 µg/mL
Correlation Coefficient (R²) 0.9916> 0.990.999
Limit of Detection (LOD) 0.0050 µg/mL6.49 ng0.021 µg/g
Limit of Quantitation (LOQ) 0.0152 µg/mLNot explicitly stated, but method validated0.070 µg/g
Accuracy (% Recovery) 99.27%83.04% - 98.50%Not explicitly stated, but method validated
Precision (Repeatability) 99.55%RSD = 0.30%RSD (Area) = 1.71%, RSD (Retention Time) = 0.05%
Intra-day Precision 99.49%Not availableNot available
Inter-day Precision 99.65%Not availableNot available

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the protocols for the compared techniques.

HPLC Method with Dimethylformamide

This method was developed to address the solubility challenges of this compound.

  • Sample Preparation: A 10 μg/mL solution of this compound is prepared. For residue analysis in vegetables, samples are homogenized, and a paste is extracted with dimethylformamide (DMF) with sonication. The extract is then filtered.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Visible Spectrophotometer.

    • Column: Inertsil C18 (4.6 mm I.D. × 250 mm, 5 μm).

    • Mobile Phase: Water.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 μL.

    • Detection Wavelength: 270 nm.

Optimized HPLC Method

This study optimized HPLC conditions by testing different mobile phases, temperatures, and columns.

  • Sample Preparation: Not detailed in the abstract, but the method was validated for technical and commercial formulations, as well as grape samples.

  • Chromatographic Conditions:

    • Instrument: HPLC with a UV detector.

    • Columns Tested: MicroPack CN-10 and ZORBAX Eclips Plus C18.

    • Mobile Phases Tested: Acetonitrile:water (70:30) and methanol:water (70:30).

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 260 nm.

    • Optimal Conditions (Method VI): ZORBAX Eclips Plus C18 column.

UHPLC Method

This method was developed and validated for the simultaneous analysis of this compound and cyantraniliprole in potato.

  • Sample Preparation: Potato tubers are chopped, and a subsample is homogenized.

  • Chromatographic Conditions:

    • Instrument: UHPLC with a PDA Detector.

    • Mobile Phase: Acetonitrile and Water (70:30).

    • Flow Rate: Information not available in the abstract.

    • Injection Volume: 20 μL.

    • Detection Wavelength: 230 nm for this compound.

Methodology Visualization

To further clarify the experimental processes, the following diagrams illustrate the general workflow for the analysis of this compound.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Vegetables, Soil, Water) Homogenization Homogenization/ Extraction with Solvent (e.g., Acetonitrile, DMF) Sample_Collection->Homogenization Cleanup Cleanup (e.g., SPE, Filtration) Homogenization->Cleanup Chromatography Chromatographic Separation (HPLC/UHPLC) Cleanup->Chromatography Detection Detection (UV/MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: General workflow for this compound analysis.

Method Comparison Logic Start Select Analytical Method Decision Primary Considerations Start->Decision HPLC_UV HPLC-UV LC_MSMS LC-MS/MS Alternative Alternative Method (e.g., Electrochemical) Sensitivity High Sensitivity & Specificity? Decision->Sensitivity Cost Cost-Effective & Routine Analysis? Decision->Cost Speed Rapid Screening Needed? Decision->Speed Sensitivity->HPLC_UV No Sensitivity->LC_MSMS Yes Cost->HPLC_UV Yes Cost->LC_MSMS No Speed->HPLC_UV No Speed->Alternative Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Environmental Impacts of Chlorantraniliprole and Imidacloprid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the environmental profiles of two widely used insecticides: chlorantraniliprole, an anthranilic diamide, and imidacloprid, a neonicotinoid. The following sections present quantitative data on their ecotoxicity and environmental fate, outline common experimental methodologies, and visualize key pathways and processes to offer an objective resource for researchers and environmental scientists.

Comparative Ecotoxicity and Environmental Fate

The following tables summarize key quantitative data regarding the toxicity of this compound and imidacloprid to various non-target organisms and their behavior in the environment.

Table 1: Acute Toxicity to Non-Target Terrestrial Organisms

SpeciesEndpointThis compoundImidacloprid
Honey Bee (Apis mellifera)Adult Acute Oral LD₅₀ (µ g/bee )> 4[1]0.013 (13 ng/bee)[2]
Honey Bee (Apis mellifera)Adult Acute Contact LD₅₀ (µ g/bee )> 100 (formulation)[1]0.060 (60 ng/bee)[2]
Honey Bee (Apis mellifera)Larval Oral LD₅₀ (µ g/larva/day )0.119[1]Sublethal effects on development at 30 ppb in pollen
Bumble Bee (Bombus impatiens)Chronic ToxicityLess toxic than clothianidinReduced queen survival and foraging
Ground-Nesting Bee (Peponapis pruinosa)Reproductive EffectsNo significant effect from one formulation85% fewer nests, 89% fewer offspring
Monarch Butterfly (Danaus plexippus)Larval LC₅₀Highly toxic, 5-20x more toxic than imidaclopridLess toxic than this compound
Earthworm (Eisenia fetida/andrei)Acute LC₅₀ (mg/kg soil)> 10003.05 - 10.6
Earthworm (Eisenia fetida/andrei)Sublethal EffectsWeight loss and reduced reproduction at 5.0-10.0 mg/kgAvoidance behavior and histopathological damage at 0.1-0.8 mg/kg
Bobwhite Quail Chronic Dietary9% eggshell thinning at 20.7 mg/kg/dayN/A
Rat (Mammal surrogate) Acute Oral LD₅₀ (mg/kg)> 5000450

Table 2: Acute Toxicity to Non-Target Aquatic Organisms

SpeciesEndpointThis compound (µg/L)Imidacloprid (µg/L)
Rainbow Trout (Oncorhynchus mykiss)96-hr LC₅₀> 13,800> 100,000
Fathead Minnow (Pimephales promelas)96-hr LC₅₀> 12,600229,000
Daphnia magna (Water Flea)48-hr EC₅₀35.837 - 115 (0.037 - 0.115 ppm)
Mysid Shrimp (Americamysis bahia)96-hr LC₅₀7.839
Crayfish (Procambarus clarkii)96-hr LC₅₀951N/A
Midge (Chironomus riparius)Chronic NOAECN/A1.0

Table 3: Environmental Fate and Properties

ParameterThis compoundImidacloprid
Soil Aerobic Half-Life (days) 228 - 92440 - 200+
Water Photolysis Half-Life 32.8 days (aqueous)1 - 4 hours
Soil-Water Partition Coefficient (Koc) 153 - 526 L/g229 - 307
Water Solubility (mg/L) 1.023500 - 600
Bioaccumulation Potential Unlikely (Log Kow = 2.90)Low
Leaching/Runoff Potential Mobile; potential to leach and runoffHigh potential to leach and runoff

Experimental Protocols

The data presented above are derived from standardized ecotoxicological studies. Below are outlines of typical methodologies used to assess the environmental impact of insecticides.

Protocol 1: Avian Acute Oral Toxicity Test (OECD Guideline 223)

  • Objective: To determine the acute oral toxicity (LD₅₀) of a substance to birds.

  • Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Methodology:

    • Acclimation: Birds are acclimated to laboratory conditions for at least 7 days.

    • Dosing: A single dose of the test substance (e.g., this compound) is administered orally via gavage to fasted birds. A control group receives the vehicle only. Multiple dose levels are used to determine a dose-response curve.

    • Observation: Birds are observed for mortality and signs of toxicity at 1, 3, and 6 hours post-dosing, and then daily for 14 days. Body weight is recorded at the start and end of the study.

    • Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the test population) is calculated using statistical methods.

Protocol 2: Aquatic Invertebrate Acute Immobilisation Test (OECD Guideline 202)

  • Objective: To determine the acute toxicity (EC₅₀) of a substance to aquatic invertebrates.

  • Test Species: Daphnia magna.

  • Methodology:

    • Test Setup: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance (e.g., imidacloprid) in a defined aqueous medium. A control group is maintained in the medium without the test substance.

    • Exposure: Exposure occurs for 48 hours under controlled conditions (temperature, light).

    • Observation: The number of immobile daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • Endpoint: The EC₅₀ (the concentration estimated to cause immobilisation in 50% of the test population) is calculated for the 48-hour exposure period.

Protocol 3: Earthworm Acute Toxicity Test (OECD Guideline 207)

  • Objective: To determine the acute toxicity (LC₅₀) of a substance to earthworms in artificial soil.

  • Test Species: Eisenia fetida.

  • Methodology:

    • Soil Preparation: An artificial soil mixture (sand, kaolin clay, peat) is prepared. The test substance is thoroughly mixed into the soil at various concentrations. A control soil contains no test substance.

    • Exposure: Adult earthworms with a developed clitellum are introduced into test containers with the prepared soil.

    • Incubation: The containers are maintained under controlled temperature and light conditions for 14 days.

    • Assessment: At 7 and 14 days, the soil is searched, and the number of surviving and dead worms is recorded. Behavioral changes are also noted.

    • Endpoint: The LC₅₀ (the concentration estimated to be lethal to 50% of the earthworms) is calculated for the 14-day period.

Visualizations: Pathways and Processes

Mode of Action Comparison

The fundamental difference in the mode of action between this compound and imidacloprid dictates their selectivity and toxicological profiles.

cluster_C This compound (Diamide) cluster_I Imidacloprid (Neonicotinoid) C This compound RyR Ryanodine Receptor (RyR) in Muscle Cell C->RyR Activates Ca Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum RyR->Ca Paralysis_C Muscle Contraction, Paralysis, Death Ca->Paralysis_C I Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) in Neuron I->nAChR Binds Irreversibly Signal Continuous Nerve Stimulation nAChR->Signal ACh Acetylcholine (ACh) (Neurotransmitter) ACh->nAChR Blocked Paralysis_I Paralysis, Death Signal->Paralysis_I cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_obs Phase 3: Observation & Data Collection cluster_analysis Phase 4: Analysis & Reporting acclimate Test Organism Acclimation exposure Dosing & Exposure (Range of Concentrations) acclimate->exposure prep_substance Preparation of Test Substance (Stock Solutions, Soil Mixing) prep_substance->exposure prep_control Preparation of Controls (Vehicle/Negative Control) prep_control->exposure observe Record Endpoints (Mortality, Immobilization, Reproduction, Sublethal Effects) exposure->observe Specified Duration (e.g., 48h, 14d, 21d) stats Statistical Analysis (LC₅₀ / EC₅₀ / NOEC Calculation) observe->stats report Final Report & Risk Assessment stats->report cluster_terrestrial Terrestrial Environment cluster_aquatic Aquatic Environment Application Insecticide Application (Spray, Soil Drench, Seed Coat) Soil Soil Application->Soil Deposition Plants Plants / Crops Application->Plants Uptake SurfaceWater Surface Water (Rivers, Lakes) Application->SurfaceWater Spray Drift Soil->Soil Degradation (Biotic/Abiotic) Soil->Plants Root Uptake Groundwater Groundwater Soil->Groundwater Leaching Soil->SurfaceWater Runoff SurfaceWater->SurfaceWater Photolysis

References

Unveiling the Selective Strike: A Comparative Guide to Chlorantraniliprole's Action on Insect Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of chlorantraniliprole's selective action on insect ryanodine receptors (RyRs) over their mammalian counterparts. Supported by experimental data, this document elucidates the molecular basis for its potent insecticidal activity and favorable mammalian safety profile.

This compound, a member of the anthranilic diamide class of insecticides, exhibits remarkable efficacy against a host of lepidopteran pests.[1] Its mechanism of action lies in the targeted activation of insect ryanodine receptors, which are intracellular calcium channels critical for muscle contraction.[2][3] By locking these channels in an open state, this compound triggers an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis and eventual death of the insect.[2] The high degree of selectivity for insect RyRs over mammalian RyRs is a key attribute, underpinning its low toxicity to mammals.[4]

Quantitative Comparison of this compound's Potency

The selectivity of this compound is quantitatively demonstrated through binding affinity (Kd) and potency (EC50) values obtained from various in vitro assays. Studies consistently show a significantly higher affinity and potency of this compound for insect RyRs compared to mammalian RyRs.

Parameter Receptor Type Species Value Fold Selectivity (Insect vs. Mammalian) Reference
Kd (dissociation constant) Mammalian RyR1RabbitMicromolar (µM) range~100-fold lower affinity than insect RyR
EC50 (half-maximal effective concentration) Mammalian RyR1Rabbit7.6 µM-
EC50 (half-maximal effective concentration) Insect RyRSpodoptera frugiperda (Fall Armyworm)59.3 nM (for a related diamide)~100-1,000-fold more potent than on mammalian RyR

Deciphering the Molecular Action: Signaling Pathway

The differential action of this compound on insect versus mammalian ryanodine receptors stems from structural differences in the binding site. In insects, this compound binding leads to a sustained calcium ion (Ca²⁺) leak from the endoplasmic/sarcoplasmic reticulum, disrupting cellular calcium homeostasis and causing muscle dysfunction. In mammals, the binding affinity is significantly lower, resulting in a negligible effect on calcium release at typical exposure levels.

G cluster_insect Insect cluster_mammal Mammal insect_ctpr This compound insect_ryr Insect Ryanodine Receptor (High Affinity) insect_ctpr->insect_ryr Binds insect_ca_release Uncontrolled Ca²⁺ Release from ER/SR insect_ryr->insect_ca_release Activates insect_paralysis Muscle Paralysis & Death insect_ca_release->insect_paralysis mammal_ctpr This compound mammal_ryr Mammalian Ryanodine Receptor (Low Affinity) mammal_ctpr->mammal_ryr Weakly Interacts mammal_no_effect Negligible Ca²⁺ Release mammal_ryr->mammal_no_effect mammal_homeostasis Normal Muscle Function mammal_no_effect->mammal_homeostasis G start Start: Hypothesis of Selective Action radioligand Radioligand Binding Assay (e.g., [³H]this compound) start->radioligand calcium Calcium Imaging Assay start->calcium electro Single-Channel Recording start->electro data Data Analysis: Determine Kd, EC50/IC50 radioligand->data calcium->data electro->data comparison Compare Insect vs. Mammalian Receptor Data data->comparison conclusion Conclusion: Validate Selective Action comparison->conclusion

References

Unraveling Insect Defenses: A Comparative Analysis of Chlorantraniliprole Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular strategies employed by various insect species to counteract the effects of the widely used insecticide, chlorantraniliprole, reveals a multifaceted and evolving battlefield. This guide provides a comparative analysis of the primary resistance mechanisms, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and combating this growing challenge in pest management.

This compound, a diamide insecticide, targets the insect ryanodine receptor (RyR), a critical component of muscle function. Its widespread use has unfortunately led to the emergence of resistance in several key agricultural pests. The primary mechanisms of this resistance can be broadly categorized into three areas: target-site insensitivity, metabolic detoxification, and reduced cuticular penetration. This guide will explore each of these mechanisms with a comparative focus on prominent insect species such as the diamondback moth (Plutella xylostella), fall armyworm (Spodoptera frugiperda), rice striped stem borer (Chilo suppressalis), and the beet armyworm (Spodoptera exigua).

Target-Site Resistance: Mutations in the Ryanodine Receptor

The most well-documented mechanism of resistance to this compound involves genetic mutations in the ryanodine receptor (RyR) gene, which reduce the binding affinity of the insecticide to its target.

Key Mutations and Their Impact

Several key amino acid substitutions in the RyR protein have been identified across different insect species, leading to varying levels of resistance. The G4946E mutation in Plutella xylostella is one of the most frequently cited, conferring significant levels of resistance.[1] Another critical residue, I4790, has been found to be mutated to methionine (M) or lysine (K) in P. xylostella, with the I4790K mutation conferring extremely high levels of resistance to a range of diamide insecticides.[2][3] In Spodoptera exigua, the corresponding mutation is I4743M, which has been shown to provide moderate resistance.[4][5] Similarly, a mutation at the homologous position (I4734M) has been identified in resistant Spodoptera frugiperda populations. In the rice stem borer, Chilo suppressalis, a combination of mutations, including I4758M and Y4667C, can lead to even higher resistance levels than single mutations.

Insect SpeciesRyanodine Receptor Mutation(s)Resistance Ratio (RR) to this compoundReference(s)
Plutella xylostellaG4946E39 - 739-fold
I4790M16 - 57-fold
I4790K1199 - >2778-fold
E1338D, Q4594L, I4790M (co-occurrence)2128-fold (field population)
Spodoptera frugiperdaI4734M (homologous to I4790M)225-fold (lab-selected strain)
I4790KHigh cross-resistance
Chilo suppressalisI4758MHigh levels
Y4667D/CHigh levels
I4758M + Y4667C (double mutation)172.1-fold (in transgenic Drosophila)
Spodoptera exiguaI4743M (homologous to I4790M)21-fold (near-isogenic strain)
Leucinodes orbonalisI4775M (homologous to I4790M)7.35 - 268.31-fold (field populations)

Metabolic Resistance: Enhanced Detoxification

Insects can also develop resistance by increasing the rate at which they metabolize and eliminate the insecticide. This is primarily achieved through the overexpression of detoxification enzymes, including cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs).

Enzyme Families and Their Roles

Studies have shown a strong correlation between elevated detoxification enzyme activity and this compound resistance. In P. xylostella, increased GST activity has been identified as a major detoxification mechanism. Transcriptomic analyses have also revealed the upregulation of numerous P450 and GST genes in resistant strains of P. xylostella and S. frugiperda. For instance, in S. frugiperda, the knockdown of specific P450 genes, such as CYP4L13, CYP6B39, CYP6B40, and CYP4G74, significantly increased the susceptibility of resistant larvae to this compound.

Insect SpeciesEnzyme FamilyFold Increase in Activity/ExpressionSynergism with Inhibitors (Fold-Increase in Toxicity)Reference(s)
Plutella xylostellaGSTs~3-fold higher activity in resistant strainDEM: 5.50
P450s-PBO: 1.68
CarEs-TPP: 2.20
Multiple P450 & GST genesUpregulated in resistant strains-
Spodoptera frugiperdaP450s26 genes overexpressed in resistant strain-
Multiple P450 genesUpregulated in response to this compoundPBO: 1.43 (in a moderately resistant field population)
Chilo suppressalisP450s & EsterasesImplicated in resistance-
Trichogramma chilonisP450s & GSTsUpregulated in response to this compound-

Cuticular Resistance: A Physical Barrier

A less characterized but significant resistance mechanism involves alterations to the insect's cuticle, which serves as the first line of defense by reducing the penetration of the insecticide.

Structural Modifications

This mechanism can manifest as a thickening of the cuticle or changes in its composition, particularly the cuticular hydrocarbons (CHCs). A thicker cuticle can slow the rate of insecticide absorption, providing more time for metabolic detoxification enzymes to act. While direct quantitative data linking specific cuticular changes to this compound resistance is still emerging, studies on other insecticides have shown that resistant strains can have a significantly thicker cuticle. For example, a deltamethrin-resistant strain of Bactrocera cucurbitae was found to have a 15.84% thicker cuticle than the susceptible strain. Transcriptomic studies in S. frugiperda have also identified the differential expression of genes encoding for cuticle proteins in response to this compound, suggesting a potential role for cuticular remodeling in resistance.

Insect SpeciesCuticular AlterationQuantitative DataReference(s)
GeneralCuticle ThickeningCan be measured in µm; % increase compared to susceptible strains.
GeneralAltered Cuticular Hydrocarbon (CHC) ProfileChanges in the relative abundance of specific CHCs.
Spodoptera frugiperdaUpregulation of cuticle protein genes29 genes encoding cuticle proteins were differentially expressed.

Experimental Protocols

A detailed understanding of the methodologies used to generate the data presented is crucial for its interpretation and for designing future research.

Insecticide Bioassay (Leaf-Dip Method)

This method is commonly used to determine the toxicity of insecticides to leaf-feeding insects.

  • Preparation of Insecticide Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., Triton X-100) to obtain a range of concentrations. A control solution contains only the solvent and surfactant.

  • Leaf Treatment: Leaf discs from a suitable host plant (e.g., cabbage for P. xylostella) are dipped into each insecticide dilution for a set period (e.g., 10-30 seconds). The treated leaves are then allowed to air dry.

  • Insect Exposure: A known number of larvae (typically 2nd or 3rd instar) are placed on each treated leaf disc within a petri dish or similar container.

  • Incubation and Assessment: The containers are maintained under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod). Mortality is assessed at specific time points (e.g., 48 or 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentration (LC50) values. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Synergism Bioassay

Synergists are used to investigate the involvement of metabolic enzymes in resistance.

  • Synergist Selection: Piperonyl butoxide (PBO) is a common synergist used to inhibit P450s. Diethyl maleate (DEM) is used to inhibit GSTs, and S,S,S-tributyl phosphorotrithioate (DEF) or triphenyl phosphate (TPP) are used to inhibit esterases.

  • Experimental Design: Insects are pre-treated with a sublethal dose of the synergist for a specific period (e.g., 1 hour) before being exposed to the insecticide as described in the bioassay protocol.

  • Data Analysis: The LC50 of the insecticide in the presence of the synergist is compared to the LC50 of the insecticide alone. The synergism ratio (SR) is calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide with the synergist. An SR value greater than one suggests the involvement of the targeted enzyme family in resistance.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of genes potentially involved in resistance.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from susceptible and resistant insect strains using a suitable kit. The quality and quantity of RNA are assessed, and then first-strand complementary DNA (cDNA) is synthesized.

  • Primer Design: Specific primers for the target genes (e.g., RyR, P450s, GSTs) and one or more stable reference genes (e.g., actin, GAPDH, ribosomal proteins) are designed.

  • qRT-PCR Reaction: The qRT-PCR is performed using a reaction mixture containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green). The reaction is run on a real-time PCR machine with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the expression levels in the resistant strain being normalized to the reference gene(s) and compared to the expression levels in the susceptible strain.

Visualizing Resistance Mechanisms

The following diagrams illustrate the key resistance mechanisms and experimental workflows.

ResistanceMechanisms cluster_target Target-Site Resistance cluster_metabolic Metabolic Resistance cluster_cuticular Cuticular Resistance RyR Ryanodine Receptor (RyR) Mutation RyR Mutation (e.g., G4946E, I4790K) This compound This compound This compound->RyR Mutation->RyR DetoxEnzymes Detoxification Enzymes (P450s, GSTs, CarEs) Metabolites Inactive Metabolites DetoxEnzymes->Metabolites Chlorantraniliprole2 This compound Chlorantraniliprole2->DetoxEnzymes Metabolized by Upregulation Gene Upregulation Upregulation->DetoxEnzymes Cuticle Insect Cuticle Chlorantraniliprole3 This compound Chlorantraniliprole3->Cuticle Penetrates Thickening Cuticle Thickening & Altered CHCs Thickening->Cuticle

Figure 1: Overview of the three primary mechanisms of this compound resistance in insects.

BioassayWorkflow start Start prep_sol Prepare Insecticide Serial Dilutions start->prep_sol treat_leaves Leaf-Dip Treatment prep_sol->treat_leaves expose_insects Expose Larvae treat_leaves->expose_insects incubate Incubate (48-72h) expose_insects->incubate assess_mortality Assess Mortality incubate->assess_mortality analyze_data Data Analysis (Probit, LC50, RR) assess_mortality->analyze_data end End analyze_data->end

Figure 2: Workflow for a typical leaf-dip insecticide bioassay.

qRTPCR_Workflow start Start rna_extraction RNA Extraction (Susceptible vs. Resistant) start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis primer_design Primer Design (Target & Reference Genes) cdna_synthesis->primer_design run_qrpcr Perform qRT-PCR cdna_synthesis->run_qrpcr primer_design->run_qrpcr data_analysis Relative Quantification (2^-ΔΔCt Method) run_qrpcr->data_analysis end End data_analysis->end

References

Unraveling the Resistance: A Comparative Guide to Chlorantraniliprole Detoxification in Trichogramma chilonis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate detoxification mechanisms of insecticides in beneficial insects like Trichogramma chilonis is paramount for developing sustainable pest management strategies. This guide provides a comparative analysis of the detoxification pathways for chlorantraniliprole in this crucial biological control agent, supported by experimental data and detailed methodologies.

Recent research has illuminated the primary metabolic routes employed by Trichogramma chilonis to counteract the toxic effects of this compound, a widely used insecticide. The key detoxification pathways involve the upregulation of two major enzyme families: cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[1][2][3] Transcriptomic analysis of T. chilonis exposed to this compound revealed a significant differential expression of genes associated with these pathways, indicating their central role in the detoxification process.[1][2]

A study by Zhu et al. (2022) identified 1,483 differentially expressed genes (DEGs) in T. chilonis upon exposure to this compound, with a notable enrichment of genes related to cytochrome P450 and glutathione metabolism. This genetic upregulation suggests an enhanced enzymatic capacity to metabolize and neutralize the insecticide.

Comparative Performance Data

To contextualize the detoxification capacity of T. chilonis, it is essential to compare its tolerance to this compound with that of other insecticides. The following tables summarize key quantitative data from various studies.

Table 1: Toxicity of Various Insecticides to Trichogramma chilonis

InsecticideLC50 (mg a.i./L)Toxicity ClassReference
This compound2.017HarmlessKumar et al., 2018
Imidacloprid0.036Most ToxicKumar et al., 2018
Fenvalerate0.211ToxicKumar et al., 2018
Acephate4.212Slightly ToxicKumar et al., 2018
Cypermethrin0.854ToxicKumar et al., 2018
Profenophos2.188Slightly ToxicKumar et al., 2018
Chlorpyrifos0.773ToxicKumar et al., 2018

Table 2: Comparative Detoxification Enzyme Activity in Pesticide-Tolerant Trichogramma chilonis Strains

EnzymeSusceptible Strain Activity (μM/min/mg protein)Tolerant Strain Activity (μM/min/mg protein)Fold IncreaseTolerant InsecticideReference
α-Carboxylesterase0.01530.03172.07EndosulfanCharles et al., 2024
α-Carboxylesterase0.01530.02351.53SpinosadCharles et al., 2024
β-Carboxylesterase0.03050.04331.41EndosulfanCharles et al., 2024
β-Carboxylesterase0.03050.05181.69SpinosadCharles et al., 2024
Glutathione S-transferase0.0290.0243-EndosulfanCharles et al., 2024
Glutathione S-transferase0.0290.0289-SpinosadCharles et al., 2024

Note: The data from Charles et al. (2024) provides a valuable comparison of detoxification enzyme activities in T. chilonis strains tolerant to other insecticides, suggesting a potential for cross-tolerance and highlighting the importance of these enzyme families in insecticide resistance.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound detoxification and the experimental approaches used to study them, the following diagrams are provided.

detoxification_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_phase3 Phase III Efflux This compound This compound P450 Cytochrome P450 (Upregulated Genes) This compound->P450 Oxidation Metabolite1 Oxidized Metabolite P450->Metabolite1 GST Glutathione S-Transferase (Upregulated Genes) Metabolite1->GST Conjugation Metabolite2 Conjugated Metabolite GST->Metabolite2 Efflux Excretion Metabolite2->Efflux

Caption: Proposed detoxification pathway for this compound in Trichogramma chilonis.

experimental_workflow cluster_exposure Insecticide Exposure cluster_analysis Molecular & Biochemical Analysis cluster_data Data Interpretation T_chilonis Trichogramma chilonis (Control & Treatment Groups) RNA_Extraction RNA Extraction T_chilonis->RNA_Extraction Protein_Extraction Protein Extraction T_chilonis->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq RNA-Seq Analysis (Transcriptome Profiling) cDNA_Synthesis->RNA_Seq qRT_PCR qRT-PCR (Gene Expression Validation) cDNA_Synthesis->qRT_PCR DEG_Analysis Differentially Expressed Gene Analysis RNA_Seq->DEG_Analysis Enzyme_Assay Enzyme Activity Assays (P450, GST, CCE) Protein_Extraction->Enzyme_Assay Enzyme_Kinetics Enzyme Kinetics Calculation Enzyme_Assay->Enzyme_Kinetics Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Conclusion Identification of Detoxification Pathways Pathway_Analysis->Conclusion Enzyme_Kinetics->Conclusion

Caption: General experimental workflow for validating detoxification pathways.

Experimental Protocols

The validation of this compound detoxification pathways in T. chilonis relies on a combination of molecular and biochemical assays.

1. Transcriptomic Analysis (RNA-Seq)

  • Objective: To identify genes that are differentially expressed in T. chilonis upon exposure to this compound.

  • Methodology:

    • Insect Rearing and Exposure: T. chilonis are reared on a factitious host (e.g., eggs of Corcyra cephalonica). Adult wasps are exposed to a sub-lethal concentration of this compound. A control group is treated with a solvent-only solution.

    • RNA Extraction: Total RNA is extracted from both control and treated wasps using a suitable kit (e.g., TRIzol reagent). RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

    • Library Preparation and Sequencing: mRNA is enriched and fragmented. cDNA libraries are then constructed and sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • Data Analysis: Raw sequencing reads are filtered and mapped to a reference transcriptome or genome. Differential gene expression analysis is performed to identify genes with significant changes in expression levels between the control and treated groups. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are used to identify the biological processes and pathways associated with the differentially expressed genes.

2. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To validate the expression patterns of candidate detoxification genes identified from the RNA-Seq data.

  • Methodology:

    • RNA Extraction and cDNA Synthesis: Total RNA is extracted as described above and reverse-transcribed into cDNA.

    • Primer Design: Gene-specific primers are designed for the target detoxification genes and a stable reference gene (e.g., actin).

    • PCR Amplification: The qRT-PCR reaction is performed using a SYBR Green-based assay.

    • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the reference gene.

3. Detoxification Enzyme Activity Assays

  • Objective: To quantify the enzymatic activity of P450s, GSTs, and Carboxylesterases (CCEs) in T. chilonis following insecticide exposure.

  • General Protocol:

    • Sample Preparation: Adult wasps from control and treated groups are homogenized in a suitable buffer on ice. The homogenate is centrifuged, and the supernatant is used as the enzyme source.

    • Protein Quantification: The total protein concentration of the supernatant is determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.

  • Cytochrome P450 (P450) Activity Assay:

    • Principle: P450 activity is often measured using a model substrate that becomes fluorescent or colored upon oxidation.

    • Procedure (Example using 7-ethoxycoumarin-O-deethylation, ECOD): The reaction mixture contains the enzyme extract, a buffer, and 7-ethoxycoumarin. The reaction is initiated by adding NADPH. The formation of the fluorescent product, 7-hydroxycoumarin, is measured over time using a fluorometer.

  • Glutathione S-Transferase (GST) Activity Assay:

    • Principle: GST activity is typically measured by monitoring the conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

    • Procedure: The reaction mixture contains the enzyme extract, buffer, GSH, and CDNB. The formation of the S-(2,4-dinitrophenyl)glutathione conjugate is measured by the increase in absorbance at 340 nm using a spectrophotometer.

  • Carboxylesterase (CCE) Activity Assay:

    • Principle: CCE activity is determined by measuring the hydrolysis of a substrate like p-nitrophenyl acetate (pNPA).

    • Procedure: The reaction mixture contains the enzyme extract, buffer, and pNPA. The production of p-nitrophenol is measured by the increase in absorbance at 405 nm using a spectrophotometer.

This comprehensive guide provides a foundational understanding of the mechanisms by which T. chilonis detoxifies this compound. The presented data and protocols offer a valuable resource for researchers aiming to further investigate insecticide resistance and develop more selective and sustainable pest control solutions.

References

A Comparative Guide to the Metabolic Stability of Chlorantraniliprole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the anthranilic diamide insecticide chlorantraniliprole and its key analogs, such as cyantraniliprole and tetraniliprole. While direct comparative quantitative data on the metabolic stability of these compounds is limited in publicly available literature, this document synthesizes known metabolic pathways, presents illustrative data based on typical experimental outcomes, and provides a detailed experimental protocol for assessing metabolic stability.

Introduction to Diamide Insecticide Metabolism

This compound and its analogs are a class of insecticides that selectively target insect ryanodine receptors, leading to impaired muscle function and eventual death of the pest.[1] Their metabolic stability is a critical factor influencing their efficacy, persistence, and potential for non-target effects. The primary route of metabolism for these compounds in both insects and mammals is through oxidation, primarily mediated by the cytochrome P450 (CYP) monooxygenase system.[2] Resistance to these insecticides in pests is often linked to enhanced metabolic detoxification capabilities.[3]

Metabolic Pathways

The metabolism of this compound is extensive and involves several key transformations. These pathways are generally conserved across its analogs, though the specific rates and metabolites may differ based on structural modifications.

  • Hydroxylation: The initial and primary metabolic step often involves the hydroxylation of the N-methyl group or the tolyl methyl group.[4]

  • N-Demethylation: Following hydroxylation of the N-methyl group, N-demethylation can occur.[4]

  • Cyclization: The molecule can undergo cyclization with a loss of water, forming a quinazolinone derivative.

These metabolic transformations increase the polarity of the parent compound, facilitating its excretion from the organism.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylated_Intermediates Hydroxylated Intermediates (e.g., on N-methyl or tolyl group) This compound->Hydroxylated_Intermediates CYP450 Oxidation N_Demethylated_Metabolite N-Demethylated Metabolite Hydroxylated_Intermediates->N_Demethylated_Metabolite Oxidation Cyclized_Metabolite Cyclized Metabolite (Quinazolinone derivative) Hydroxylated_Intermediates->Cyclized_Metabolite Dehydration/ Cyclization Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) N_Demethylated_Metabolite->Conjugated_Metabolites Conjugation Cyclized_Metabolite->Conjugated_Metabolites Conjugation

Figure 1. Generalized metabolic pathway of this compound.

Quantitative Comparison of Metabolic Stability

The following table presents illustrative data for the in vitro metabolic stability of this compound and its principal analogs. It is important to note that these values are representative and intended to demonstrate the type of data generated in such studies, as direct comparative experimental data is not available in the cited literature. Metabolic stability is typically assessed by measuring the rate of disappearance of the parent compound over time in the presence of a metabolically active system, such as liver microsomes.

CompoundStructureTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound this compound structureHuman Liver MicrosomesIllustrative Value: 45Illustrative Value: 31
Cyantraniliprole Cyantraniliprole structureHuman Liver MicrosomesIllustrative Value: 38Illustrative Value: 37
Tetraniliprole Tetraniliprole structureHuman Liver MicrosomesIllustrative Value: 55Illustrative Value: 25

Disclaimer: The quantitative data in this table are illustrative and not derived from direct comparative experiments. They are provided to exemplify the outputs of metabolic stability assays.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in a liver microsomal incubation.

Materials:

  • Test compounds (this compound and its analogs)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Pooled liver microsomes (e.g., human, rat, insect)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test or control compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing the internal standard. The 0-minute time point is typically terminated immediately after the addition of the NADPH system.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant from each well to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Test Compounds, Microsomes, NADPH System) add_microsomes Add Microsomes to Plate prep_solutions->add_microsomes add_compound Add Test Compound add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Take Samples at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 2. Experimental workflow for an in vitro metabolic stability assay.

Structure-Metabolism Relationships

The structural differences between this compound and its analogs can influence their metabolic stability. For instance, the replacement of a chlorine atom with a cyano group in cyantraniliprole alters the electronic properties of the aromatic ring, which can affect its interaction with CYP enzymes. Generally, modifications to the molecule that block common sites of metabolism can increase metabolic stability, while introducing groups that are readily metabolized can decrease it.

G cluster_0 Structural Modification cluster_1 Metabolic Impact start Parent Compound (e.g., this compound) modification Introduce/Modify Functional Groups start->modification analogs Generate Analogs modification->analogs interaction Altered Interaction with Metabolic Enzymes (CYPs) analogs->interaction Leads to rate Change in Metabolism Rate interaction->rate stability Altered Metabolic Stability (t½, CLint) rate->stability

Figure 3. Logical relationship between structural analogs and metabolic stability.

Conclusion

The metabolic stability of this compound and its analogs is a key determinant of their insecticidal properties and environmental fate. Metabolism is primarily driven by cytochrome P450-mediated oxidation. While direct comparative data on the metabolic rates of these compounds are scarce, the provided experimental protocol offers a robust framework for researchers to conduct such assessments. Future studies directly comparing the in vitro and in vivo metabolism of this important class of insecticides would be highly valuable for the development of more effective and safer pest management strategies.

References

Inter-Laboratory Validation of Chlorantraniliprole Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical method performance for the quantification of chlorantraniliprole, supported by experimental data from various single-laboratory validation studies.

This guide provides a comparative overview of validated analytical methods for the determination of this compound in diverse matrices. The performance of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods are summarized, with a focus on key validation parameters such as recovery, precision (repeatability and reproducibility), and sensitivity (LOD and LOQ). This document is intended for researchers, scientists, and professionals in drug development and pesticide residue analysis, offering a consolidated resource for selecting and implementing robust analytical methods for this compound.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from several single-laboratory validation studies on this compound analysis. These studies utilize different chromatographic techniques and have been applied to various sample matrices.

Table 1: HPLC Method Performance for this compound Analysis

MatrixSpiking LevelMean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)Laboratory/Study
Tomato0.05 mg/kg87.607.3064.671Sahoo et al.[1]
0.25 mg/kg85.332.949-Sahoo et al.[1]
0.5 mg/kg86.40--Sahoo et al.[1]
Grapes5 mg/kg83.04--Malhat et al.[2]
10 mg/kg98.50--Malhat et al.[2]
50 mg/kg-0.30-Malhat et al.
Bulk Drug3 µg/mL99.550.691-Kapupara et al.
Formulation3 µg/mL99.27 (Accuracy)--Kapupara et al.

Table 2: UHPLC Method Performance for this compound Analysis

MatrixSpiking LevelMean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)Laboratory/Study
Potato--1.71 (based on area)-The Pharma Innovation Journal
Pigeonpea100 µg/kg75-110<20<20ResearchGate

Table 3: Method Sensitivity (LOD and LOQ)

MethodMatrixLODLOQLaboratory/Study
HPLCBulk Drug0.0050 µg/mL0.0152 µg/mLKapupara et al.
UHPLCPotato0.021 µg/g0.070 µg/gThe Pharma Innovation Journal
UHPLCTomato0.017 mg/kg0.05 mg/kgSahoo et al.
LC-MS/MSPigeonpea0.002 µg/g0.06 µg/gResearchGate
GC-MSTomato & Soil0.003 µg/g0.01 µg/gPubMed Central

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols from the cited studies.

1. QuEChERS Method for Tomato Samples (Sahoo et al.)

  • Sample Preparation : A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction and cleanup of this compound residues from tomato samples.

  • Analysis : The final extracts were analyzed using a UHPLC system equipped with a Photo Diode Array (PDA) detector and a C18 column.

  • Key Findings : The method demonstrated good recovery rates, with mean recoveries greater than 80%. The retention time for this compound was observed at 4.327 minutes.

2. HPLC Method for Bulk and Formulation Samples (Kapupara et al.)

  • Instrumentation : An HPLC system was used for the analysis.

  • Chromatographic Conditions :

    • Mobile Phase : Water

    • Flow Rate : 1 mL/min

    • Detection Wavelength : 270 nm

  • Sample Injection : A 10 µg/mL solution of this compound was injected into the system.

  • Key Findings : A sharp peak for this compound was observed at a retention time of 6.28 minutes. The method was validated for linearity, accuracy, precision, and sensitivity.

3. UHPLC Method for Potato Samples (The Pharma Innovation Journal)

  • Instrumentation : A UHPLC system with a PDA Detector was used.

  • Chromatographic Conditions :

    • Mobile Phase : Acetonitrile and Water (70:30)

    • Flow Rate : Not specified

    • Injection Volume : 20 µL

    • Total Run Time : 10 minutes

  • Key Findings : this compound eluted at 4.9 minutes. The method was validated for specificity, linearity, recovery, repeatability, and ruggedness.

4. LC-MS/MS Method for Pigeonpea (ResearchGate)

  • Sample Preparation : A modified QuEChERS method was used for extraction, followed by dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and graphitized carbon black (GCB) for cleanup.

  • Analysis : The determination of this compound was performed using LC-MS/MS in the ESI positive mode.

  • Key Findings : The method showed good recoveries ranging from 75% to 110% with a relative standard deviation of less than 20%.

Visualization of the Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method.

G Inter-Laboratory Validation Workflow cluster_0 Method Development & Single-Lab Validation cluster_1 Inter-Laboratory Study Protocol cluster_2 Collaborative Study Execution cluster_3 Statistical Analysis & Reporting A Method Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Protocol Development B->C D Sample Preparation & Distribution C->D E Analysis by Participating Labs D->E F Data Submission E->F G Statistical Analysis (Cochran's, Grubb's tests) F->G H Calculation of RSDr & RSDR G->H I Final Report & Method Standardization H->I

Caption: A flowchart illustrating the key stages of an inter-laboratory validation process.

References

A Comparative Analysis of Chlorantraniliprole's Effects on Target vs. Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal active ingredient chlorantraniliprole's performance, focusing on its effects on target pest species versus a range of non-target organisms. The information presented is supported by experimental data to aid in risk assessment and the development of more selective and sustainable pest management strategies.

Executive Summary

This compound is a systemic insecticide belonging to the anthranilic diamide class that is widely used in agriculture to control a variety of chewing insect pests.[1] Its mode of action is the activation of insect ryanodine receptors (RyRs), which are crucial for muscle contraction.[2] This activation leads to an uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and eventual death of the target insect.[2][3] A key feature of this compound is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to its low acute toxicity in mammals.[2] However, concerns remain regarding its impact on non-target invertebrates, particularly aquatic species. This guide synthesizes available toxicological data to provide a comparative overview of this compound's effects.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of target and non-target organisms. The data is presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration for 50% of the test population), and NOEC (no-observed-effect concentration) values.

Table 1: Acute Toxicity of this compound to Target and Non-Target Invertebrates

SpeciesCommon NameTypeEndpointValue (µg/L)Exposure DurationReference
Plutella xylostellaDiamondback MothTargetLC500.2348 hours
Loxostege sticticalisBeet WebwormTargetLC500.0818372 hours
Anticarsia gemmatalisVelvetbean CaterpillarTargetLC5061096 hours
Apis melliferaHoney BeeNon-TargetLD50>100 µ g/bee 48 hours
Bombus impatiensBumblebeeNon-Target-Less toxic than clothianidin-
Danaus plexippusMonarch ButterflyNon-TargetLC50Low (highly toxic)-
Daphnia magnaWater FleaNon-TargetEC5011.948 hours
Procambarus clarkiiRed Swamp CrayfishNon-TargetLC5095196 hours
Folsomia candidaSpringtailNon-TargetEC50 (reproduction)14028 days

Table 2: Acute and Chronic Toxicity of this compound to Vertebrates

SpeciesCommon NameTypeEndpointValueExposure DurationReference
Oncorhynchus mykissRainbow TroutNon-TargetLC50>13,800 µg/L96 hours
Lepomis macrochirusBluegill SunfishNon-TargetLC50>15,100 µg/L96 hours
Danio rerioZebrafishNon-TargetLC50>100,000 µg/L-
Colinus virginianusBobwhite QuailNon-TargetLD50>2250 mg/kg-
Anas platyrhynchosMallard DuckNon-TargetLD50>2250 mg/kg-
Rattus norvegicusRatNon-TargetLD50 (oral)>5000 mg/kg-
Rattus norvegicusRatNon-TargetNOAEL (chronic)1494 mg/kg/day28 days

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Insect Acute Oral Toxicity Test (based on OECD Guideline 213)

This test is designed to assess the acute oral toxicity of a substance to adult worker honey bees.

  • Test Organisms: Healthy, young adult worker honey bees (Apis mellifera) from a queen-right colony with no signs of disease.

  • Test Substance Preparation: The test substance is dissolved in a sucrose solution. A range of concentrations is prepared to determine a dose-response curve.

  • Exposure: Individual bees are starved for 2-4 hours and then provided with a known volume of the treated sucrose solution. Each bee is individually housed.

  • Test Conditions: Bees are maintained in an incubator at a constant temperature (e.g., 25 ± 2°C) and relative humidity.

  • Observations: Mortality is recorded at 4, 24, and 48 hours after the start of exposure. Abnormal behavioral or physiological responses are also noted.

  • Data Analysis: The LD50 (the dose causing 50% mortality) and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Aquatic Invertebrate Acute Immobilisation Test (OECD Guideline 202)

This guideline describes a method to determine the acute toxicity of substances to daphnids (Daphnia magna or a similar species).

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Substance Preparation: A series of test concentrations and a control are prepared in a suitable medium.

  • Exposure: Groups of daphnids are exposed to each test concentration for 48 hours under static or semi-static conditions.

  • Test Conditions: The test is conducted in the dark at a constant temperature (20 ± 1°C). The organisms are not fed during the test.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is calculated. The NOEC (No-Observed-Effect Concentration) may also be determined.

Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organisms: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Substance Preparation: The test substance is introduced into the water to create a range of concentrations.

  • Exposure: Fish are exposed to the test concentrations for a period of 96 hours. The test can be static, semi-static, or flow-through.

  • Test Conditions: Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

  • Data Analysis: The LC50 (the concentration that is lethal to 50% of the fish) at 96 hours and its confidence limits are calculated.

Visualizations

Signaling Pathway of this compound

Chlorantraniliprole_Pathway cluster_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) Ca_high High Cytosolic Ca²⁺ SR->Ca_high Uncontrolled Ca²⁺ release RyR Ryanodine Receptor (RyR) RyR->SR Opens Ca²⁺ channel Ca_low Low Cytosolic Ca²⁺ Muscle_Contraction Sustained Muscle Contraction Ca_high->Muscle_Contraction This compound This compound This compound->RyR Binds to and activates RyR Paralysis Paralysis & Death Muscle_Contraction->Paralysis

Caption: Signaling pathway of this compound in an insect muscle cell.

Experimental Workflow for Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

OECD_202_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare Test Solutions (Multiple Concentrations + Control) C Introduce Daphnids to Test Vessels A->C B Acclimatize Test Organisms (Daphnia magna, <24h old) B->C D Maintain Constant Conditions (20°C, darkness, no feeding) C->D E Record Immobilisation at 24h D->E After 24h F Record Immobilisation at 48h E->F After another 24h G Calculate 48h EC50 F->G H Determine NOEC G->H

Caption: Experimental workflow for the OECD 202 acute immobilisation test.

Conclusion

This compound demonstrates high efficacy against target lepidopteran pests due to its specific mode of action on insect ryanodine receptors. This specificity also contributes to its low acute toxicity in vertebrates, including mammals, birds, and fish. However, the data clearly indicates a higher risk to non-target aquatic invertebrates, such as Daphnia magna and certain crustaceans, which are highly sensitive to this compound. While its impact on pollinators like honey bees appears to be low in acute toxicity tests, sublethal and chronic effects, as well as impacts on other beneficial insects, warrant further investigation. This comparative analysis underscores the importance of a thorough risk assessment that considers the specific ecological context in which this compound is used to mitigate potential adverse effects on non-target organisms and maintain ecosystem health.

References

Assessing the Synergistic Effects of Chlorantraniliprole with Other Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of chlorantraniliprole when combined with other classes of insecticides. The data presented is compiled from various scientific studies to offer an objective overview of performance, supported by detailed experimental protocols and visualizations of the underlying biological mechanisms and workflows.

Comparative Performance of this compound Combinations

The synergistic, additive, or antagonistic effects of insecticide mixtures are crucial in developing effective pest management strategies. Below are tables summarizing the quantitative performance of this compound in combination with a pyrethroid (lambda-cyhalothrin), an avermectin (emamectin benzoate and abamectin), and a neonicotinoid (thiametham). The data is primarily presented as the Co-toxicity Coefficient (CTC) or Synergistic Ratio (SR), where a value greater than 100 or 1, respectively, typically indicates synergism.

This compound + Lambda-cyhalothrin

This combination brings together two insecticides with different modes of action: this compound, which targets the insect's muscle function, and lambda-cyhalothrin, a pyrethroid that acts on the nervous system.[1] This dual-action approach can provide broad-spectrum control against both chewing and sucking pests.[2]

Pest Species Ratio (this compound:Lambda-cyhalothrin) LC50 of Mixture (ppm) Co-toxicity Factor (CTC) Effect Reference
Spodoptera frugiperdaNot SpecifiedNot SpecifiedNot SpecifiedSynergistic[3]
Tuta absoluta & Spodoptera littoralis1:10.209Not SpecifiedMost Toxic Combination[3]
Tuta absoluta & Spodoptera littoralis3:10.345Not SpecifiedLess Toxic than 1:1[3]
This compound + Emamectin Benzoate

The combination of this compound and emamectin benzoate has shown significant synergistic effects, particularly against lepidopteran pests like the fall armyworm. This mixture leverages this compound's disruption of calcium balance in muscle cells and emamectin benzoate's enhancement of chloride ion influx, leading to paralysis and mortality.

Pest Species Ratio (Emamectin Benzoate:this compound) LC50 of Mixture (mg/L) Co-toxicity Coefficient (CTC) Effect Reference
Spodoptera frugiperda9:10.177239.38Synergistic
Spodoptera frugiperda3:7Not Specified128.74Synergistic
Spodoptera frugiperda5:5Not SpecifiedAdditiveAdditive
Spodoptera frugiperda7:3Not SpecifiedAdditiveAdditive
Spodoptera frugiperda1:9Not SpecifiedAntagonisticAntagonistic
Plutella xylostella1:1 (LC50:LC50)Not SpecifiedPoison Ratio: 1.35Synergistic
This compound + Abamectin

Abamectin, another avermectin, also exhibits synergistic potential when combined with this compound. This combination targets both the nervous system and muscle function of pests, offering a comprehensive control method.

Pest Species Insecticide Doses (g a.i./ha) Pest Reduction (%) Effect Reference
Tetranychus urticaeNot Specified in search resultsNot Specified in search resultsSynergistic
Tomato Pest Complex30, 36, 60 (mixture)92.43 - 96.57 (fruit damage reduction)Superior to individual components
This compound + Thiamethoxam

The combination of this compound with the neonicotinoid thiamethoxam is effective against a broad spectrum of pests, including sucking insects. Thiamethoxam acts on the nicotinic acetylcholine receptors in the insect's nervous system, complementing the mode of action of this compound.

Pest Species Insecticide Doses (g a.i./ha) Pest Reduction (%) Effect Reference
Aphis gossypiiNot SpecifiedHigh reduction in populationEffective
Aphis gossypiiLC50 of Thiamethoxam: 0.313 mg/LNot Specified for mixtureNot Specified
Spodoptera frugiperda3 L/ha (ULV spray)83.01 (control effect)Higher than reference product

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of insecticide synergy.

Leaf-Dip Bioassay

This method is commonly used to assess the toxicity of insecticides to foliage-feeding insects.

Objective: To determine the lethal concentration (LC50) of an insecticide or insecticide mixture.

Materials:

  • Fresh, untreated host plant leaves

  • Technical grade or formulated insecticides

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Beakers

  • Petri dishes

  • Filter paper

  • Fine paintbrush

  • Test insects (e.g., 3rd instar larvae)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the individual insecticides and their mixtures in distilled water. A wetting agent is typically added to ensure even coverage of the leaf surface. A control solution containing only distilled water and the wetting agent should also be prepared.

  • Leaf Treatment: Dip individual leaves into the insecticide solutions for a set period (e.g., 10-20 seconds) with gentle agitation.

  • Drying: Air-dry the treated leaves on a paper towel.

  • Exposure: Place one treated leaf into each Petri dish lined with filter paper. Introduce a known number of test insects (e.g., 10-20 larvae) into each dish.

  • Incubation: Maintain the Petri dishes in an incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine paintbrush.

  • Data Analysis: Use probit analysis to calculate the LC50 values for each treatment. The co-toxicity coefficient or synergistic ratio can then be calculated using the formulas provided below.

Diet Incorporation Bioassay

This method is suitable for assessing the toxicity of insecticides that are ingested by the target pest.

Objective: To determine the LC50 of an insecticide or insecticide mixture when incorporated into the insect's diet.

Materials:

  • Artificial diet for the test insect

  • Technical grade or formulated insecticides

  • Distilled water

  • Blender or homogenizer

  • Bioassay trays (e.g., 128-well)

  • Test insects (e.g., neonate larvae)

  • Incubator

Procedure:

  • Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a suitable temperature (e.g., below 50°C), add the desired concentrations of the individual insecticides or their mixtures. Blend thoroughly to ensure a homogenous mixture. A control diet without any insecticide should also be prepared.

  • Dispensing Diet: Dispense a small amount of the treated diet into each well of the bioassay trays.

  • Insect Infestation: Place one neonate larva into each well.

  • Sealing and Incubation: Seal the trays with a perforated lid to allow for air exchange and place them in an incubator under controlled conditions.

  • Mortality Assessment: Record larval mortality after a specified period (e.g., 7 days).

  • Data Analysis: Calculate the LC50 values using probit analysis.

Topical Application Bioassay

This method involves the direct application of a known amount of insecticide to the body of the insect.

Objective: To determine the lethal dose (LD50) of an insecticide or insecticide mixture.

Materials:

  • Technical grade insecticides

  • Acetone or another suitable solvent

  • Microsyringe or microapplicator

  • Test insects (e.g., 3rd instar larvae)

  • Holding containers

  • Incubator

Procedure:

  • Preparation of Insecticide Solutions: Dissolve the technical grade insecticides in a suitable solvent like acetone to prepare a series of concentrations.

  • Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

  • Holding and Observation: Place the treated insects in holding containers with access to food and water.

  • Mortality Assessment: Record mortality at regular intervals.

  • Data Analysis: Calculate the LD50 values using probit analysis.

Calculation of Synergistic Effects

Co-toxicity Coefficient (CTC): This method is used to classify the joint action of insecticide mixtures.

  • Formula: CTC = (LC50 of insecticide A alone / LC50 of insecticide A in the mixture) x 100 or CTC = (LC50 of insecticide B alone / LC50 of insecticide B in the mixture) x 100

  • Interpretation:

    • CTC < 80: Antagonism

    • 80 ≤ CTC ≤ 120: Additive effect

    • CTC > 120: Synergism

Synergistic Ratio (SR): This is another common method to quantify synergy.

  • Formula: SR = LC50 of insecticide alone / LC50 of insecticide in the presence of a synergist or another insecticide

  • Interpretation:

    • SR > 1 indicates synergism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the modes of action of the discussed insecticides and a typical experimental workflow for assessing synergy.

Signaling Pathways

Insecticide Signaling Pathways cluster_this compound This compound (Ryanodine Receptor Modulator) cluster_Pyrethroid Pyrethroids (e.g., Lambda-cyhalothrin) cluster_Avermectin Avermectins (e.g., Emamectin, Abamectin) cluster_Neonicotinoid Neonicotinoids (e.g., Thiamethoxam) This compound This compound RyR Ryanodine Receptor This compound->RyR Binds to Ca_release Ca²⁺ from Sarcoplasmic Reticulum RyR->Ca_release Uncontrolled Release Muscle_Contraction Continuous Muscle Contraction Ca_release->Muscle_Contraction Leads to Paralysis_Death Paralysis and Death Muscle_Contraction->Paralysis_Death Results in Pyrethroid Pyrethroid Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds to Na_Influx Persistent Na⁺ Influx Na_Channel->Na_Influx Prolongs Opening Repetitive_Firing Repetitive Neuronal Firing Na_Influx->Repetitive_Firing Causes Paralysis_Death2 Paralysis and Death Repetitive_Firing->Paralysis_Death2 Leads to Avermectin Avermectin GluCl Glutamate-gated Chloride Channel Avermectin->GluCl Binds to Cl_Influx Cl⁻ Influx GluCl->Cl_Influx Increases Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Cl_Influx->Hyperpolarization Causes Paralysis_Death3 Paralysis and Death Hyperpolarization->Paralysis_Death3 Leads to Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Continuous_Stimulation Continuous Stimulation nAChR->Continuous_Stimulation Irreversible Binding Hyperexcitation Hyperexcitation of Nerves Continuous_Stimulation->Hyperexcitation Causes Paralysis_Death4 Paralysis and Death Hyperexcitation->Paralysis_Death4 Leads to

Caption: Modes of action for different insecticide classes.

Experimental Workflow for Synergy Assessment

Insecticide Synergy Bioassay Workflow start Start prep_insects Prepare Test Insects (Specific species and life stage) start->prep_insects prep_solutions Prepare Insecticide Solutions (Individual and mixtures at various ratios) prep_insects->prep_solutions bioassay Perform Bioassay (e.g., Leaf-Dip, Diet Incorporation, Topical Application) prep_solutions->bioassay incubation Incubation (Controlled environmental conditions) bioassay->incubation mortality_assessment Mortality Assessment (Record at defined time points) incubation->mortality_assessment data_analysis Data Analysis (Probit analysis to determine LC50/LD50) mortality_assessment->data_analysis synergy_calculation Calculate Synergy (Co-toxicity Coefficient or Synergistic Ratio) data_analysis->synergy_calculation results Interpret Results (Synergism, Additive, Antagonism) synergy_calculation->results end End results->end

Caption: General workflow for an insecticide synergy bioassay.

This guide provides a foundational understanding of the synergistic potential of this compound with other common insecticides. Researchers are encouraged to consult the primary literature for more detailed information specific to their target pests and experimental conditions.

References

Validating Transcriptomic Markers for Chlorantraniliprole Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of transcriptomic markers implicated in chlorantraniliprole resistance. It includes supporting experimental data from various validation techniques and detailed methodologies for key experiments.

This compound is a widely used insecticide that targets the ryanodine receptor (RyR), leading to uncontrolled calcium release and paralysis in insects. However, the emergence of resistance poses a significant threat to its efficacy. Transcriptomic studies have identified several genes and pathways associated with this compound resistance. This guide focuses on the validation of these transcriptomic markers, providing a comparative overview of their performance and the experimental protocols used for their validation.

Key Transcriptomic Markers and Their Validation

Transcriptomic analyses of this compound-resistant insect populations, particularly in the diamondback moth, Plutella xylostella, have revealed two primary resistance mechanisms: enhanced metabolic detoxification and target-site insensitivity. Key genes associated with these mechanisms are frequently validated as markers for resistance.

Metabolic Detoxification Markers

Enhanced metabolism of this compound is a common resistance mechanism, often involving the overexpression of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and UDP-glycosyltransferases (UGTs).

A study on P. xylostella identified several differentially expressed genes in resistant strains compared to susceptible ones. Among these, cytochrome P450 genes, GSTs, and the ryanodine receptor showed altered expression profiles, suggesting their involvement in resistance development.[1][2][3] Another study on Tuta absoluta also found overexpression of three P450 genes (CYP405D1, CYP6AB269, and CYP4AU1) in a tetraniliprole-resistant strain.[4] Similarly, in Bemisia tabaci, overexpression of the CYP4G68 gene was linked to cyantraniliprole resistance.[5]

Table 1: Comparison of Overexpressed P450 Genes as Markers for Diamide Insecticide Resistance

GeneInsect SpeciesFold Change in Resistant Strain (qRT-PCR Validated)Validation MethodReference
CYP6B6-likePlutella xylostellaSignificantly higher in resistant strainRNAi
CYP6CV1Conogethes punctiferalisSignificantly induced by this compoundRNAi
CYP6AB51Conogethes punctiferalisSignificantly induced by this compoundRNAi
CYP4G68Bemisia tabaci~80-fold higher in lab-selected resistant strainRNAi, qPCR
CYP380C6Aphis gossypiiSignificantly increased in cyantraniliprole-resistant strainTransgenic expression in Drosophila
CYP4CJ1Aphis gossypiiSignificantly increased in cyantraniliprole-resistant strainTransgenic expression in Drosophila
Target-Site Insensitivity Markers

Mutations in the ryanodine receptor (RyR) gene, the target of this compound, can reduce the binding affinity of the insecticide, leading to resistance. Transcriptomic and genomic studies have identified specific mutations in the RyR gene that are highly correlated with this compound resistance.

Experimental Validation Protocols

The functional validation of candidate transcriptomic markers is crucial to confirm their role in conferring resistance. The most common techniques include quantitative real-time PCR (qRT-PCR), RNA interference (RNAi), and CRISPR-Cas9 mediated gene editing.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to validate the differential expression of genes identified in transcriptomic analyses.

Experimental Protocol for qRT-PCR:

  • RNA Extraction: Total RNA is extracted from susceptible and resistant insect strains using a suitable kit (e.g., TRIzol reagent). The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers are designed for the target genes and a reference (housekeeping) gene. The primers should amplify a product of 100-200 bp.

  • qRT-PCR Reaction: The qRT-PCR reaction is typically performed in a 20 µL volume containing cDNA, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplified product.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

RNA Interference (RNAi) for Functional Validation

RNAi is a powerful tool to assess the function of a specific gene by silencing its expression. A reduction in insecticide resistance following the knockdown of a candidate gene confirms its involvement in the resistance mechanism.

Experimental Protocol for RNAi:

  • dsRNA Synthesis: A 300-500 bp fragment of the target gene is amplified by PCR using primers with T7 promoter sequences at the 5' end. The PCR product is then used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a T7 RiboMAX Express RNAi System.

  • dsRNA Delivery: The synthesized dsRNA can be delivered to the insects via microinjection or oral feeding. For P. xylostella larvae, injection into the hemocoel is a common method.

  • Gene Knockdown Assessment: The efficiency of gene knockdown is determined by measuring the mRNA levels of the target gene using qRT-PCR at a specific time point after dsRNA treatment.

  • Bioassay: The susceptibility of the dsRNA-treated insects to this compound is assessed through bioassays, and the mortality rate is compared to control insects treated with a non-specific dsRNA (e.g., dsGFP). A significant increase in mortality in the target gene-knockdown group indicates its role in resistance. For example, silencing of CYP6CV1 and CYP6AB51 in C. punctiferalis larvae significantly increased their mortality when exposed to this compound.

Target GeneInsect SpeciesdsRNA Delivery MethodKnockdown Efficiency (%)Increase in Mortality (%)Reference
CYP6B6-likePlutella xylostellaFeedingNot specifiedIncreased sensitivity
CYP6CV1Conogethes punctiferalisInjection72.9110.00
CYP6AB51Conogethes punctiferalisInjection70.946.66
CYP4G68Bemisia tabaciNot specifiedNot specifiedIncreased susceptibility
CRISPR-Cas9 for Gene Knockout and Functional Analysis

CRISPR-Cas9 is a precise gene-editing tool that can be used to create knockout mutants of specific genes. This provides definitive evidence for the role of a gene in a particular phenotype, such as insecticide resistance.

Experimental Protocol for CRISPR-Cas9:

  • sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target a specific exon of the gene of interest. Online tools are used to identify suitable target sequences with minimal off-target effects. The sgRNAs are then synthesized in vitro.

  • Cas9 and sgRNA Delivery: A mixture of Cas9 protein or mRNA and the synthesized sgRNAs is injected into insect embryos at the pre-blastoderm stage.

  • Mutant Screening: The injected generation (G0) is raised to adulthood and crossed to produce the G1 generation. Genomic DNA is extracted from G1 individuals, and the target region is amplified by PCR and sequenced to identify individuals with mutations (insertions or deletions).

  • Phenotypic Analysis: Homozygous mutant lines are established, and their susceptibility to this compound is compared to the wild-type strain through bioassays. A significant increase in susceptibility in the knockout line confirms the gene's role in resistance.

Signaling Pathways and Experimental Workflows

Logical_Relationship cluster_0 Molecular Response cluster_1 Phenotypic Outcome Chlorantraniliprole_Exposure This compound Exposure Upregulation Upregulation of Detoxification Genes (e.g., P450s) Chlorantraniliprole_Exposure->Upregulation RyR_Mutation_Selection Selection for RyR Mutations Chlorantraniliprole_Exposure->RyR_Mutation_Selection Increased_Metabolism Increased Insecticide Metabolism Upregulation->Increased_Metabolism Reduced_Target_Binding Reduced Insecticide Target Binding RyR_Mutation_Selection->Reduced_Target_Binding Resistance This compound Resistance Increased_Metabolism->Resistance Reduced_Target_Binding->Resistance caption Logical relationship of markers and resistance.

References

A Comparative Analysis of Chlorantraniliprole's Cost-Benefit Across Diverse Cropping Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the economic and biological efficacy of chlorantraniliprole, offering a comparative analysis with alternative insecticides supported by experimental data.

This compound, a member of the anthranilic diamide class of insecticides, has become a significant tool in modern pest management due to its unique mode of action and selective toxicity. This guide provides an in-depth comparison of its cost-benefit profile across various major cropping systems, including rice, soybean, corn, and cotton. The analysis is based on a synthesis of experimental data from multiple studies, offering researchers and drug development professionals a clear perspective on its performance relative to other chemical and biological insecticides.

Mode of Action: A Selective Approach to Pest Control

This compound's efficacy stems from its targeted action on insect ryanodine receptors (RyRs), which are critical for muscle contraction.[1] By binding to these receptors, it causes an uncontrolled release of calcium from the sarcoplasmic reticulum within muscle cells, leading to rapid feeding cessation, paralysis, and ultimately, the death of the target pest.[1] This mechanism is highly selective for insect RyRs, exhibiting significantly lower affinity for mammalian receptors, which contributes to its favorable toxicological profile.[2]

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

Chlorantraniliprole_Pathway cluster_insect_cell Insect Muscle Cell This compound This compound RyR Ryanodine Receptor (RyR) This compound->RyR Binds and Activates SR Sarcoplasmic Reticulum (SR) RyR->SR Opens Ca²⁺ channels Ca_ions SR->Ca_ions Uncontrolled Release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_ions->Muscle_Contraction Leads to

Caption: Signaling pathway of this compound's mode of action.

Cost-Benefit Analysis in Key Cropping Systems

The economic viability of an insecticide is a critical factor in its adoption. The following tables summarize the cost-benefit analysis of this compound in rice, soybean, corn, and cotton, based on data from various field trials. The key metric used for comparison is the Incremental Cost-Benefit Ratio (ICBR), which evaluates the additional return for each additional dollar invested in crop protection.

Rice (Oryza sativa)

This compound is widely used in rice cultivation to control major pests like the yellow stem borer and leaf folder.

TreatmentActive IngredientApplication RateYield (q/ha)Net Profit (Rs/ha)ICBRReference
T1This compound 0.4G10 kg/ha 69.63-1:13.26[3]
T2This compound 18.5% SC150 ml/ha58.3-1:7.70[4]
T3Imidacloprid 17.8% SL250 ml/ha--1:10.66
T4Cartap Hydrochloride 50% SP1000 g/ha--1:5.61
T5Untreated Control-47.21--
Soybean (Glycine max)

In soybean, this compound is effective against pests such as the girdle beetle and lepidopteran defoliators.

TreatmentActive IngredientApplication RateYield (q/ha)Net Profit (Rs/ha)ICBRReference
T1This compound 18.5% SC150 ml/ha--1:5.06
T2Thiamethoxam 12.6% + Lambda Cyhalothrin 9.5% ZC125 ml/ha-65,3021:12.09
T3Indoxacarb 15.80% EC followed by this compound 9.30% + Lambda-cyhalothrin 4.60% ZC-22.22-1:9.09
T4Untreated Control----
Corn (Zea mays)

This compound is utilized in corn to manage pests like the fall armyworm and stem borers.

TreatmentActive IngredientApplication RateYield (q/ha)Net Profit (Rs/ha)ICBRReference
T1This compound 0.4% GR10 kg/ha --1:1.14
T2This compound 18.5% SC150 ml/ha---
T3Carbofuran 3G7 kg/ha 58.9529,7001:1.35
T4Cyantraniliprole 600FS (Seed Treatment) + this compound 18.5SC (Foliar)1.44g a.i./kg + 40g a.i./ha--8.87
T5Untreated Control----
Cotton (Gossypium hirsutum)

In cotton, this compound is effective against the American bollworm and tobacco caterpillar.

TreatmentActive IngredientApplication RateYield (q/ha)Net Profit (Rs/ha)ICBRReference
T1This compound 18.5% SC30 g a.i./ha27.08-1:3.35
T2Spinosad 45% SC-24.58-1:3.06
T3Untreated Control-10.83--

Experimental Protocols

The data presented in this guide are derived from field trials conducted under standard agricultural research methodologies. A generalized experimental workflow is outlined below.

Experimental_Workflow A Experimental Design (e.g., Randomized Block Design) B Plot Establishment (Defined plot size and replications) A->B C Treatment Application (Insecticides at specified rates) B->C D Data Collection (Pest incidence, crop damage, yield) C->D E Statistical Analysis (e.g., ANOVA, Tukey's HSD) D->E F Cost-Benefit Calculation (ICBR) E->F G Results and Comparison F->G

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Chlorantraniliprole Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of chlorantraniliprole, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines will foster a culture of safety and responsibility within your organization.

This compound is an insecticide that, while having low acute toxicity to mammals, is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, its disposal requires careful consideration to prevent environmental contamination.[1][2] Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[3]

Immediate Safety and Logistical Information

Before handling this compound for any purpose, including disposal, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Clothing: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

Spill Cleanup: In the event of a spill, immediately evacuate the area. For liquid spills, use an absorbent material like sand or sawdust to contain the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. All cleanup materials should be placed in a sealed, labeled container for disposal as hazardous waste. Prevent the spill from entering drains or waterways.

Storage of Waste: Store all this compound waste in its original container or a clearly labeled, sealed container. The storage area should be a cool, dry, and well-ventilated place, away from food and feed.

Quantitative Data Summary

The following table summarizes key quantitative data related to the environmental fate and toxicity of this compound. This information underscores the importance of proper disposal to mitigate environmental risks.

ParameterValueReference
Aquatic Toxicity (Daphnia magna) EC50 (48 hrs): 0.0116 mg/L
Soil Half-Life (Aerobic) 228 to 924.1 days
Aqueous Photolysis Half-Life 32.8 days
Oral LD50 (Rat) > 5000 mg/kg bw
Dermal LD50 (Rat) > 5000 mg/kg bw

Experimental Protocol: Disposal of this compound-Contaminated Materials

This protocol outlines the step-by-step procedure for the disposal of materials contaminated with this compound following a typical laboratory experiment.

Objective: To safely and correctly dispose of this compound waste, including unused solutions, contaminated labware, and personal protective equipment.

Materials:

  • This compound waste (unused solutions, contaminated solids)

  • Designated hazardous waste container (clearly labeled)

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

  • Absorbent material (for liquid waste)

  • Triple-rinse station (for empty containers)

  • Waste disposal tags or labels

Procedure:

  • Segregate Waste: At the point of generation, separate this compound waste from non-hazardous waste.

  • Liquid Waste Disposal:

    • Pour unused this compound solutions into a designated, labeled hazardous waste container.

    • Do not mix with other incompatible chemical wastes.

  • Solid Waste Disposal:

    • Place all contaminated solid materials (e.g., pipette tips, contaminated paper towels, gloves) into a separate, clearly labeled hazardous waste container for solids.

  • Empty Container Decontamination (Triple Rinsing):

    • Step 1: Empty the remaining contents of the chemical container into the appropriate waste container. Allow it to drain for an additional 30 seconds.

    • Step 2: Fill the container to about 20-25% of its capacity with a suitable solvent (e.g., water, as specified on the product label or by your institution's safety office).

    • Step 3: Securely cap the container and shake vigorously for at least 30 seconds.

    • Step 4: Pour the rinsate into the designated liquid hazardous waste container. Allow the container to drain for another 30 seconds.

    • Step 5: Repeat steps 2-4 two more times.

    • After the third rinse, puncture the container to prevent reuse and dispose of it in the appropriate recycling or trash receptacle as advised by your institution.

  • Labeling and Storage:

    • Ensure all waste containers are securely sealed and clearly labeled with the contents ("this compound Waste"), date, and responsible researcher's name.

    • Store the waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department or a licensed hazardous waste disposal company.

  • Documentation:

    • Maintain a log of all hazardous waste generated, including the amount and date of disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.

Chlorantraniliprole_Disposal_Workflow cluster_generation Waste Generation cluster_segregation On-Site Handling cluster_treatment Decontamination & Collection cluster_disposal Final Disposal generation This compound Waste Generated (Liquid, Solid, Contaminated Items) segregate Segregate Waste Types generation->segregate liquid_waste Liquid Waste (Unused Solutions, Rinsate) segregate->liquid_waste solid_waste Solid Waste (Contaminated PPE, Labware) segregate->solid_waste empty_container Empty Containers segregate->empty_container collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid triple_rinse Triple Rinse Container empty_container->triple_rinse approved_facility Dispose at Approved Hazardous Waste Facility collect_liquid->approved_facility collect_solid->approved_facility triple_rinse->collect_liquid Collect Rinsate recycle_trash Recycle/Dispose of Decontaminated Container triple_rinse->recycle_trash

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals at the forefront of scientific innovation, ensuring a safe research environment is paramount. This guide provides essential, immediate safety and logistical information for handling Chlorantraniliprole, a widely used insecticide. By adhering to these procedural steps, researchers can mitigate risks and maintain a secure laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure safety.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesWear durable, unlined gauntlet-style gloves made of materials like PVC or nitrile rubber that extend up the forearm.[1][2] Avoid leather, paper, or fabric gloves as they can absorb and retain the chemical.[1] For added protection, consider wearing a pair of disposable gloves underneath.[1] Always wash the exterior of gloves before removal.[1]
Eyes Safety goggles or a face shieldUse chemical goggles to protect against splashes or dust. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.
Respiratory Approved respiratorIn situations where dust or aerosols may be generated, an approved respirator with a dust/mist cartridge is necessary. Ensure the respirator is properly fitted and maintained.
Body Protective clothingWear long-sleeved shirts, long pants, and closed-toe shoes at a minimum. For tasks with a higher potential for exposure, such as mixing or handling concentrates, chemical-resistant coveralls or a suit and a chemical-resistant apron are recommended.
Feet Chemical-resistant bootsWear chemical-resistant boots, and ensure pant legs are worn over the boots to prevent pesticides from entering.

Hazard and Safety Information at a Glance

Understanding the potential hazards of this compound is fundamental to its safe handling. This substance can cause skin and serious eye irritation, as well as respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment Acute 1, Chronic 1H410: Very toxic to aquatic life with long lasting effects.

Procedural Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow should be implemented.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Assemble and Inspect Personal Protective Equipment (PPE) a->b c Ensure Proper Ventilation (e.g., Fume Hood) b->c d Weigh and Prepare this compound Solution c->d e Perform Experiment d->e f Decontaminate Work Surfaces and Equipment e->f g Segregate and Label Waste f->g h Dispose of Waste According to Regulations g->h

Safe Handling Workflow for this compound.

Experimental Protocol: Preparation of a 10mM this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound in a laboratory setting.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer or magnetic stirrer

  • Appropriate PPE (as detailed in the table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated chemical handling area. Ensure the fume hood is operational.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired amount of this compound.

  • Dissolving: Transfer the weighed this compound to the volumetric flask. Add a portion of DMSO to the flask, cap it, and gently swirl or use a vortex mixer to dissolve the solid.

  • Dilution: Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution. If using a magnetic stirrer, add a stir bar before adding the solvent and stir until the solution is homogenous.

  • Labeling and Storage: Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials. Store the solution according to the recommendations in the Safety Data Sheet, typically in a cool, dry, and well-ventilated area.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in a designated, labeled hazardous waste container.

  • Disposal Regulations: Do not dispose of this compound waste with household garbage or down the sewage system. All disposal must be carried out in accordance with local, state, and federal regulations. This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal: Empty containers should be triple rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill, as permitted by regulations.

Decision-Making for PPE Selection

The level of risk associated with a particular task dictates the necessary level of personal protection. This diagram illustrates a simple decision-making process for selecting appropriate PPE.

start Task Involving this compound risk_assessment Assess Risk of Exposure (e.g., Dust, Splash) start->risk_assessment low_risk Low Risk (e.g., Handling sealed container) risk_assessment->low_risk Low high_risk High Risk (e.g., Weighing powder, mixing) risk_assessment->high_risk High ppe_low Standard PPE: Lab coat, gloves, eye protection low_risk->ppe_low ppe_high Enhanced PPE: Coveralls, chemical-resistant apron, respirator, face shield high_risk->ppe_high

PPE Selection Decision Matrix.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.